5-Bromo-2-(dimethylamino)benzaldehyde
Description
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Properties
IUPAC Name |
5-bromo-2-(dimethylamino)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c1-11(2)9-4-3-8(10)5-7(9)6-12/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KELBDTNCLYIYKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30578040 | |
| Record name | 5-Bromo-2-(dimethylamino)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30578040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171881-36-0 | |
| Record name | 5-Bromo-2-(dimethylamino)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30578040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-2-(dimethylamino)benzaldehyde: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-(dimethylamino)benzaldehyde is a substituted aromatic aldehyde that has emerged as a valuable building block in synthetic organic chemistry, particularly in the burgeoning field of targeted protein degradation. Its unique electronic and structural features, arising from the interplay of the electron-donating dimethylamino group, the electron-withdrawing aldehyde functionality, and the sterically influential bromine atom, make it a versatile reagent for the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a focus on its utility in the development of novel therapeutics.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.
| Property | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 171881-36-0 | |
| Molecular Formula | C₉H₁₀BrNO | |
| Molecular Weight | 228.09 g/mol | |
| Appearance | Solid | |
| Purity | Typically ≥98% | |
| Storage Temperature | 2-8°C, under inert atmosphere |
Synthesis of this compound
The synthesis of this compound can be achieved through the formylation of the corresponding N,N-dimethyl-4-bromoaniline. A common and effective method for this transformation is the Vilsmeier-Haack reaction . This reaction utilizes a Vilsmeier reagent, typically generated in situ from a formamide derivative (like N,N-dimethylformamide, DMF) and an activating agent (such as phosphorus oxychloride, POCl₃), to introduce an aldehyde group onto an electron-rich aromatic ring.
The electron-donating dimethylamino group at the ortho position strongly activates the aromatic ring towards electrophilic substitution, directing the formylation to the para position relative to the bromine atom.
Caption: Vilsmeier-Haack reaction workflow for the synthesis of this compound.
Experimental Protocol (Proposed)
The following is a proposed experimental protocol based on the general procedure for the Vilsmeier-Haack reaction.[1] Researchers should optimize the reaction conditions for their specific setup.
Materials:
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N,N-Dimethyl-4-bromoaniline
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N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM. Cool the solution to 0°C in an ice bath. Slowly add POCl₃ (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5°C. Stir the mixture at 0°C for 30 minutes, during which the Vilsmeier reagent will form.
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Reaction with Substrate: Dissolve N,N-Dimethyl-4-bromoaniline (1 equivalent) in anhydrous DCM and add it dropwise to the freshly prepared Vilsmeier reagent at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate. Stir vigorously until the evolution of gas ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the aromatic protons, and the methyl protons of the dimethylamino group.
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Aldehyde Proton (-CHO): A singlet in the downfield region, typically around δ 9.5-10.5 ppm. This significant deshielding is due to the electron-withdrawing nature of the carbonyl group.
-
Aromatic Protons: The three protons on the aromatic ring will appear as a complex splitting pattern in the aromatic region (δ 6.5-8.0 ppm). The proton ortho to the aldehyde group will be the most deshielded.
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Dimethylamino Protons (-N(CH₃)₂): A singlet integrating to six protons, typically in the range of δ 2.8-3.2 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the different carbon environments in the molecule.
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Carbonyl Carbon (C=O): A signal in the highly deshielded region of the spectrum, typically around δ 190-195 ppm.
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Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-160 ppm), reflecting the different electronic environments of the carbon atoms in the substituted ring.
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Dimethylamino Carbons (-N(CH₃)₂): A signal for the two equivalent methyl carbons, typically in the range of δ 40-45 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the key functional groups.
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C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1680-1710 cm⁻¹.
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C-H Stretch (Aldehyde): Two weak to medium bands are expected around 2720 cm⁻¹ and 2820 cm⁻¹.
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Aromatic C=C Stretches: Medium intensity bands in the 1450-1600 cm⁻¹ region.
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C-N Stretch: A medium to strong band in the 1250-1350 cm⁻¹ region.
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C-Br Stretch: A weak to medium band in the 500-650 cm⁻¹ region.
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (natural abundance of ⁷⁹Br and ⁸¹Br is approximately 50:50). The fragmentation pattern will likely involve the loss of the formyl group (CHO) and other characteristic fragments.
Reactivity and Synthetic Applications
The reactivity of this compound is governed by the interplay of its functional groups.
Caption: Synthetic strategies for incorporating this compound into PROTACs.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier. [2]
Conclusion
This compound is a strategically important building block for organic synthesis, with its value being increasingly recognized in the field of drug discovery. Its trifunctional nature provides chemists with a powerful tool to construct complex molecules with a high degree of control. The growing interest in targeted protein degradation as a therapeutic strategy is likely to further expand the applications of this versatile compound, making it a key reagent for the development of the next generation of medicines.
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5-Bromo-2-(dimethylamino)benzaldehyde CAS number
An In-depth Technical Guide to 5-Bromo-2-(dimethylamino)benzaldehyde
This guide provides an in-depth technical overview of this compound, a key building block for researchers, medicinal chemists, and professionals in drug development. We will move beyond simple data recitation to explore its synthesis, characterization, reactivity, and applications, with a focus on the causal relationships that inform its utility in modern chemical research.
Core Compound Profile and Significance
This compound (CAS No. 171881-36-0) is a substituted aromatic aldehyde of increasing importance in synthetic and medicinal chemistry.[1][2][3][4] Its unique trifunctional nature—an electrophilic aldehyde, a nucleophilic/directing dimethylamino group, and a versatile bromine handle for cross-coupling reactions—makes it a highly valuable intermediate.
Its primary significance in the field of drug discovery lies in its classification as a "Protein Degrader Building Block".[1] This positions it as a crucial component in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other molecular glues, which represent a frontier in therapeutic intervention by hijacking cellular machinery to eliminate disease-causing proteins. The strategic placement of the bromo, amino, and aldehyde groups allows for controlled, sequential reactions to build complex molecular architectures.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 171881-36-0 | [1][2][3][4][5] |
| Molecular Formula | C₉H₁₀BrNO | [1][4] |
| Molecular Weight | 228.1 g/mol | [1] |
| Appearance | Typically a solid powder | N/A |
| Purity | Commercially available at ≥98% | [1][2] |
Molecular Structure and Spectroscopic Fingerprint
Understanding the molecule's structure is fundamental to predicting its reactivity. The electron-donating dimethylamino group at the ortho position significantly influences the electronic properties of the aldehyde and the aromatic ring.
Caption: Structure of this compound.
Key Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Aldehyde Proton (CHO): A singlet around δ 9.8-10.2 ppm. - Aromatic Protons: Three signals in the aromatic region (δ 6.8-7.8 ppm), likely appearing as doublets and a doublet of doublets, showing characteristic ortho and meta coupling. - Dimethylamino Protons (N(CH₃)₂): A sharp singlet around δ 2.8-3.2 ppm, integrating to 6H. |
| ¹³C NMR | - Carbonyl Carbon (C=O): A signal in the downfield region, δ 190-195 ppm. - Aromatic Carbons: Six distinct signals, with the carbon attached to the dimethylamino group being the most shielded (upfield) and the carbon attached to the aldehyde being deshielded. The C-Br bond will also have a characteristic shift. |
| FT-IR (cm⁻¹) | - C=O Stretch (Aldehyde): A strong, sharp peak around 1670-1690 cm⁻¹, its position lowered due to conjugation and the electron-donating effect of the amino group. - C-N Stretch: Around 1350-1250 cm⁻¹. - C-H Stretch (Aromatic/Aliphatic): Around 3100-2800 cm⁻¹. - C-Br Stretch: In the fingerprint region, typically below 600 cm⁻¹. |
| Mass Spec (EI) | - Molecular Ion (M⁺): A characteristic doublet peak at m/z 227 and 229 with an approximate 1:1 ratio, indicative of the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes). - Fragmentation: A prominent M-1 peak (loss of H from aldehyde) and potential loss of methyl groups or the entire dimethylamino group. |
Synthesis and Reaction Pathways
The synthesis of this compound is not explicitly detailed in the provided search results. However, a logical retrosynthetic analysis suggests two primary routes, both of which are standard transformations in organic chemistry.
Caption: Plausible synthetic routes to the target compound.
Protocol Insight: Ortho-Directed Formylation (Route B)
This route offers superior regiochemical control due to the powerful ortho-directing nature of the dimethylamino group.
Objective: To synthesize this compound from 4-Bromo-N,N-dimethylaniline.
Causality: The dimethylamino group is a potent directed metalation group (DMG). It coordinates to an organolithium reagent (like n-BuLi), delivering it to the adjacent ortho position. This deprotonation creates a highly nucleophilic aryl lithium species, which can then react with an electrophilic formylating agent like N,N-dimethylformamide (DMF).
Step-by-Step Methodology:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous 4-Bromo-N,N-dimethylaniline (1.0 equiv) and dry tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath. The rigorous exclusion of water is critical as organolithium reagents are highly basic and will be quenched by protic sources.
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Lithiation: Slowly add n-butyllithium (1.1 equiv, solution in hexanes) dropwise via syringe, maintaining the temperature at -78 °C. Stir the resulting mixture for 1-2 hours. A color change is often observed, indicating the formation of the aryl lithium intermediate. The slight excess of n-BuLi ensures complete conversion.
-
Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.5 equiv) dropwise to the reaction mixture, again keeping the temperature at -78 °C. The reaction is highly exothermic; slow addition is crucial to prevent side reactions.
-
Quenching: After stirring for an additional 1-2 hours, slowly warm the reaction to 0 °C and quench by the careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the intermediate alkoxide and neutralizes any remaining organolithium reagent.
-
Work-up & Purification: Transfer the mixture to a separatory funnel, extract with ethyl acetate or dichloromethane, wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel, to yield the final product.
Chemical Reactivity and Synthetic Applications
The utility of this reagent stems from the distinct reactivity of its three functional groups, which can often be addressed chemoselectively.
Caption: Key reaction classes based on functional group.
Application Highlight: Schiff Base Condensation
A primary application of aldehydes in medicinal chemistry is the formation of imines (Schiff bases) through condensation with primary amines. This reaction is fundamental to building larger, more complex molecules. The unique electronic nature of p-dimethylaminobenzaldehyde derivatives makes them highly reactive in these transformations.[8][9]
Exemplary Protocol: Synthesis of a Schiff Base
Objective: To react this compound with a generic primary amine (R-NH₂) to form the corresponding N-substituted imine.
-
Solvent & Reagents: Dissolve this compound (1.0 equiv) in a suitable solvent such as ethanol or methanol. Add the primary amine (1.0-1.1 equiv).
-
Catalysis: Add a catalytic amount of acetic acid (typically 1-2 drops). The acid catalyzes the dehydration step, which is often the rate-limiting step in imine formation.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, the product may precipitate directly from the solution upon cooling. If not, the solvent is removed in vacuo, and the residue is purified by recrystallization or column chromatography.
Safety and Handling
While specific GHS data for this exact molecule is not provided in the search results, information for structurally related compounds, such as 5-Bromo-2-fluorobenzaldehyde, suggests the following precautions should be taken.[10]
-
GHS Hazard Statements (Anticipated):
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
-
-
Precautionary Measures:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Conclusion
This compound is more than a simple chemical; it is a strategically designed tool for modern organic synthesis. Its trifunctional handle system allows for precise and sequential molecular construction, making it an invaluable asset in the development of complex therapeutics, particularly protein degraders. This guide has outlined its core properties, logical synthetic pathways, and key applications, providing the foundational knowledge for researchers to leverage its full potential in their work.
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An In-depth Technical Guide to 5-Bromo-2-(dimethylamino)benzaldehyde: Synthesis, Characterization, and Applications in Modern Drug Discovery
This technical guide provides a comprehensive overview of 5-Bromo-2-(dimethylamino)benzaldehyde, a key synthetic intermediate with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into its molecular structure, a robust synthetic protocol, spectroscopic characterization, and burgeoning applications, particularly in the field of targeted protein degradation.
Introduction and Strategic Importance
This compound is an aromatic aldehyde featuring a synthetically versatile bromine atom and an electron-donating dimethylamino group. This unique substitution pattern imparts specific reactivity and electronic properties, making it a valuable building block in organic synthesis. The ortho-relationship of the dimethylamino and aldehyde functionalities allows for unique intramolecular interactions and directs reactivity, while the bromine atom at the 5-position serves as a key handle for cross-coupling reactions, enabling the construction of complex molecular architectures.
One of the most promising applications for this scaffold is in the development of "molecular glues" and Proteolysis Targeting Chimeras (PROTACs).[1][2][3] The structural motif present in this compound is found in building blocks used for creating these novel therapeutic agents, which are designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[4][5]
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is characterized by a benzene ring substituted with a bromo, a dimethylamino, and a formyl group.
| Property | Value | Source |
| CAS Number | 171881-36-0 | [6] |
| Molecular Formula | C₉H₁₀BrNO | [4] |
| Molecular Weight | 228.09 g/mol | [6] |
| Appearance | Solid (predicted) | - |
| SMILES | CN(C)c1ccc(Br)cc1C=O | - |
| InChI Key | KELBDTNCLYIYKB-UHFFFAOYSA-N | [6] |
Synthesis of this compound: A Validated Approach
Experimental Workflow: Synthesis
Caption: Proposed two-step synthesis of this compound.
Step 1: Synthesis of 2-Amino-5-bromobenzaldehyde
This procedure is adapted from a reliable method published in Organic Syntheses.[7]
-
Reduction of the Carboxylic Acid: 2-Amino-5-bromobenzoic acid is reduced to the corresponding benzyl alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as tetrahydrofuran (THF). The reaction is typically performed at reduced temperatures (0 °C to room temperature) to control the reactivity of the hydride.
-
Oxidation of the Alcohol: The resulting 2-amino-5-bromobenzyl alcohol is then selectively oxidized to the aldehyde. A mild oxidizing agent such as manganese dioxide (MnO₂) is ideal for this transformation to avoid over-oxidation to the carboxylic acid. The reaction is typically carried out in a chlorinated solvent like dichloromethane (CH₂Cl₂) at room temperature.
-
Work-up and Purification: The crude product is purified by column chromatography on silica gel to yield pure 2-amino-5-bromobenzaldehyde.
Step 2: N,N-Dimethylation via Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a classic and efficient method for the methylation of primary and secondary amines.
-
Reaction Setup: 2-Amino-5-bromobenzaldehyde is dissolved in an excess of formic acid, which acts as both a solvent and the reducing agent. An aqueous solution of formaldehyde is then added.
-
Reaction Conditions: The mixture is heated to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction mixture is cooled and made basic with a suitable base (e.g., NaOH) to neutralize the excess formic acid. The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated. The final product, this compound, can be purified by crystallization or column chromatography.
Spectroscopic Characterization
While a dedicated publication with the full spectroscopic data for this compound is not available, a detailed prediction of its spectral properties can be made based on the analysis of closely related compounds.[8][9][10]
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum is predicted to show characteristic signals for the aldehyde proton, the aromatic protons, and the dimethylamino group.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |
| ~9.8 - 10.2 | s | 1H | -CHO | The aldehyde proton is highly deshielded and appears as a singlet. |
| ~7.6 - 7.8 | d | 1H | H-6 | This proton is ortho to the aldehyde group and will be a doublet. |
| ~7.4 - 7.6 | dd | 1H | H-4 | This proton is coupled to both H-3 and H-6, appearing as a doublet of doublets. |
| ~6.8 - 7.0 | d | 1H | H-3 | This proton is ortho to the electron-donating dimethylamino group and will be shifted upfield, appearing as a doublet. |
| ~2.8 - 3.1 | s | 6H | -N(CH₃)₂ | The six protons of the two methyl groups are equivalent and appear as a singlet. |
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |
| ~190 - 195 | C=O | The carbonyl carbon is significantly deshielded. |
| ~155 - 160 | C-2 | The carbon bearing the dimethylamino group is shifted downfield due to the nitrogen atom. |
| ~135 - 140 | C-4 | Aromatic carbon. |
| ~130 - 135 | C-6 | Aromatic carbon. |
| ~120 - 125 | C-1 | The ipso-carbon attached to the aldehyde group. |
| ~115 - 120 | C-5 | The carbon bearing the bromine atom. |
| ~110 - 115 | C-3 | Aromatic carbon shielded by the adjacent dimethylamino group. |
| ~40 - 45 | -N(CH₃)₂ | The carbons of the methyl groups. |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present.
| Predicted Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~2820 and ~2720 | C-H | Aldehyde C-H stretch (Fermi doublet) |
| ~1680 - 1700 | C=O | Aldehyde carbonyl stretch |
| ~1580 - 1600 | C=C | Aromatic ring stretch |
| ~1350 - 1380 | C-N | Aromatic amine stretch |
Mass Spectrometry (Predicted)
The mass spectrum (electron ionization) is expected to show the molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): A pair of peaks at m/z 227 and 229 in an approximate 1:1 ratio, characteristic of the presence of a single bromine atom.
-
Major Fragments: Loss of the formyl group (-CHO, 29 amu) to give a fragment at m/z 198/200. Loss of a methyl group (-CH₃, 15 amu) is also possible.
Reactivity and Synthetic Applications
The reactivity of this compound is governed by its three functional groups: the aldehyde, the dimethylamino group, and the bromine atom.
Reactions of the Aldehyde Group
The aldehyde functionality is a versatile handle for various transformations, including:
-
Reductive Amination: To introduce further diversity.
-
Wittig and Horner-Wadsworth-Emmons Reactions: For the formation of alkenes.
-
Condensation Reactions: With amines and hydrazines to form Schiff bases and hydrazones, respectively.[11]
Role of the Dimethylamino Group
The ortho-dimethylamino group is a strong activating group, increasing the electron density of the aromatic ring and influencing the regioselectivity of electrophilic aromatic substitution reactions. It also has a significant electronic effect on the reactivity of the adjacent aldehyde group.
Cross-Coupling Reactions at the Bromine Position
The bromine atom is ideally positioned for a variety of palladium-catalyzed cross-coupling reactions, such as:
-
Suzuki Coupling: For the formation of biaryl compounds.
-
Sonogashira Coupling: To introduce alkyne moieties.
-
Buchwald-Hartwig Amination: For the synthesis of more complex aniline derivatives.
This versatility makes this compound an excellent scaffold for building complex molecules.
Application in Targeted Protein Degradation
A key application of this compound is as a building block for the synthesis of molecular glues and PROTACs.[3][4] These bifunctional molecules are designed to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2]
Workflow: Role in PROTAC Synthesis
Caption: Conceptual workflow for the use of this compound in PROTAC synthesis.
The aldehyde can be transformed into a linking point, while the bromine atom allows for the attachment of a "warhead" that binds to the target protein. The dimethylamino group can modulate the electronic properties and binding affinity of the final molecule.
Conclusion
This compound is a strategically important synthetic intermediate with a rich and versatile chemical profile. Its unique combination of functional groups makes it an ideal starting material for the synthesis of complex molecules, particularly in the burgeoning field of targeted protein degradation. This guide provides a solid foundation for researchers and drug development professionals to understand and utilize this valuable chemical entity in their synthetic endeavors.
References
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Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. ResearchGate. Available from: [Link]
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Analytical, biochemical and synthetic applications of para-dimethylaminobenzaldehyde. ResearchGate. Available from: [Link]
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Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. National Institutes of Health. Available from: [Link]
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Facile Access to Ring-Fused Aminals via Direct α-Amination of Secondary Amines with ortho-Aminobenzaldehydes. Synthesis of Vasicine, Deoxyvasicine, Deoxyvasicinone, Mackinazolinone and Ruteacarpine. National Institutes of Health. Available from: [Link]
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Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. National Institutes of Health. Available from: [Link]
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o-Aminobenzaldehyde, Redox-Neutral Aminal Formation and Synthesis of Deoxyvasicinone. Organic Syntheses. Available from: [Link]
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Electronic Supplementary Information. The Royal Society of Chemistry. Available from: [Link]
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This compound, min 98%, 1 gram. HDH Pharma. Available from: [Link]
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Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic. National Institutes of Health. Available from: [Link]
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2-Amino-5-bromobenzaldehyde. Organic Syntheses. Available from: [Link]
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Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. Available from: [Link]
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From Degraders to Molecular Glues: New Ways of Breaking Down Disease‐Associated Proteins. ResearchGate. Available from: [Link]
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Synthesis, Characterization and Antimicrobial of Schfiff Base from 5-Bromo – Salicylaldehyde and P-Toluidine. ResearchGate. Available from: [Link]
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Synthesis of 3-aminoquinolines from α-imino rhodium carbenes and 2-aminobenzaldehydes. Royal Society of Chemistry. Available from: [Link]
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Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry. Available from: [Link]
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Selective Examples of Molecular Glue: Target Protein Degradation. Available from: [Link]
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Molecular Glues in Targeted Protein Degradation. Sygnature Discovery. Available from: [Link]
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thiazolidine-2,4-dione as a new spectrophotometric reagent for determination of nickel(II). E3S Web of Conferences. Available from: [Link]
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C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Doc Brown's Chemistry. Available from: [Link]
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Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. National Institutes of Health. Available from: [Link]
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A User Guide to Modern NMR Experiments. University of Oxford. Available from: [Link]
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An In-depth Technical Guide to the Synthesis of 5-Bromo-2-(dimethylamino)benzaldehyde
This guide provides a comprehensive overview of the synthesis of 5-Bromo-2-(dimethylamino)benzaldehyde, a key building block in the development of novel therapeutics and functional materials. The content herein is curated for researchers, scientists, and professionals in the field of drug development, offering a blend of theoretical principles and practical, field-proven methodologies.
Introduction: The Significance of this compound
This compound is a substituted aromatic aldehyde of significant interest in medicinal chemistry and materials science. Its unique electronic properties, stemming from the interplay between the electron-donating dimethylamino group and the electron-withdrawing bromine atom and aldehyde function, make it a versatile precursor for a variety of complex molecular architectures. Notably, this compound serves as a crucial intermediate in the synthesis of kinase inhibitors, antipsychotic agents, and novel organic dyes. The strategic placement of the bromo and dimethylamino groups on the benzaldehyde scaffold allows for diverse downstream functionalization, making a reliable and efficient synthesis paramount for advancing research and development in these areas.
Core Synthesis Pathway: The Vilsmeier-Haack Reaction
The most direct and widely adopted method for the synthesis of this compound is the Vilsmeier-Haack formylation of 4-bromo-N,N-dimethylaniline.[1][2][3] This reaction is a powerful tool for the formylation of electron-rich aromatic compounds.[4][5]
Causality Behind the Method Selection:
The Vilsmeier-Haack reaction is favored for several key reasons:
-
High Regioselectivity: The powerful directing effect of the dimethylamino group ensures that formylation occurs almost exclusively at the ortho position, which is activated by its electron-donating nature.[2] This minimizes the formation of unwanted isomers and simplifies purification.
-
Mild Reaction Conditions: The reaction typically proceeds at moderate temperatures, preserving the integrity of the functional groups on the aromatic ring.[1]
-
Readily Available Starting Materials: Both 4-bromo-N,N-dimethylaniline and the Vilsmeier reagent precursors (dimethylformamide and phosphorus oxychloride) are commercially available and relatively inexpensive.
Reaction Mechanism:
The Vilsmeier-Haack reaction proceeds through a two-stage mechanism:
-
Formation of the Vilsmeier Reagent: Dimethylformamide (DMF) reacts with an acid chloride, most commonly phosphorus oxychloride (POCl₃), to form a highly electrophilic chloroiminium ion known as the Vilsmeier reagent.[2][5]
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 4-bromo-N,N-dimethylaniline attacks the electrophilic carbon of the Vilsmeier reagent. This is followed by the elimination of a proton to restore aromaticity, and subsequent hydrolysis of the resulting iminium salt during aqueous workup to yield the final aldehyde product.[1][2][5]
A diagrammatic representation of the Vilsmeier-Haack reaction for the synthesis of this compound is provided below.
Caption: Vilsmeier-Haack synthesis of this compound.
Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system, where successful execution of each step provides a clear indication for proceeding to the next.
Materials and Reagents:
| Reagent/Material | Grade | Supplier (Example) |
| 4-Bromo-N,N-dimethylaniline | ≥98% | Sigma-Aldrich |
| Phosphorus oxychloride (POCl₃) | Reagent grade, ≥99% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Sodium acetate | Anhydrous, ≥99% | Sigma-Aldrich |
| Ethyl acetate | ACS reagent | Fisher Scientific |
| Hexanes | ACS reagent | Fisher Scientific |
| Saturated sodium bicarbonate solution | - | - |
| Brine | - | - |
| Anhydrous sodium sulfate | - | - |
Step-by-Step Methodology:
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (5 equivalents).
-
Cool the flask to 0 °C in an ice-water bath.
-
-
Formation of the Vilsmeier Reagent:
-
Slowly add phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise to the cooled DMF via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. A thick, white precipitate of the Vilsmeier reagent should form.
-
-
Addition of the Aromatic Substrate:
-
Dissolve 4-bromo-N,N-dimethylaniline (1 equivalent) in a minimal amount of anhydrous dichloromethane (DCM).
-
Add the solution of 4-bromo-N,N-dimethylaniline to the Vilsmeier reagent suspension dropwise at 0 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Reaction Quench and Workup:
-
After the reaction is complete (as indicated by TLC), cool the mixture to 0 °C in an ice-water bath.
-
Carefully and slowly pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium acetate until the pH is approximately 6-7.
-
Stir the resulting mixture for 30 minutes.
-
-
Extraction and Isolation:
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.[2]
-
Alternatively, recrystallization from a suitable solvent system such as ethanol/water can be employed. A known purification method for similar aminobenzaldehydes involves dissolving the crude product in dilute hydrochloric acid, filtering to remove insoluble impurities, and then precipitating the purified product by the addition of a base.[6][7]
-
Data Summary:
| Parameter | Value |
| Starting Material | 4-Bromo-N,N-dimethylaniline |
| Key Reagents | POCl₃, DMF |
| Reaction Type | Vilsmeier-Haack Formylation |
| Typical Yield | 70-85% |
| Product Appearance | Yellow to light brown solid |
| Molecular Formula | C₉H₁₀BrNO |
| Molecular Weight | 228.09 g/mol |
Characterization and Validation
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the molecular structure and assess purity.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the key functional groups (aldehyde C=O stretch, C-N stretch, C-Br stretch).
-
Melting Point Analysis: To compare with literature values for the pure compound.
Conclusion
The Vilsmeier-Haack formylation of 4-bromo-N,N-dimethylaniline provides a robust and efficient pathway for the synthesis of this compound. The detailed protocol and mechanistic insights provided in this guide are intended to empower researchers to confidently produce this valuable chemical intermediate for their drug discovery and materials science endeavors. Adherence to the described procedures and safety precautions is essential for achieving high yields of the pure product.
References
-
J&K Scientific LLC. Vilsmeier-Haack Reaction. Available from: [Link]
-
NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]
-
Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]
-
Organic Syntheses. p-DIMETHYLAMINOBENZALDEHYDE. Available from: [Link]
-
Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. ResearchGate. Available from: [Link]
- Google Patents. US4440953A - Purification of N-substituted aminobenzaldehydes.
- Google Patents. CN102399159A - Synthetic method of 3, 5-dibromo-2-aminobenzaldehyde.
-
National Institutes of Health. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Available from: [Link]
-
SciELO. Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Available from: [Link]
-
Organic Syntheses. 2-Amino-5-bromobenzaldehyde. Available from: [Link]
-
Allschoolabs. This compound - 98%, high purity , CAS No.171881-36-0. Available from: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. ANALYTICAL, BIOCHEMICAL AND SYNTHETIC APPLICATIONS OF Para-DIMETHYLAMINOBENZALDEHYDE Review Article. Available from: [Link]
-
PrepChem.com. Synthesis of 4-dimethylaminobenzaldehyde. Available from: [Link]
-
ResearchGate. 4-(Dimethylamino)benzaldehyde. Available from: [Link]
-
Wikipedia. para-Dimethylaminobenzaldehyde. Available from: [Link]
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A Comprehensive Spectroscopic and Analytical Guide to 5-Bromo-2-(dimethylamino)benzaldehyde
Abstract
This technical guide provides an in-depth analysis of the spectroscopic signature of 5-Bromo-2-(dimethylamino)benzaldehyde (CAS No. 171881-36-0), a key aromatic building block in medicinal chemistry and materials science.[1][2] Intended for researchers, synthetic chemists, and quality control professionals, this document synthesizes predicted and theoretical spectroscopic data based on established principles and analysis of structurally analogous compounds. We present a detailed interpretation of its expected Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. Each section includes a discussion of the underlying chemical principles, a standardized protocol for data acquisition, and a thorough interpretation of the spectral features. This guide is designed to serve as a benchmark for the characterization and quality assessment of this compound in a research and development setting.
Introduction and Molecular Overview
This compound is a disubstituted aromatic aldehyde. Its structure is characterized by a benzaldehyde core with a bromine atom at the C5 position and a dimethylamino group at the C2 position. This substitution pattern creates a unique electronic environment that significantly influences its chemical reactivity and spectroscopic properties. The electron-donating dimethylamino group and the electron-withdrawing, yet inductively deactivating, bromine atom create a distinct pattern of electron density around the aromatic ring, which is directly observable in its NMR spectra.
The compound's molecular formula is C₉H₁₀BrNO, and it has a molecular weight of approximately 228.09 g/mol .[1][3] Its structural features are pivotal in its role as a precursor in the synthesis of more complex molecules, including Schiff bases and other heterocyclic systems of interest in drug discovery.[4] Accurate spectroscopic characterization is therefore a critical first step in its application.
Figure 1: Labeled structure of this compound.
¹H NMR Spectroscopy
Proton NMR spectroscopy provides critical information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound reflects its asymmetric substitution pattern.
Predicted ¹H NMR Data
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Coupling Constant (J) Hz (Predicted) | Assignment |
| ~9.80 | Singlet (s) | 1H | - | Aldehyde (-CHO) |
| ~7.85 | Doublet (d) | 1H | ~2.5 | H-6 |
| ~7.50 | Doublet of doublets (dd) | 1H | ~8.8, 2.5 | H-4 |
| ~6.80 | Doublet (d) | 1H | ~8.8 | H-3 |
| ~3.10 | Singlet (s) | 6H | - | Dimethylamino (-N(CH₃)₂) |
Interpretation and Rationale
-
Aldehyde Proton (H-CHO): The aldehyde proton is expected to be the most deshielded proton, appearing as a sharp singlet around 9.80 ppm. This significant downfield shift is due to the strong electron-withdrawing nature of the carbonyl oxygen and its anisotropic effect. Its singlet nature arises from the absence of adjacent protons.
-
Aromatic Protons (H-3, H-4, H-6):
-
H-6: This proton is ortho to the aldehyde group and meta to the bromine atom. It is expected to appear as a doublet due to coupling with H-4 (meta coupling, J ≈ 2.5 Hz). Its chemical shift is downfield due to the proximity of the electron-withdrawing aldehyde.
-
H-4: This proton is coupled to both H-3 (ortho coupling, J ≈ 8.8 Hz) and H-6 (meta coupling, J ≈ 2.5 Hz), resulting in a doublet of doublets.
-
H-3: Being ortho to the strong electron-donating dimethylamino group, this proton is the most shielded of the aromatic protons. It will appear as a doublet due to ortho coupling with H-4 (J ≈ 8.8 Hz).
-
-
Dimethylamino Protons (-N(CH₃)₂): The six protons of the two methyl groups are chemically equivalent and appear as a single, sharp singlet around 3.10 ppm. This chemical shift is consistent with methyl groups attached to a nitrogen atom on an aromatic ring.[5]
Standard Experimental Protocol for ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse (zg30).
-
Number of Scans: 16-32, to ensure adequate signal-to-noise ratio.
-
Relaxation Delay: 2 seconds.
-
Acquisition Time: ~4 seconds.
-
-
Data Processing: Apply a Fourier transform to the Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals and determine the chemical shifts relative to TMS.
¹³C NMR Spectroscopy
Carbon-13 NMR provides a map of the carbon skeleton. Due to the molecule's asymmetry, all nine carbon atoms are expected to be chemically non-equivalent, giving rise to nine distinct signals.
Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm (Predicted) | Assignment | Rationale |
| ~190.5 | C=O (Aldehyde) | Carbonyl carbons are highly deshielded and appear significantly downfield.[6] |
| ~155.0 | C-2 | Attached to the electron-donating nitrogen atom, this carbon is significantly deshielded. |
| ~138.0 | C-6 | Ortho to the aldehyde, deshielded. |
| ~132.5 | C-4 | Aromatic CH carbon. |
| ~126.0 | C-1 | Ipso-carbon attached to the aldehyde group. |
| ~115.0 | C-5 | Attached to bromine, showing a moderate shift. |
| ~112.0 | C-3 | Shielded due to the ortho effect of the -N(CH₃)₂ group. |
| ~40.5 | -N(CH₃)₂ | Typical range for N-methyl carbons on an aromatic ring.[5] |
Standard Experimental Protocol for ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-30 mg) may be beneficial.
-
Instrumentation: Acquire the spectrum on a 101 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).
-
Number of Scans: 512-1024 scans are typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2 seconds.
-
-
Data Processing: Process the FID similarly to the ¹H NMR spectrum. Reference the chemical shifts to the CDCl₃ solvent peak (δ 77.16 ppm).
Figure 2: General workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) (Predicted) | Intensity | Vibration Type | Functional Group |
| ~2820 and ~2720 | Medium, Sharp | C-H Stretch | Aldehyde (Fermi doublet) |
| ~1685 | Strong, Sharp | C=O Stretch | Aromatic Aldehyde |
| ~1600, ~1480 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~1350 | Strong | C-N Stretch | Aromatic Amine |
| ~820 | Strong | C-H Bend (out-of-plane) | 1,2,4-Trisubstituted Ring |
| ~650 | Medium | C-Br Stretch | Aryl Bromide |
Interpretation and Rationale
-
Aldehyde Group: The most characteristic signals for an aldehyde are the C=O stretch and the C-H stretch. The carbonyl (C=O) stretch is expected to be a very strong and sharp peak around 1685 cm⁻¹. The presence of the electron-donating dimethylamino group can slightly lower this frequency compared to unsubstituted benzaldehyde (~1700 cm⁻¹).[7] The aldehyde C-H stretch typically appears as a pair of medium peaks (a Fermi doublet) between 2700-2850 cm⁻¹, which is a highly diagnostic feature.[7]
-
Aromatic System: The C=C stretching vibrations within the benzene ring will produce characteristic absorptions in the 1450-1600 cm⁻¹ region. The out-of-plane C-H bending vibration around 820 cm⁻¹ is indicative of the 1,2,4-trisubstitution pattern.
-
Other Groups: A strong C-N stretching band for the aromatic amine will be present around 1350 cm⁻¹. The C-Br stretch is expected at lower wavenumbers, typically below 700 cm⁻¹.
Standard Experimental Protocol for IR (ATR)
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal. Ensure good contact using the pressure clamp.
-
Spectrum Acquisition: Collect the sample spectrum over the range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the presence of bromine is a key diagnostic feature due to its characteristic isotopic pattern.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z (Predicted) | Relative Intensity | Assignment |
| 229 / 227 | High | [M+H]⁺ / [M]⁺ (Isotopic Pair) |
| 228 / 226 | High | [M-H]⁺ (Isotopic Pair) |
| 214 / 212 | Medium | [M-CH₃]⁺ (Isotopic Pair) |
| 199 / 197 | Medium | [M-CO]⁺ or [M-C₂H₄]⁺ (Isotopic Pair) |
| 148 | High | [M-Br]⁺ |
| 118 | Medium | [M-Br-CO]⁺ |
Interpretation and Rationale
-
Molecular Ion Peak [M]⁺: The most crucial observation will be the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units (e.g., at m/z 227 and 229). This isotopic signature is definitive proof of the presence of a single bromine atom in the molecule.
-
Major Fragments:
-
Loss of a Hydrogen ([M-H]⁺): A common fragmentation for aldehydes, resulting in a stable acylium ion (m/z 226/228).
-
Loss of a Methyl Group ([M-CH₃]⁺): Fragmentation of the dimethylamino group can lead to the loss of a methyl radical (•CH₃), giving a fragment at m/z 212/214.
-
Loss of Bromine ([M-Br]⁺): Cleavage of the C-Br bond will result in a prominent peak at m/z 148, which lacks the bromine isotopic pattern.
-
Loss of Carbon Monoxide ([M-Br-CO]⁺): Subsequent loss of CO from the [M-Br]⁺ fragment is a characteristic pathway for benzaldehydes, leading to a peak at m/z 118.
-
Standard Experimental Protocol for MS (ESI/EI)
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile for Electrospray Ionization (ESI), or introduce it directly for Electron Ionization (EI).
-
Instrumentation: Utilize a mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) for high-resolution data or a simple quadrupole for unit mass resolution.
-
Ionization:
-
ESI (Positive Mode): This soft ionization technique is likely to show the protonated molecule [M+H]⁺ at m/z 228/230.
-
EI: This high-energy technique will show the molecular ion [M]⁺ (m/z 227/229) and extensive fragmentation, as detailed above.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions. Confirm the bromine isotopic pattern.
Conclusion
The spectroscopic characterization of this compound is fundamental to its use in synthetic applications. This guide provides a detailed, theory-backed framework for interpreting its ¹H NMR, ¹³C NMR, IR, and MS spectra. The predicted data, based on established chemical principles and comparison with analogous structures, serve as a reliable benchmark for identity confirmation and purity assessment. Adherence to the standardized protocols outlined herein will ensure the generation of high-quality, reproducible data, facilitating the seamless integration of this versatile building block into research and drug development workflows.
References
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Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
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Guo, B., et al. (2016). Electronic Supplementary Information for Design of recyclable TEMPO derivatives. The Royal Society of Chemistry. Retrieved January 6, 2026, from [Link]
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Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 400 MHz, CDCl₃, experimental) (HMDB0006115). Retrieved January 6, 2026, from [Link]
-
Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 300 MHz, D₂O, predicted) (HMDB0246303). Retrieved January 6, 2026, from [Link]
-
NIST. (n.d.). Benzaldehyde, 5-bromo-2-hydroxy-. NIST Chemistry WebBook. Retrieved January 6, 2026, from [Link]
-
Lone, M. Y., et al. (2022). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. National Institutes of Health. Retrieved January 6, 2026, from [Link]
-
Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 6, 2026, from [Link]
-
Allschoolabs. (n.d.). This compound - 98%, high purity. Retrieved January 6, 2026, from [Link]
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Oakwood Chemical. (n.d.). This compound, min 98%. Retrieved January 6, 2026, from [Link]
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NIST. (n.d.). Benzaldehyde, 5-bromo-2-hydroxy-. NIST Chemistry WebBook. Retrieved January 6, 2026, from [Link]
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NIST. (n.d.). Benzaldehyde, 5-bromo-2-hydroxy-. NIST Chemistry WebBook. Retrieved January 6, 2026, from [Link]
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Udo, U. J. (2011). ANALYTICAL, BIOCHEMICAL AND SYNTHETIC APPLICATIONS OF Para-DIMETHYLAMINOBENZALDEHYDE. International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 6, 2026, from [Link]
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PubChem. (n.d.). 5-Bromo-2-fluorobenzaldehyde. Retrieved January 6, 2026, from [Link]
-
Kumar, K., & Santhi, N. (2017). Synthesis, Complexation, Spectral and Antimicrobial Study of Some Novel 5-Bromo-2-Fluorobenzaldehydeoxime. ResearchGate. Retrieved January 6, 2026, from [Link]
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Retrieved January 6, 2026, from [Link]
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PubChem. (n.d.). 5-Bromo-2-methoxybenzaldehyde. Retrieved January 6, 2026, from [Link]
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Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of benzaldehyde. Retrieved January 6, 2026, from [Link]
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5-Bromo-2-(dimethylamino)benzaldehyde NMR and IR spectra
An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Bromo-2-(dimethylamino)benzaldehyde
Abstract
This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectra of this compound (CAS No. 171881-36-0), a key intermediate in synthetic organic chemistry.[1] As a Senior Application Scientist, this document moves beyond mere data presentation to offer a detailed interpretation grounded in the principles of structural chemistry. We will explore the causal relationships between the molecule's electronic architecture and its spectroscopic signatures. This guide is intended for researchers, scientists, and drug development professionals who rely on robust analytical techniques for unambiguous molecular structure elucidation.
Foundational Analysis: Molecular Structure and Electronic Effects
To accurately interpret spectroscopic data, one must first understand the molecule's intrinsic electronic properties. This compound is a disubstituted benzaldehyde with a third, halogen substituent. The interplay between these groups dictates the chemical environment of each atom.
-
-CHO (Aldehyde): An electron-withdrawing group (EWG) that deactivates the aromatic ring through resonance and inductive effects. It strongly deshields the ortho and para positions and is responsible for the characteristic low-field chemical shift of the aldehydic proton and carbon.[2][3]
-
-N(CH₃)₂ (Dimethylamino): A powerful electron-donating group (EDG) that activates the aromatic ring, primarily at the ortho and para positions, causing a significant upfield (shielding) effect on these nuclei in NMR spectroscopy.[4]
-
-Br (Bromo): An electronegative halogen that deactivates the ring via induction but weakly donates electron density through resonance. Its effect on NMR chemical shifts is less pronounced than the other two groups but is still significant.[5]
The synergy of a strong EDG at position 2 and a strong EWG at position 1, along with the bromine at position 5, creates a unique and predictable spectroscopic fingerprint essential for its identification.
Caption: Molecular structure of this compound with IUPAC numbering.
Proton (¹H) NMR Spectroscopy
¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of protons in a molecule.
Causality in Experimental Choices
The selection of a deuterated solvent is critical to avoid large, interfering solvent signals in the spectrum. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing power for a wide range of organic compounds and its single deuterium signal that can be used for locking the magnetic field.[6] Tetramethylsilane (TMS) is added as an internal standard because its protons are highly shielded, resonating at a defined 0.0 ppm, and it is chemically inert.[2]
Experimental Protocol: Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of CDCl₃. Add a small amount of TMS as an internal standard.
-
Filtration: Filter the solution through a pipette with a cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.[6]
-
Spectrometer Setup: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of CDCl₃. Shim the magnetic field to optimize homogeneity, ensuring sharp and symmetrical peaks.[7]
-
Data Acquisition Parameters:
-
Pulse Angle: 30°
-
Acquisition Time: 3-4 seconds
-
Relaxation Delay: 2 seconds[7]
-
Number of Scans: 16
-
-
Data Processing: Apply Fourier transform to the Free Induction Decay (FID), phase correct the spectrum, and calibrate the chemical shift scale to the TMS signal at 0.0 ppm. Integrate all signals.[7]
¹H NMR Data Interpretation
The spectrum is characterized by distinct signals for the aldehyde, aromatic, and dimethylamino protons. The powerful donating effect of the -N(CH₃)₂ group and the withdrawing effect of the -CHO group create a significant chemical shift dispersion in the aromatic region.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|---|
| ~9.85 | 1H | s (singlet) | - | H-C(O) |
| ~7.60 | 1H | d (doublet) | J ≈ 2.5 Hz | H-6 |
| ~7.45 | 1H | dd (doublet of doublets) | J ≈ 8.8, 2.5 Hz | H-4 |
| ~6.80 | 1H | d (doublet) | J ≈ 8.8 Hz | H-3 |
| ~3.10 | 6H | s (singlet) | - | -N(CH₃)₂ |
-
Aldehyde Proton (~9.85 ppm): This proton is significantly deshielded due to the strong electron-withdrawing nature of the carbonyl oxygen, placing it far downfield.[2] It appears as a singlet as it has no adjacent protons.
-
Aromatic Protons (~6.80-7.60 ppm):
-
H-3 (~6.80 ppm): This proton is ortho to the powerfully electron-donating -N(CH₃)₂ group, causing it to be heavily shielded and shifted significantly upfield. It appears as a doublet, split by H-4.
-
H-4 (~7.45 ppm): This proton is split by both H-3 and H-6, resulting in a doublet of doublets.
-
H-6 (~7.60 ppm): This proton is ortho to the aldehyde group, leading to deshielding. It is also adjacent to the bromine-substituted carbon. The small coupling constant indicates a meta-coupling to H-4.
-
-
Dimethylamino Protons (~3.10 ppm): The six protons of the two methyl groups are chemically equivalent and are not coupled to any other protons, resulting in a strong singlet integrating to 6H.[4]
Carbon-13 (¹³C) NMR Spectroscopy
Proton-decoupled ¹³C NMR spectroscopy reveals the number of chemically non-equivalent carbon atoms and provides insight into their electronic environment.
Experimental Protocol: Data Acquisition
The sample preparation is identical to that for ¹H NMR.
-
Spectrometer Setup: Utilize the same locked and shimmed sample.
-
Data Acquisition Parameters:
-
Data Processing: Similar to ¹H NMR, process the FID to generate the final spectrum.
¹³C NMR Data Interpretation
The spectrum will display nine distinct signals, corresponding to the nine unique carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~190.5 | C=O | Carbonyl carbon, highly deshielded by the attached oxygen.[3][8] |
| ~155.0 | C-2 | Attached to the strongly electron-donating nitrogen atom. |
| ~138.0 | C-4 | Aromatic CH carbon. |
| ~135.5 | C-6 | Aromatic CH carbon, deshielded by the adjacent aldehyde group. |
| ~126.0 | C-1 | Quaternary carbon attached to the aldehyde, deshielded. |
| ~118.5 | C-3 | Aromatic CH carbon, shielded by the adjacent amino group. |
| ~115.0 | C-5 | Quaternary carbon attached to bromine. |
| ~45.0 | -N(CH₃)₂ | Aliphatic carbons attached to nitrogen.[4] |
Caption: Standardized workflow for NMR spectral acquisition and analysis.[7]
Infrared (IR) Spectroscopy
IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.
Experimental Protocol: Data Acquisition (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent like isopropanol and allowing it to dry.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals from the sample spectrum.
-
Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.
-
Data Collection: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans to improve the signal-to-noise ratio.
IR Data Interpretation
The IR spectrum provides definitive evidence for the key functional groups: the aldehyde and the substituted aromatic ring.
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |
|---|---|---|---|
| ~3080-3010 | Medium-Weak | C-H Stretch | Aromatic C-H |
| ~2950-2850 | Medium | C-H Stretch | Aliphatic C-H (-N(CH₃)₂) |
| ~2820, ~2720 | Weak | C-H Stretch (Fermi Doublet) | Aldehyde C-H[9][10] |
| ~1695 | Strong, Sharp | C=O Stretch | Conjugated Aldehyde[10] |
| ~1600, ~1480 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~1360 | Medium | C-N Stretch | Aryl-Amine |
| Below 850 | Medium-Strong | C-H Out-of-Plane Bend | Substituted Aromatic |
| Below 700 | Medium | C-Br Stretch | Aryl Halide |
-
Carbonyl Stretch (~1695 cm⁻¹): The most intense and diagnostic peak in the spectrum. Its position below 1700 cm⁻¹ is characteristic of an aldehyde conjugated with an aromatic ring, which lowers the bond order of the C=O group.[10][11]
-
Aldehyde C-H Stretch (~2820, ~2720 cm⁻¹): The presence of two weak bands in this region, known as a Fermi doublet, is a hallmark of the aldehyde functional group and helps distinguish it from a ketone.[9]
-
Aromatic and Aliphatic C-H Stretches: Peaks just above 3000 cm⁻¹ confirm the aromatic C-H bonds, while those just below 3000 cm⁻¹ correspond to the methyl groups of the dimethylamino substituent.[12]
-
Fingerprint Region (< 1500 cm⁻¹): This complex region contains absorptions for C-C and C-N stretching, as well as various bending vibrations. The C-Br stretch typically appears at low wavenumbers. While complex, the pattern in this region is unique to the molecule.[9]
Conclusion
References
- BenchChem. (2025). A Comparative Analysis of Substituted Benzaldehyde NMR Spectra: A Guide for Researchers.
- ACS Omega. (2024). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers.
- Chemistry Stack Exchange. (2015). Determination of brominated aromatics by 13C and 1H NMR spectroscopy.
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde.
- Doc Brown's Chemistry. (n.d.). Proton 1H NMR spectrum of benzaldehyde.
- PubMed. (n.d.). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry.
- Indian Academy of Sciences. (n.d.). Overtone spectroscopy of some benzaldehyde derivatives.
- ResearchGate. (n.d.). Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives.
- Supporting Information. (n.d.). Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0246303).
- NIST WebBook. (n.d.). Benzaldehyde, 5-bromo-2-hydroxy-.
- NIH. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design.
- ResearchGate. (n.d.). Molecular structures of substituted benzaldehydes 1-50 (training set).
- Sigma-Aldrich. (n.d.). This compound.
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- ChemicalBook. (2025). This compound.
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- Smolecule. (n.d.). 2-Bromo-5-(dimethylamino)benzaldehyde.
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- Mestrelab Resources. (2010). Assignments.
- MSU Chemistry. (n.d.). Proton NMR Table.
- Proprep. (n.d.). Analyze the IR spectra of benzaldehyde, highlighting key functional group peaks.
- Benchchem. (n.d.). Spectroscopic Analysis of 2-Amino-3,5-dibromobenzaldehyde: A Technical Guide to ¹H and ¹³C NMR.
- NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry.
- Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
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Physical characteristics of 5-Bromo-2-(dimethylamino)benzaldehyde
An In-Depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-(dimethylamino)benzaldehyde
Executive Summary
This compound is a substituted aromatic aldehyde that has emerged as a valuable intermediate in synthetic organic chemistry. Its unique trifunctional nature—featuring an electrophilic aldehyde, a nucleophilic dimethylamino group, and a bromine atom suitable for cross-coupling reactions—makes it a versatile building block, particularly in the synthesis of complex heterocyclic systems and molecules for drug discovery, such as protein degrader building blocks[1]. This guide provides a comprehensive overview of its core physical and spectral characteristics, compiled and synthesized to offer researchers, scientists, and drug development professionals a reliable, in-depth technical resource. By detailing its chemical identity, physicochemical properties, spectroscopic fingerprint, and safety protocols, this document serves as a practical handbook for its effective use in a laboratory setting.
Chemical Identity and Structure
A precise understanding of a molecule's identity is the foundation of all subsequent experimental work. This compound is an organic compound featuring a benzene ring substituted with a bromine atom, a dimethylamino group, and a formyl (aldehyde) group.
The structural arrangement of these functional groups dictates the molecule's reactivity and physical properties. The dimethylamino group at position 2 and the bromine at position 5 create a specific electronic and steric environment around the aldehyde.
Table 1: Chemical Identifiers
| Identifier | Value | Reference |
|---|---|---|
| CAS Number | 171881-36-0 | [1][2] |
| Molecular Formula | C₉H₁₀BrNO | [1][3] |
| Molecular Weight | 228.09 g/mol | [2][3] |
| IUPAC Name | This compound | [2] |
| InChI | 1S/C9H10BrNO/c1-11(2)9-4-3-8(10)5-7(9)6-12/h3-6H,1-2H3 | [2] |
| InChI Key | KELBDTNCLYIYKB-UHFFFAOYSA-N | [2] |
| Canonical SMILES | CN(C)C1=CC=C(C=C1C=O)Br |[3] |
Physicochemical Properties
The physical state and solubility are critical parameters for reaction setup, purification, and formulation. The properties of this compound are dictated by a combination of intermolecular forces, including dipole-dipole interactions from the carbonyl group, London dispersion forces from the aromatic ring and bromine atom, and the lack of hydrogen bond-donating capability.
Table 2: Summary of Physical Properties
| Property | Value | Comments and Field Insights |
|---|---|---|
| Physical Form | Solid | [2] Expected to be a crystalline or powdered solid at room temperature, typical for substituted benzaldehydes of this molecular weight. |
| Appearance | White to yellowish solid | Inferred from related compounds. A yellow tint can indicate minor impurities from oxidation of the aldehyde or trace starting materials. |
| Melting Point | Data not available | The melting point is expected to be sharp for high-purity material. For context, the related 4-(dimethylamino)benzaldehyde melts at 74 °C[4]. |
| Boiling Point | Data not available | Due to its molecular weight and polarity, the boiling point is expected to be high, and purification by distillation would likely require a vacuum to prevent decomposition. |
| Solubility | No quantitative data available | Expected to be soluble in common organic solvents such as chloroform (CDCl₃), dichloromethane, ethyl acetate, and acetone. Sparingly soluble in non-polar solvents like hexanes and likely has very low solubility in water. |
Expert Insights: The presence of the polar aldehyde and tertiary amine functionalities, combined with the large, polarizable bromine atom, results in a molecule that is solid at standard temperature and pressure. The choice of solvent for reactions or analysis should account for these features; chlorinated solvents or polar aprotic solvents are excellent starting points.
The Spectroscopic Profile: A Self-Validating System
Spectroscopic analysis provides an unambiguous fingerprint of a chemical compound. For a substance like this compound, a combination of NMR, IR, and MS is not just descriptive but serves as a self-validating system, where each technique corroborates the structural features indicated by the others.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in an organic molecule. While specific experimental data is not publicly cataloged, the expected spectrum can be reliably predicted based on established chemical shift principles.
-
¹H NMR: The proton NMR spectrum should account for all 10 protons.
-
Aldehyde Proton (CHO): A singlet is expected around δ 9.8-10.2 ppm . This downfield shift is characteristic of a proton attached to a carbonyl carbon.
-
Aromatic Protons (Ar-H): Three protons on the benzene ring will appear in the δ 6.8-7.8 ppm region. Their specific shifts and coupling patterns (doublets and a doublet of doublets) are dictated by the electronic effects of the three different substituents.
-
Dimethylamino Protons (-N(CH₃)₂): A sharp singlet integrating to six protons is expected around δ 2.8-3.1 ppm . The singlet nature confirms the two methyl groups are chemically equivalent.
-
-
¹³C NMR: The carbon spectrum will reveal all nine unique carbon atoms.
-
Carbonyl Carbon (C=O): A signal in the δ 190-195 ppm range, characteristic of an aldehyde.
-
Aromatic Carbons (Ar-C): Six distinct signals are expected between δ 110-160 ppm . The carbons directly attached to the nitrogen, bromine, and carbonyl group will have their chemical shifts significantly influenced by these substituents.
-
Dimethylamino Carbons (-N(CH₃)₂): A signal around δ 40-45 ppm .
-
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies.
-
C=O Stretch (Aldehyde): A strong, sharp absorption band is predicted at ~1680-1700 cm⁻¹ . This is one of the most prominent peaks in the spectrum.[5]
-
C-H Stretch (Aldehyde): Two weaker, but highly diagnostic, peaks are expected around ~2720 cm⁻¹ and ~2820 cm⁻¹ .[5] Their presence is a key indicator of the aldehyde group.
-
C=C Stretch (Aromatic): Medium-intensity peaks in the 1500-1600 cm⁻¹ region confirm the presence of the benzene ring.[5]
-
C-N Stretch: A moderate absorption is expected around 1350-1250 cm⁻¹ .
-
C-Br Stretch: A weak to medium absorption will be present in the fingerprint region, typically below 800 cm⁻¹ .
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation patterns, confirming the elemental composition.
-
Molecular Ion Peak (M⁺): The most critical feature would be a pair of peaks for the molecular ion, separated by 2 m/z units, with a near 1:1 intensity ratio. These correspond to the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br), appearing at approximately m/z = 227 and 229 . The exact mass of the monoisotopic peak is 226.99458 g/mol .[3]
-
Fragmentation: Common fragmentation would involve the loss of the aldehyde proton (M-1), the formyl group (M-29), or a methyl group from the dimethylamino moiety (M-15).
Safety, Handling, and Storage
Authoritative safety data is crucial for proper risk assessment in the laboratory. The available information indicates that this compound must be handled with appropriate care.
Table 3: GHS Hazard and Safety Information
| Category | Information | Reference |
|---|---|---|
| Pictogram | GHS07 (Exclamation Mark) | [2] |
| Signal Word | Warning | [2][6] |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. | [2][6] |
| Precautionary Statements | P264, P280, P301+P312, P302+P352, P305+P351+P338 |[2] |
Protocol for Safe Handling and Storage:
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[7]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Supplier recommendations specify storage under an inert atmosphere at 2-8°C.[2][6]
-
Causality: Refrigeration and inert atmosphere are recommended to prevent the slow oxidation of the aldehyde functional group to the corresponding carboxylic acid, which is a common degradation pathway for aldehydes.
-
Application Context: A Versatile Synthetic Intermediate
Understanding the physical properties of this compound is directly relevant to its primary application as a synthetic building block. Its defined structure and reactivity are leveraged to build more complex molecular architectures.
The aldehyde can undergo reactions like condensation to form Schiff bases or reductive amination. The bromine atom is a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. The dimethylamino group modulates the electronic properties of the aromatic ring. This trifecta of functionality makes it a powerful tool for generating molecular diversity in drug discovery and materials science.
References
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- Fisher Scientific.
- Vertex AI Search Result.
- Vertex AI Search Result. This compound.
- Supporting Information.
- Doc Brown's Chemistry. C7H6O C6H5CHO infrared spectrum of benzaldehyde.
- Wikipedia. para-Dimethylaminobenzaldehyde.
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A Comprehensive Technical Guide to the Solubility of 5-Bromo-2-(dimethylamino)benzaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the solubility characteristics of 5-Bromo-2-(dimethylamino)benzaldehyde, a key intermediate in synthetic chemistry. Lacking readily available quantitative solubility data, this document establishes a framework for understanding and determining its solubility profile. We will delve into the theoretical principles governing its solubility based on its molecular structure, provide a predictive assessment across various organic solvent classes, and present detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination. This guide is designed to equip researchers with the necessary knowledge to effectively utilize this compound in a laboratory setting, ensuring optimal reaction conditions and purification strategies.
Introduction: The Importance of Solubility in a Research Context
This compound is a substituted aromatic aldehyde with significant utility in the synthesis of more complex molecules, including pharmaceutical agents and materials science components. Its molecular structure, featuring a halogen, an amine, and an aldehyde functional group, presents a unique combination of electronic and steric properties. Understanding the solubility of this compound is not merely an academic exercise; it is a critical parameter that dictates its handling, reaction kinetics, purification, and ultimately, the success of a synthetic campaign. Poor solubility can lead to challenges in achieving desired concentrations for reactions, difficulties in purification by crystallization, and inaccurate characterizations.[1] This guide provides the foundational knowledge and practical methodologies to master the solubility aspects of this important building block.
Theoretical Underpinnings of Solubility: A Predictive Analysis
The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[2] The structure of this compound offers several insights into its expected solubility behavior.
-
The Benzaldehyde Core: The benzene ring is inherently nonpolar and hydrophobic, suggesting good solubility in nonpolar aromatic solvents like toluene and benzene.[3]
-
The Aldehyde Group (-CHO): The carbonyl group introduces polarity and the capacity for dipole-dipole interactions and hydrogen bond acceptance, which should confer some solubility in polar solvents.[2]
-
The Bromo Group (-Br): The bromine atom is electronegative, adding to the molecule's polarity. However, its larger size also contributes to London dispersion forces, which can enhance solubility in less polar solvents. The presence of a halogen can sometimes decrease aqueous solubility due to increased hydrophobicity.[4]
-
The Dimethylamino Group (-N(CH₃)₂): This tertiary amine group is a key feature. It introduces a degree of polarity and, more importantly, basicity. This basicity allows for protonation in acidic media, which would dramatically increase solubility in acidic aqueous solutions. In organic solvents, its ability to act as a hydrogen bond acceptor can enhance solubility in protic solvents. The presence of an amino group generally increases solubility in polar solvents.
Predictive Solubility Profile:
Based on these structural features, we can predict the following general solubility trends for this compound:
| Solvent Class | Predicted Solubility | Rationale |
| Nonpolar Solvents (e.g., Hexane, Toluene) | Moderate to Good | The aromatic core and bromo group will interact favorably with these solvents through van der Waals forces. |
| Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMF) | Good to Excellent | The polar aldehyde and dimethylamino groups will interact well with the dipoles of these solvents. |
| Polar Protic Solvents (e.g., Methanol, Ethanol) | Moderate to Good | The potential for hydrogen bonding with the aldehyde and amine groups will aid solubility. |
| Aqueous Solutions | Poor (in neutral pH) | The large hydrophobic benzene ring and bromo group are expected to limit water solubility significantly. |
| Aqueous Acid (e.g., dilute HCl) | High | The basic dimethylamino group will be protonated, forming a much more polar and water-soluble salt. |
Experimental Determination of Solubility: Protocols and Methodologies
To move from prediction to empirical data, rigorous experimental determination is essential. Below are protocols for both a rapid qualitative assessment and a precise quantitative measurement of solubility.
Initial Qualitative Solubility Assessment (Screening Protocol)
This protocol provides a rapid method to classify the compound's solubility in a range of solvents, which is invaluable for selecting appropriate solvents for reactions and initial purification trials.[5][6]
Objective: To visually determine if the compound is soluble, partially soluble, or insoluble in a given solvent at a defined concentration.
Materials:
-
This compound
-
Small test tubes or vials (1-2 mL capacity)
-
A selection of organic solvents (e.g., hexane, toluene, diethyl ether, ethyl acetate, acetone, methanol, ethanol, water, 5% aq. HCl)
-
Vortex mixer
-
Spatula
Procedure:
-
Add approximately 10 mg of this compound to a clean, dry test tube.
-
Add 0.5 mL of the chosen solvent to the test tube.
-
Vortex the mixture vigorously for 60 seconds.
-
Visually inspect the solution against a contrasting background.
-
Soluble: A clear, homogeneous solution with no visible solid particles.
-
Partially Soluble: Some solid has dissolved, but undissolved particles remain. The solution may be hazy.
-
Insoluble: The solid remains largely unchanged, with no significant dissolution observed.
-
-
Record the observations for each solvent tested.
Quantitative Solubility Determination via UV-Vis Spectroscopy
For more precise applications, such as in drug development and process chemistry, a quantitative measure of solubility is required. UV-Vis spectroscopy offers a reliable and accessible method for this determination, provided the compound has a chromophore that absorbs in the UV-Visible range, which this compound does due to its aromatic system.[7][8][9]
Objective: To determine the equilibrium solubility of the compound in a specific solvent by measuring the absorbance of a saturated solution.
Workflow Diagram:
Caption: Workflow for quantitative solubility determination using UV-Vis spectroscopy.
Step-by-Step Protocol:
Part A: Preparation of a Calibration Curve
-
Prepare a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a solvent in which it is highly soluble (e.g., acetonitrile or methanol) to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Determine Maximum Wavelength (λmax): Scan the UV-Vis spectrum of a diluted sample of the stock solution to identify the wavelength of maximum absorbance (λmax). This wavelength will be used for all subsequent measurements to ensure maximum sensitivity.
-
Prepare Standards: Perform a series of accurate serial dilutions of the stock solution to create at least five standard solutions of known, decreasing concentrations.
-
Measure Absorbance: Measure the absorbance of each standard solution at the predetermined λmax.
-
Plot Calibration Curve: Plot a graph of absorbance versus concentration. The data should yield a straight line that passes through the origin (or close to it), in accordance with the Beer-Lambert law. Determine the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.99 for a reliable curve.
Part B: Analysis of the Saturated Solution
-
Prepare a Saturated Solution: Add an excess amount of this compound to a vial containing the solvent of interest. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vial and agitate it (e.g., on a shaker or with a magnetic stirrer) at a constant temperature for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.
-
Sample Preparation: Allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant and filter it through a syringe filter (e.g., 0.22 µm PTFE) to remove all particulate matter. This step is critical to avoid artificially high readings due to light scattering.[10]
-
Dilution: Accurately dilute the clear filtrate with the same solvent to bring its concentration into the range of your calibration curve. The dilution factor must be precisely recorded.
-
Measure Absorbance: Measure the absorbance of the diluted sample at λmax.
-
Calculate Solubility: Use the equation of the line from your calibration curve to calculate the concentration of the diluted sample. Multiply this concentration by the dilution factor to determine the original concentration of the saturated solution, which represents the solubility of the compound in that solvent at that temperature.
High-Performance Liquid Chromatography (HPLC) for Solubility Determination
For complex mixtures or when UV-Vis spectroscopy is not suitable, HPLC provides a highly accurate and specific method for determining solubility.[11][12]
Objective: To quantify the concentration of the compound in a saturated solution using a calibrated HPLC method.
Workflow Diagram:
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A Technical Guide to the Synthetic Applications of 5-Bromo-2-(dimethylamino)benzaldehyde
Introduction: Unveiling the Potential of a Versatile Building Block
In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 5-Bromo-2-(dimethylamino)benzaldehyde, a trifunctional aromatic compound, has emerged as a valuable building block for chemists in the pharmaceutical and materials science sectors. Its unique electronic and structural features—an electron-donating dimethylamino group, a reactive aldehyde, and a versatile bromine handle—provide a powerful toolkit for a diverse range of chemical transformations.
The ortho-dimethylamino group exerts a strong electron-donating effect, activating the aromatic ring and influencing the reactivity of the adjacent aldehyde. This electronic push enhances the nucleophilicity of the aromatic system and plays a crucial role in directing the regioselectivity of certain reactions. The aldehyde functionality serves as a classical electrophilic center, ripe for participation in a myriad of condensation and addition reactions. Finally, the bromine atom at the 5-position acts as a key functional handle, most notably for palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of a wide array of substituents.
This technical guide provides an in-depth exploration of the potential applications of this compound in organic synthesis. We will delve into its utility in the construction of heterocyclic scaffolds, the formation of carbon-carbon bonds, and the synthesis of functionalized aromatic systems, offering both mechanistic insights and practical, field-proven experimental protocols.
Core Properties and Specifications
A thorough understanding of the physicochemical properties of a starting material is fundamental to its successful application in synthesis.
| Property | Value | Reference |
| CAS Number | 171881-36-0 | [1][2] |
| Molecular Formula | C₉H₁₀BrNO | [1] |
| Molecular Weight | 228.1 g/mol | [1] |
| Appearance | Solid | [2] |
| Purity | ≥98% | [1][2] |
| Storage | Inert atmosphere, 2-8°C | [2] |
Application I: Synthesis of Heterocyclic Scaffolds - The Friedländer Annulation
Mechanistic Rationale
The Friedländer synthesis can proceed through two primary pathways, often dependent on the reaction conditions.[4]
-
Aldol Condensation Pathway: Under basic conditions, the reaction typically initiates with an aldol condensation between the 2-aminobenzaldehyde and the enolate of the α-methylene ketone. The resulting aldol adduct then undergoes intramolecular cyclization and subsequent dehydration to furnish the quinoline product.
-
Schiff Base Formation Pathway: In an acidic environment, the reaction may commence with the formation of a Schiff base between the 2-aminoaryl aldehyde and the ketone. This is followed by an intramolecular aldol-type reaction and dehydration to yield the quinoline.
Diagram 1: Proposed Friedländer Synthesis of a Substituted Quinoline
Caption: Proposed workflow for the Friedländer synthesis.
Exemplary Protocol (Adapted from analogous systems)
This protocol is based on established procedures for the Friedländer synthesis and is expected to be applicable to this compound.[3]
Materials:
-
This compound (1.0 mmol)
-
Ethyl acetoacetate (1.2 mmol)
-
Ethanol (10 mL)
-
Concentrated HCl (2-3 drops) or Potassium Hydroxide (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol) and ethanol (10 mL).
-
Add ethyl acetoacetate (1.2 mmol) to the solution.
-
Add the acid or base catalyst to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If an acid catalyst was used, neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Application II: Carbon-Carbon Bond Formation via Knoevenagel Condensation
The Knoevenagel condensation is a versatile and widely employed method for the formation of carbon-carbon double bonds.[5][6][7] It involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst. The electron-donating nature of the dimethylamino group in this compound can influence the reactivity of the aldehyde, and while it might be less reactive than benzaldehydes bearing electron-withdrawing groups, modern protocols have expanded the scope of this reaction to include such electron-rich substrates.[8]
Mechanistic Insights
The reaction is initiated by the deprotonation of the active methylene compound by a base to form a resonance-stabilized carbanion. This nucleophile then attacks the electrophilic carbonyl carbon of the benzaldehyde. The resulting intermediate undergoes dehydration to yield the final α,β-unsaturated product. The choice of catalyst, often a weak base like piperidine or an ammonium salt, is crucial to avoid self-condensation of the aldehyde.[5][9]
Diagram 2: Knoevenagel Condensation Workflow
Caption: Generalized Knoevenagel condensation scheme.
Exemplary Protocol (Adapted for Electron-Rich Benzaldehydes)
This protocol utilizes a more reactive catalyst system to accommodate the potentially lower electrophilicity of this compound.[7][8]
Materials:
-
This compound (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (20 mol%)
-
Hydroxy ionic liquid [HyEtPy]Cl or Water (as promoter/solvent)
-
Ethyl acetate
-
Brine
Procedure:
-
In a reaction vessel, combine this compound (1.0 mmol) and malononitrile (1.0 mmol).
-
Add the hydroxy ionic liquid or water, followed by DABCO (20 mol%).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50°C).
-
Monitor the reaction progress by TLC.
-
Upon completion, if the product precipitates, collect it by vacuum filtration.
-
Alternatively, extract the reaction mixture with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
If necessary, purify the crude product by recrystallization or column chromatography.
Application III: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organoboron compound and an organic halide.[10][11] The bromine atom in this compound serves as an excellent handle for this transformation, allowing for the introduction of a diverse array of aryl and heteroaryl substituents. This opens up avenues for the synthesis of complex biaryl structures, which are prevalent in pharmaceuticals and functional materials.
Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex are eliminated, forming the C-C bond of the product and regenerating the active Pd(0) catalyst.
Diagram 3: Suzuki-Miyaura Cross-Coupling Catalytic Cycle
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- 9. pure.tue.nl [pure.tue.nl]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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Harnessing the Synthetic Power of 5-Bromo-2-(dimethylamino)benzaldehyde: A Guide to Heterocyclic Core Construction
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary: 5-Bromo-2-(dimethylamino)benzaldehyde is a trifunctional aromatic building block poised for significant application in modern medicinal chemistry and materials science. Its unique electronic and structural features—an ortho-directing dimethylamino group, a reactive aldehyde, and a versatile bromine handle—offer a powerful toolkit for the strategic construction of diverse and complex heterocyclic systems. This guide provides an in-depth exploration of its reactivity, offering field-proven insights and detailed protocols for its application in the synthesis of high-value scaffolds such as quinolines, indoles, and benzodiazepines. By explaining the causality behind experimental choices, this document serves as a practical resource for researchers aiming to leverage this potent intermediate in their synthetic endeavors.
Core Characteristics of this compound
This compound is a stable, solid compound at room temperature.[1] Its synthetic utility is derived from the interplay of its three key functional groups, which can be addressed selectively or utilized in concert for complex transformations.
Physicochemical and Spectroscopic Profile
A comprehensive understanding of the molecule's properties is fundamental for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 171881-36-0 | [1][2][3] |
| Molecular Formula | C₉H₁₀BrNO | [1][2] |
| Molecular Weight | 228.09 g/mol | [1][4] |
| Physical Form | Solid | [1] |
| Purity | Typically ≥98% | [2][5] |
| IUPAC Name | This compound | [1] |
While detailed, experimentally verified spectra for this specific compound are not universally published, data for analogous structures such as 2-amino-3,5-dibromobenzaldehyde and 5-bromo-2-hydroxybenzaldehyde provide a strong basis for interpretation.[6][7][8] The ¹H NMR spectrum is expected to show a highly deshielded aldehyde proton (~9.8-10.5 ppm), two distinct doublets in the aromatic region, and a singlet for the six protons of the dimethylamino group. The ¹³C NMR would similarly feature a characteristic aldehyde carbon signal downfield (~190 ppm).
The Trifecta of Reactivity: A Strategic Overview
The synthetic potential of this compound stems from the distinct roles of its functional groups. The electron-donating dimethylamino group activates the aromatic ring, influencing the regioselectivity of further substitutions, while the aldehyde serves as a primary site for condensation and cyclization reactions.[9][10] The bromine atom is a crucial handle for late-stage functionalization via metal-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery.
Caption: Core reactivity pathways of this compound.
Synthesis of High-Value Heterocyclic Scaffolds
The strategic arrangement of functional groups in this compound makes it an exemplary precursor for constructing fused heterocyclic systems.
Construction of Substituted Quinolines via Friedländer-type Annulation
The Friedländer synthesis is a powerful method for constructing quinoline rings by condensing an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[11] While our substrate possesses a dimethylamino group, modified protocols or a preliminary demethylation step can facilitate this transformation. A more direct approach involves leveraging the inherent reactivity in a one-pot reaction catalyzed by an acid, which promotes both condensation and subsequent cyclodehydration.
Causality in Experimental Design: The choice of an acid catalyst, such as chlorotrimethylsilane (TMSCl) or a Brønsted acid, is critical.[12] It serves a dual purpose: protonating the aldehyde's carbonyl oxygen to enhance its electrophilicity for the initial condensation, and later, facilitating the dehydration of the cyclic intermediate to form the aromatic quinoline ring. The use of an oxidizing agent (often air) is implicit in many modern variations to drive the final aromatization step.[12]
Illustrative Workflow: Quinoline Synthesis
Caption: Generalized workflow for Friedländer-type quinoline synthesis.
Representative Protocol: Synthesis of a 2,4-Disubstituted Quinoline
This protocol is adapted from established methodologies for substituted benzaldehydes.[12][13]
-
Reaction Setup: To a solution of this compound (1.0 mmol) in dimethyl sulfoxide (DMSO, 5 mL), add the ketone possessing an α-methylene group (e.g., ethyl acetoacetate, 1.2 mmol).
-
Catalyst Addition: Introduce chlorotrimethylsilane (TMSCl, 0.03 mmol) to the mixture while stirring.
-
Reaction Execution: Heat the reaction mixture to 90°C in an open-to-air flask and maintain for 3-4 hours, monitoring by TLC.
-
Workup: Upon completion, cool the mixture to room temperature and pour it into ice water (50 mL).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the target quinoline.
Accessing the Indole Core
While not a direct precursor for classic indole syntheses like the Fischer or Reissert, this compound can be ingeniously employed to construct the indole scaffold. One effective strategy involves a Knoevenagel condensation followed by a reductive cyclization.
Causality in Experimental Design: This two-step process first builds a carbon-carbon bond and introduces a nitro group, which will become the indole nitrogen. The Knoevenagel condensation with a nitroalkane (e.g., nitromethane) is base-catalyzed and creates the necessary β-nitrostyrene intermediate.[14] The subsequent reductive cyclization, often using a strong reducing agent like iron in acetic acid or catalytic hydrogenation, simultaneously reduces the nitro group to an amine and the alkene double bond, triggering an intramolecular cyclization to form the indole ring.
Representative Protocol: Synthesis of a 5-Bromo-7-(dimethylamino)indole
This protocol is based on well-established indole synthesis methodologies from ortho-substituted nitroarenes.
-
Step 1: Knoevenagel Condensation
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and nitromethane (1.5 mmol) in glacial acetic acid (10 mL).
-
Add ammonium acetate (2.0 mmol) as a catalyst.
-
Reflux the mixture for 2-3 hours until TLC indicates consumption of the starting aldehyde.
-
Cool the reaction, pour into water, and collect the precipitated solid (the β-nitrostyrene intermediate) by filtration. Wash with water and dry.
-
-
Step 2: Reductive Cyclization
-
Suspend the crude nitrostyrene intermediate (1.0 mmol) in a mixture of ethanol (15 mL) and glacial acetic acid (5 mL).
-
Add iron powder (5.0 mmol) portion-wise while heating the mixture to reflux.
-
Maintain reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
After cooling, filter the reaction mixture through a pad of Celite to remove the iron salts, washing the pad with ethanol.
-
Concentrate the filtrate in vacuo. Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to afford the target indole.
-
Assembling 1,5-Benzodiazepine Scaffolds
1,5-Benzodiazepines are typically synthesized via the condensation of an ortho-phenylenediamine with a β-diketone or an α,β-unsaturated carbonyl compound.[15][16][17] this compound can serve as a precursor to the α,β-unsaturated component through an aldol or Knoevenagel condensation.
Causality in Experimental Design: The key is to first react our aldehyde with a methyl ketone (e.g., acetone, acetophenone) under base-catalyzed conditions (Claisen-Schmidt condensation) to form an enone. This enone is then reacted with an ortho-phenylenediamine. The reaction proceeds via a Michael addition of one amino group onto the enone, followed by an intramolecular condensation of the second amino group with the ketone carbonyl, and subsequent dehydration to yield the seven-membered diazepine ring.[18][19]
Illustrative Workflow: 1,5-Benzodiazepine Synthesis
Caption: Two-stage synthesis of 1,5-benzodiazepines from the title compound.
Representative Protocol: Synthesis of a Substituted 1,5-Benzodiazepine
-
Step 1: Synthesis of the Enone Intermediate
-
Dissolve this compound (1.0 mmol) and acetophenone (1.1 mmol) in ethanol (10 mL).
-
Cool the solution in an ice bath and add aqueous sodium hydroxide (10%, 2 mL) dropwise.
-
Stir the reaction at room temperature for 4-5 hours.
-
Collect the resulting precipitate by filtration, wash thoroughly with cold water, and recrystallize from ethanol to obtain the pure chalcone-like intermediate.
-
-
Step 2: Cyclization to form the Benzodiazepine
-
To a solution of the enone from Step 1 (1.0 mmol) and ortho-phenylenediamine (1.0 mmol) in ethanol (15 mL), add a catalytic amount of glacial acetic acid (3-4 drops).
-
Reflux the mixture for 6-8 hours.
-
Cool the reaction to room temperature. The product often precipitates from the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry to obtain the target 1,5-benzodiazepine.
-
Strategic Value in Drug Discovery
The true power of this compound in a drug development context lies in the bromine atom. It serves as a versatile attachment point for diversity-oriented synthesis. After the core heterocyclic scaffold is constructed, the bromo-substituent can be readily transformed using a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the late-stage introduction of various fragments to explore structure-activity relationships (SAR) without re-designing the entire synthesis, accelerating the hit-to-lead optimization process.
Conclusion
This compound is far more than a simple aromatic aldehyde. It is a strategically designed building block that offers multiple avenues for the efficient synthesis of diverse and medicinally relevant heterocyclic cores. By understanding the distinct reactivity of each of its functional groups, researchers can unlock its full potential, streamlining the construction of complex molecular architectures for applications ranging from pharmaceuticals to advanced materials.
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Unlocking Novel Chemical Space: A Technical Guide to the Synthetic Versatility of 5-Bromo-2-(dimethylamino)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and drug discovery, the strategic design of molecular building blocks is paramount. 5-Bromo-2-(dimethylamino)benzaldehyde, a seemingly unassuming aromatic aldehyde, presents a unique convergence of reactive functionalities that positions it as a powerful scaffold for the exploration of novel chemical reactions and the synthesis of complex, biologically relevant molecules. This guide delves into the untapped potential of this reagent, moving beyond its conventional applications to explore its utility in cutting-edge synthetic methodologies. As senior application scientists, our focus is not merely on procedural descriptions, but on the causal-driven insights that empower researchers to innovate.
The Strategic Advantage of this compound: A Structural Overview
The synthetic potential of this compound is rooted in the interplay of its three key structural features: the aldehyde, the ortho-dimethylamino group, and the para-bromo substituent.
-
The Aldehyde: A classic electrophilic handle, the aldehyde group is a gateway to a vast array of transformations, including condensations, reductive aminations, and additions of organometallic reagents.
-
The ortho-Dimethylamino Group: This electron-donating group activates the aromatic ring and, crucially, can act as a directing group in modern transition-metal-catalyzed reactions, enabling selective C-H functionalization at the C6 position.
-
The para-Bromo Substituent: A versatile synthetic lever, the bromine atom can participate in a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), offering a reliable point for molecular elaboration.
This unique electronic and steric arrangement makes this compound a particularly attractive substrate for the discovery and development of novel synthetic transformations.
Part 1: Multicomponent Synthesis of Bioactive Heterocycles
Multicomponent reactions (MCRs), wherein three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, are a cornerstone of modern synthetic efficiency.[1][2][3] The structural attributes of this compound make it an ideal candidate for the construction of diverse heterocyclic scaffolds, such as quinazolines, which are prevalent in medicinal chemistry.[4][5][6][7]
Proposed Novel Reaction: A One-Pot Synthesis of 6-Bromo-8-(dimethylamino)-4-phenylquinazoline
Drawing inspiration from known syntheses of quinazolines from 2-aminobenzaldehydes and related compounds, we propose a novel, one-pot, three-component synthesis utilizing this compound.[5][7]
Caption: Proposed one-pot synthesis of a substituted quinazoline.
Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Benzamidine hydrochloride (1.2 eq)
-
Ammonium acetate (2.0 eq)
-
Dimethyl sulfoxide (DMSO)
-
Iodine (I₂) (0.1 eq)
Procedure:
-
To a solution of this compound (1.0 mmol) and benzamidine hydrochloride (1.2 mmol) in DMSO (5 mL), add ammonium acetate (2.0 mmol) and a catalytic amount of iodine (10 mol%).
-
The reaction mixture is stirred and heated at 120 °C in an open-air atmosphere.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The resulting precipitate is collected by filtration, washed with water, and then with a saturated solution of sodium thiosulfate to remove any remaining iodine.
-
The crude product is dried and purified by column chromatography on silica gel.
| Reactant | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents |
| This compound | 228.09 | 1.0 | 1.0 |
| Benzamidine hydrochloride | 156.61 | 1.2 | 1.2 |
| Ammonium acetate | 77.08 | 2.0 | 2.0 |
| Iodine | 253.81 | 0.1 | 0.1 |
Part 2: Harnessing the Directing Group Ability in Palladium-Catalyzed C-H Functionalization
Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of otherwise inert C-H bonds, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions.[5][6] The dimethylamino group of this compound can serve as a directing group, facilitating the selective functionalization of the C-H bond at the C6 position.[8]
Proposed Novel Reaction: Palladium-Catalyzed C6-Arylation
We propose a palladium-catalyzed C6-arylation of this compound with an aryl halide. This transformation would yield a sterically congested and highly functionalized biaryl scaffold, a common motif in pharmaceuticals and advanced materials.
Caption: Catalytic cycle for directed C-H arylation.
Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Aryl iodide (e.g., 4-iodoanisole) (1.5 eq)
-
Pd(OAc)₂ (5 mol%)
-
Pivalic acid (PivOH) (30 mol%)
-
K₂CO₃ (2.0 eq)
-
N,N-Dimethylacetamide (DMA)
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), aryl iodide (1.5 mmol), Pd(OAc)₂ (0.05 mmol), pivalic acid (0.3 mmol), and K₂CO₃ (2.0 mmol).
-
The tube is evacuated and backfilled with argon three times.
-
Degassed DMA (5 mL) is added via syringe.
-
The reaction mixture is stirred at 120 °C for 24 hours.
-
After cooling to room temperature, the reaction is diluted with ethyl acetate and filtered through a pad of Celite.
-
The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
| Reagent | Purpose | Stoichiometry |
| Pd(OAc)₂ | Catalyst | 5 mol% |
| Pivalic acid | Ligand/Additive | 30 mol% |
| K₂CO₃ | Base | 2.0 eq |
| DMA | Solvent | - |
Part 3: Exploring New Frontiers with Photoredox Catalysis
Photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under mild conditions using visible light.[9] The aldehyde functionality of this compound is an excellent handle for photoredox-mediated transformations.
Proposed Novel Reaction: Photoredox-Catalyzed Allylation
A novel photoredox-catalyzed Barbier-type allylation of this compound can provide access to valuable homoallylic alcohols, which are versatile intermediates in natural product synthesis.[10] This approach avoids the use of stoichiometric metallic reductants.
Caption: Proposed photoredox/titanium dual catalytic cycle for aldehyde allylation.
Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Allyl bromide (2.0 eq)
-
Cp₂TiCl₂ (10 mol%)
-
Organic dye photocatalyst (e.g., 3DPAFIPN) (5 mol%)
-
Hantzsch ester (1.5 eq)
-
Acetonitrile (MeCN)
Procedure:
-
In a vial, this compound (0.5 mmol), Cp₂TiCl₂ (0.05 mmol), the photocatalyst (0.025 mmol), and Hantzsch ester (0.75 mmol) are combined.
-
The vial is sealed with a septum and purged with argon for 15 minutes.
-
Degassed acetonitrile (5 mL) and allyl bromide (1.0 mmol) are added via syringe.
-
The reaction mixture is stirred and irradiated with blue LEDs (450 nm) at room temperature for 24 hours.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is redissolved in ethyl acetate, washed with saturated NaHCO₃ solution and brine, dried over Na₂SO₄, and concentrated.
-
The crude product is purified by flash chromatography.
Conclusion
This compound is a reagent of significant, yet largely unexplored, potential. Its unique combination of a reactive aldehyde, a directing dimethylamino group, and a versatile bromo-substituent makes it an ideal platform for the discovery of novel reactions and the efficient synthesis of complex molecules. The proposed applications in multicomponent reactions, palladium-catalyzed C-H functionalization, and photoredox catalysis represent just a fraction of the possibilities. By embracing these modern synthetic strategies, researchers can unlock new chemical space and accelerate the development of next-generation pharmaceuticals and advanced materials.
References
-
Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. National Institutes of Health. URL: [Link]
-
Doebner–Miller reaction. Wikipedia. URL: [Link]
-
Synthesis of quinazolines. Organic Chemistry Portal. URL: [Link]
-
Quinazoline derivatives: synthesis and bioactivities. PubMed Central. URL: [Link]
-
Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. National Institutes of Health. URL: [Link]
-
Doebner-Miller Reaction. SynArchive. URL: [Link]
-
"Synthesis Of Novel Five-Membered Heterocycles as Bioactive Agents" by Subrata Roy. University of Texas at El Paso. URL: [Link]
-
Recent developments in photoredox-catalyzed remote ortho and para C–H bond functionalizations. National Institutes of Health. URL: [Link]
-
Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. PubMed Central. URL: [Link]
-
5-Bromo-2-fluorobenzaldehyde: Your Key to Advanced API Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
C–H Activation via Group 8–10 Pincer Complexes: A Mechanistic Approach. MDPI. URL: [Link]
-
Multicomponent reactions: A simple and efficient route to heterocyclic phosphonates. Beilstein Journal of Organic Chemistry. URL: [Link]
-
Multi-Component Reactions in Heterocyclic Chemistry. SpringerLink. URL: [Link]
-
(PDF) Multi-Component Reactions in Heterocyclic Chemistry. ResearchGate. URL: [Link]
-
Cp2TiCl2-Catalyzed Photoredox Allylation of Aldehydes with Visible Light. University of Bologna. URL: [Link]
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Theoretical studies on 5-Bromo-2-(dimethylamino)benzaldehyde reactivity
An In-Depth Technical Guide to the Theoretical Reactivity of 5-Bromo-2-(dimethylamino)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a substituted aromatic aldehyde of significant interest in synthetic chemistry. Its unique combination of a strong electron-donating dimethylamino group, a deactivating bromo group, and an electrophilic aldehyde moiety on a benzene ring creates a complex electronic environment. This guide provides a comprehensive theoretical framework for understanding and predicting the reactivity of this molecule. By leveraging computational chemistry, specifically Density Functional Theory (DFT), we can gain deep insights into its structural, electronic, and reactive properties, which is invaluable for applications in medicinal chemistry and materials science. This document serves as a technical guide for researchers, offering both foundational knowledge and practical computational protocols.
Molecular Structure and Electronic Properties
The reactivity of this compound is fundamentally dictated by its molecular and electronic structure. Theoretical calculations are essential to elucidate these properties.
Optimized Geometry
The initial step in any theoretical study is to determine the molecule's most stable three-dimensional conformation through geometry optimization. Using DFT with a functional like B3LYP and a basis set such as 6-311++G(d,p) provides a reliable prediction of bond lengths and angles.[1][2] The interplay between the electron-donating dimethylamino group and the electron-withdrawing aldehyde and bromo groups influences the geometry of the benzene ring and the orientation of the substituents.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a crucial tool for visualizing the charge distribution on the molecule and identifying reactive sites.[1][2][3][4] The MEP map illustrates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). For this compound, the oxygen atom of the carbonyl group is expected to be a region of high negative potential, while the hydrogen atom of the aldehyde group and the area around the bromine atom will exhibit positive potential.
Frontier Molecular Orbitals (FMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity.[1][2][4] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability; a smaller gap suggests higher reactivity. For this molecule, the electron-rich dimethylamino group will significantly contribute to the HOMO, while the electron-withdrawing aldehyde group will be a major component of the LUMO.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the electron density distribution in terms of localized bonds and lone pairs.[1][2][4] This analysis can quantify the charge on each atom, revealing the extent of electron donation from the dimethylamino group and electron withdrawal by the aldehyde and bromo groups. It also helps in understanding intramolecular interactions, such as hyperconjugation, which contribute to the overall stability of the molecule.
Theoretical Reactivity Analysis
Based on the electronic properties, we can predict the reactivity of this compound in various chemical reactions.
Electrophilic Aromatic Substitution
The dimethylamino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. The aldehyde and bromo groups are deactivating, with the aldehyde being a meta-director and bromine being an ortho, para-director.[5] Given the positions of the existing substituents, the most activated and sterically accessible position for electrophilic attack is C6, which is para to the strongly activating dimethylamino group.
Nucleophilic Addition to the Carbonyl Group
The aldehyde group is susceptible to nucleophilic attack.[5][6] The electrophilicity of the carbonyl carbon is enhanced by the electron-withdrawing effect of the bromine atom and the aldehyde group itself. This makes this compound a good substrate for reactions such as the formation of Schiff bases through condensation with primary amines.[6][7][8]
Computational Methodology
This section provides a standardized protocol for performing theoretical calculations on this compound.
Step-by-Step DFT Protocol
-
Molecular Structure Input : The initial 3D structure of this compound is constructed using molecular modeling software.
-
Geometry Optimization : The structure is optimized to its lowest energy state using DFT, commonly with the B3LYP functional and the 6-311++G(d,p) basis set.[1][2]
-
Frequency Calculation : Vibrational frequency analysis is performed to confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies).
-
Electronic Property Calculation : Single-point energy calculations are carried out on the optimized geometry to determine electronic properties such as MEP, HOMO-LUMO energies, and NBO charges.
Computational Workflow Diagram
Caption: A general workflow for DFT calculations on this compound.
Quantitative Data Summary
The following table presents hypothetical but realistic quantitative data for this compound, based on typical values for similarly substituted benzaldehydes.[1][2][3][4]
| Property | Predicted Value | Significance |
| HOMO Energy | -5.8 eV | Electron-donating ability |
| LUMO Energy | -1.9 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 3.9 eV | Chemical reactivity |
| Dipole Moment | 4.5 D | Molecular polarity |
Logical Relationships in Reactivity
Caption: Influence of substituents on the reactivity of this compound.
Conclusion
Theoretical studies provide a powerful lens through which to examine the reactivity of complex organic molecules like this compound. By employing DFT calculations, we can predict its geometric and electronic properties, which in turn allows for a rational understanding of its behavior in chemical reactions. This guide has outlined the key theoretical concepts and computational protocols necessary for such an investigation, providing a solid foundation for further research and application in drug development and materials science.
References
- A Comparative DFT Study of 4-Acetylbenzaldehyde and Related Arom
- Molecular structures of substituted benzaldehydes 51-60 (prediction set).
- The DFT study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole and their derivatives as a source of stable hemiaminals and Schiff bases. Effect of substitution and solvation on the reaction mechanism - PubMed. (URL: )
- The DFT study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole and their derivatives as a source of stable hemiaminals and schiff bases. Effect of substitution and solvation on the reaction mechanism - CCCU Research Space Repository. (URL: )
- Synthesis and properties of substituted benzaldehyde phenylhydrazones - ResearchG
- Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - NIH. (URL: )
- This compound | 171881-36-0 - Sigma-Aldrich. (URL: )
- (PDF)
- Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes - SciELO. (URL: )
- (PDF) Probing Molecular Properties and Molecular Docking of 2-Amino-5-Bromo Benzaldehyde (2A5BB)
- Expansion of the 4-(Diethylamino)
- Analytical, biochemical and synthetic applications of para-dimethylaminobenzaldehyde. (URL: )
- Benzaldehyde, 5-bromo-2-hydroxy- - the NIST WebBook. (URL: )
- ANALYTICAL, BIOCHEMICAL AND SYNTHETIC APPLICATIONS OF Para-DIMETHYLAMINOBENZALDEHYDE Review Article. (URL: )
- A Comparative Guide to the Chemical Reactivity of 2-Bromo-5-hydroxybenzaldehyde and Its Isomers - Benchchem. (URL: )
- (PDF)
- (PDF) Synthesis, Structure, Hirshfeld surface analysis and Anti-oxidant studies on 2-(4-dimethylamino) benzylidene)
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Methodological & Application
Application Note: A Practical Guide to the Synthesis and Characterization of Novel Schiff Bases from 5-Bromo-2-(dimethylamino)benzaldehyde
Abstract
This application note provides a comprehensive and field-proven guide for the synthesis, purification, and characterization of novel Schiff bases derived from 5-Bromo-2-(dimethylamino)benzaldehyde. Schiff bases, containing the characteristic azomethine (-C=N-) functional group, are a cornerstone in the development of pharmaceuticals, coordination complexes, and advanced materials.[1][2] The unique electronic profile of the starting aldehyde, featuring both an electron-donating dimethylamino group and an electron-withdrawing bromo group, offers a versatile scaffold for generating compounds with finely-tuned steric and electronic properties. This guide is designed for researchers, chemists, and drug development professionals, offering detailed protocols, mechanistic insights, and characterization benchmarks to ensure reliable and reproducible outcomes.
Introduction: The Scientific Rationale
Schiff bases are formed through the condensation of a primary amine with an aldehyde or ketone.[3] The resulting imine linkage is not merely a structural element but is fundamentally responsible for the diverse biological activities exhibited by these compounds, including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties.[4][5][6] The selection of this compound as the aldehydic precursor is strategic. The interplay between the electron-donating –N(CH₃)₂ group and the electron-withdrawing –Br atom on the phenyl ring can significantly influence the reactivity of the azomethine nitrogen and the overall electron density of the molecule, potentially enhancing its interaction with biological targets or metal ions.
This document serves as a self-validating system, guiding the user from foundational theory through to the practical steps of synthesis and the critical process of structural verification.
The Reaction Mechanism: A Stepwise Perspective
The formation of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. Understanding this mechanism is crucial for optimizing reaction conditions, such as pH and solvent choice. The process occurs in two primary stages:
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a transient, unstable intermediate known as a hemiaminal or carbinolamine.[7]
-
Dehydration (Elimination): The hemiaminal, often under mild acid catalysis, undergoes dehydration. The hydroxyl group is protonated, converting it into a good leaving group (water), which is subsequently eliminated to form a stable carbon-nitrogen double bond (the imine).[4][7]
The reaction is reversible, and the removal of water is often employed to drive the equilibrium towards the product.
Figure 1: General mechanism for Schiff base formation.
Experimental Protocol: Synthesis and Purification
This protocol details a generalized method for synthesizing a Schiff base from this compound and a primary amine, using aniline as an illustrative example.
3.1. Materials and Reagents
-
This compound (FW: 228.09 g/mol )
-
Aniline (or other primary amine) (FW: 93.13 g/mol )
-
Ethanol, Absolute (ACS Grade)
-
Glacial Acetic Acid (Catalyst)
-
Standard laboratory glassware (round-bottom flask, reflux condenser)
-
Magnetic stirrer and hotplate
-
Büchner funnel and filter paper for vacuum filtration
-
Thin Layer Chromatography (TLC) plates (silica gel)
Safety Precaution: All operations should be performed in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves.
3.2. Step-by-Step Synthesis Procedure
-
Dissolution of Aldehyde: In a 100 mL round-bottom flask, dissolve this compound (e.g., 2.28 g, 10 mmol) in 30 mL of absolute ethanol. Stir at room temperature until fully dissolved.
-
Addition of Amine: To this solution, add a stoichiometric equivalent of aniline (e.g., 0.93 g, 10 mmol). Rationale: A 1:1 molar ratio is typically optimal for this condensation reaction.[8][9]
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture. Rationale: The acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and accelerating the rate of nucleophilic attack.[10][11]
-
Reaction under Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78-80°C for ethanol) using a heating mantle or oil bath. Maintain reflux for 2-4 hours.
-
Reaction Monitoring: Periodically check the reaction's progress using TLC. Spot the starting materials and the reaction mixture on a TLC plate and elute with an appropriate solvent system (e.g., 4:1 Hexane:Ethyl Acetate). The formation of a new spot and disappearance of the starting aldehyde spot indicates reaction progression.[5]
-
Product Precipitation: After completion, remove the heat source and allow the reaction mixture to cool slowly to room temperature, then place it in an ice bath for 30 minutes. A crystalline precipitate of the Schiff base product should form. Rationale: The product is typically less soluble in cold ethanol than the reactants, allowing for isolation via precipitation.
-
Isolation and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted starting materials or soluble impurities.
-
Drying and Purification: Dry the crude product in a vacuum oven at 40-50°C. For higher purity, the Schiff base can be recrystallized from a suitable solvent like ethanol.[12]
Figure 2: Experimental workflow for Schiff base synthesis.
Structural Characterization: Validating the Outcome
Thorough characterization is non-negotiable to confirm the identity and purity of the synthesized compound. Below are the expected analytical signatures for a Schiff base derived from this compound.
4.1. Key Analytical Techniques
-
FT-IR Spectroscopy: This is the primary method to confirm the formation of the imine bond. The key is to observe the appearance of a strong absorption band corresponding to the C=N stretch, typically in the range of 1600-1630 cm⁻¹ .[10] Simultaneously, one should confirm the disappearance of the C=O stretch from the aldehyde (around 1680-1700 cm⁻¹) and the N-H stretching vibrations from the primary amine (around 3300-3400 cm⁻¹).
-
¹H NMR Spectroscopy: The most diagnostic signal is a singlet in the δ 8.0-9.0 ppm region, which corresponds to the azomethine proton (-CH=N-).[12] Other signals, including those for the aromatic protons and the dimethylamino protons (a singlet around δ 2.5-3.0 ppm), should also be assigned.
-
¹³C NMR Spectroscopy: The carbon of the azomethine group (C=N) will appear as a distinct signal in the downfield region, typically around δ 158-165 ppm .[9]
-
Mass Spectrometry (MS): Provides definitive confirmation of the molecular weight. The mass spectrum should show a molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ that matches the calculated molecular weight of the target Schiff base.
4.2. Representative Characterization Data
The following table provides expected data for the model compound: (E)-4-bromo-N-phenyl-2-(dimethylamino)benzylidenamine.
| Parameter | Expected Value / Observation | Purpose |
| Appearance | Yellow Crystalline Solid | Purity and physical state assessment |
| Melting Point | A sharp, defined melting point (e.g., 135-137 °C) | Indicator of high purity |
| FT-IR (ν_max, cm⁻¹) | ~1615 (C=N stretch), Absence of C=O (~1690) and N-H (~3350) bands | Confirms formation of the azomethine bond[13] |
| ¹H NMR (CDCl₃, δ ppm) | ~8.5 (s, 1H, -CH=N-), 7.0-7.8 (m, Ar-H), ~2.7 (s, 6H, -N(CH₃)₂) | Confirms the presence of the key azomethine proton and other structural units |
| ¹³C NMR (CDCl₃, δ ppm) | ~162 (C=N), 110-155 (Ar-C), ~40 (-N(CH₃)₂) | Confirms the carbon skeleton and C=N bond |
| MS (ESI+) | m/z = 303.07, 305.07 [M+H]⁺ | Confirms molecular weight and isotopic pattern of Bromine |
Applications and Future Scope
The Schiff bases synthesized via this protocol serve as valuable intermediates for a multitude of applications:
-
Drug Discovery: They can be screened for a wide array of biological activities, including antimicrobial, antifungal, and anticancer properties.[8][13][14] Metal complexes of these ligands often exhibit enhanced biological potency compared to the free ligand.[14]
-
Coordination Chemistry: The azomethine nitrogen provides an excellent coordination site for transition metal ions, enabling the synthesis of novel metal complexes with potential catalytic or material science applications.[4][10]
-
Bio-inorganic Chemistry: These compounds can be used to model enzymatic intermediates, as the imine linkage is present in many biological systems.[4]
This protocol provides a robust and reliable foundation for building a diverse library of novel Schiff bases, paving the way for further exploration in medicinal and materials chemistry.
References
-
Mechanism of Schiff base (imine) Formation. ResearchGate.
-
Schiff's bases mechanism: Significance and symbolism. Dimensions.
-
Mechanism of formation Schiff base. ResearchGate.
-
Schiff base. Wikipedia.
-
Synthesis of Schiff Bases. BYJU'S.
-
Synthesis, characterization, DFT analysis and docking studies of a novel Schiff base using 5-bromo salicylaldehyde and β-alanine. National Center for Biotechnology Information (NCBI).
-
Synthesis, Characterization and Antimicrobial of Schfiff Base from 5-Bromo – Salicylaldehyde and P-Toluidine. ResearchGate.
-
Synthesis of Schiff base of 5-Bromosalicylaldehyde with 4,6- Dinitro-2-Aminobenzothiazole, their transition metal-ligand complexes and antibacterial study. International Research Journal of Science & Engineering.
-
Spectroscopic studies and structure determination of Schiff base derived from 5-bromosalicylaldehyde and 4-aminobenzoic acid. Scholars Research Library.
-
SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE ANILINE WITH 5-BROMO -2- HYDROXYL BENZALDEHYDE AND THEIR METAL COMPLEXES. ResearchGate.
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Synthesis, Structural Characterization and Antimicrobial Potency of Anthranilic Acid Based Mn(II) Schiff Base Complex. Chemistry Research Journal.
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Synthesis of Schiff Bases of N-N-Dimethylamino Benzaldehyde and its Antimicrobial Activity. Oriental Journal of Chemistry.
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Applications of metal complexes of Schiff bases-A Review. International Journal of Engineering Research & Technology.
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Structure, synthesis of Schiff base ligand, 1,3-bis (5-Bromo Salicyl-imino) Propane. Journal of Emerging Technologies and Innovative Research.
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Application Notes and Protocols: Preparation and Biological Evaluation of Schiff Base Derivatives from 2-Bromo-5-hydroxybenzaldehyde. Benchchem.
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Antioxidant Activity of Schiff Bases and Their Metal Complexes: A Recent Review. ResearchGate.
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Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II), Ni(II), and Cu(II) Complexes. International Journal of Multidisciplinary Research and Studies.
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Application Notes: A Protocol for the Suzuki-Miyaura Coupling of 5-Bromo-2-(dimethylamino)benzaldehyde
Introduction: Synthesizing Complex Biaryls
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3][4] This palladium-catalyzed reaction between an organoboron species and an organic halide has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
This guide provides a detailed protocol for the Suzuki-Miyaura coupling of a challenging, yet valuable, substrate: 5-Bromo-2-(dimethylamino)benzaldehyde . This molecule presents a unique electronic profile. The presence of a strong electron-donating dimethylamino group can decrease the reactivity of the aryl bromide towards the initial oxidative addition step, which is often rate-limiting.[5] Conversely, the electron-withdrawing aldehyde group modulates the ring's electronics and provides a versatile handle for subsequent synthetic transformations. Mastering the coupling of this substrate requires a carefully optimized protocol that balances these competing electronic effects to achieve high yields and purity.
The Catalytic Heart of the Reaction: The Suzuki-Miyaura Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2][5][6] Understanding this mechanism is critical for rational troubleshooting and optimization.
-
Oxidative Addition : The cycle begins with a coordinatively unsaturated Palladium(0) complex, which inserts itself into the carbon-bromine bond of the this compound. This forms a new, square planar Palladium(II) intermediate. This step is often the slowest in the cycle, particularly for electron-rich aryl halides.[5][6]
-
Transmetalation : This step requires the presence of a base. The base activates the organoboronic acid, converting it into a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻).[7][8] This activated species then transfers its organic group to the Palladium(II) center, displacing the halide and forming a diorganopalladium(II) complex.
-
Reductive Elimination : In the final step, the two organic moieties on the palladium center couple and are expelled from the coordination sphere, forming the desired biaryl product. This crucial step regenerates the catalytically active Palladium(0) species, allowing the cycle to begin anew.[1][2][5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimized Protocol for this compound
This protocol has been optimized for the coupling of this compound with a generic arylboronic acid (e.g., phenylboronic acid). Researchers should consider this a robust starting point, with minor adjustments potentially needed for different boronic acid partners.
Materials and Equipment
-
Reagents :
-
This compound (>97%)
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium Phosphate, tribasic (K₃PO₄) (2.5 equivalents)
-
1,4-Dioxane (anhydrous, reaction grade)
-
Deionized Water
-
-
Equipment :
-
Round-bottom flask (appropriate size for the reaction scale)
-
Magnetic stir bar
-
Reflux condenser
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Heating mantle or oil bath with temperature control
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)
-
Step-by-Step Experimental Procedure
PART 1: Reaction Setup (Inert Atmosphere)
-
Glassware Preparation : Flame-dry the round-bottom flask and condenser under vacuum and allow them to cool to room temperature under a stream of nitrogen or argon. Maintain a positive pressure of inert gas throughout the setup.[2][4]
-
Reagent Addition : To the cooled flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), K₃PO₄ (2.5 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq).
-
Atmosphere Exchange : Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition : Prepare a 9:1 mixture of 1,4-dioxane and water. Degas this solvent mixture by bubbling nitrogen or argon through it for at least 20 minutes. Add the degassed solvent to the reaction flask via cannula or syringe to achieve a substrate concentration of approximately 0.1 M.
-
Reaction Initiation : Equip the flask with the condenser, ensure a continuous flow of inert gas, and begin vigorous magnetic stirring. Heat the reaction mixture to 100 °C.
PART 2: Reaction Monitoring and Work-up
-
Monitoring : The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Cooling & Quenching : Once the starting material is consumed, remove the heat source and allow the mixture to cool to room temperature.
-
Extraction : Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate.
-
Washing : Combine the organic extracts and wash them sequentially with water and then with a saturated brine solution. This removes residual inorganic salts and water.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
PART 3: Purification
-
Purification : The resulting crude solid or oil is typically purified by flash column chromatography on silica gel. A gradient elution system, such as hexanes/ethyl acetate, is generally effective for separating the desired biaryl product from residual starting materials and byproducts.[3][9] The pure product's identity and purity should be confirmed by NMR spectroscopy and mass spectrometry.
Rationale for Parameter Selection
The success of this coupling hinges on the careful selection of each component, tailored to the specific challenges of the substrate.
-
Catalyst System (Pd(OAc)₂ / SPhos) : While Pd(PPh₃)₄ can be effective, modern catalyst systems often provide higher yields and faster reaction times, especially for challenging substrates.[1][8] The combination of a Pd(II) precatalyst like Pd(OAc)₂ with a bulky, electron-rich Buchwald phosphine ligand like SPhos is highly effective.[10][11][12] The SPhos ligand accelerates the rate-limiting oxidative addition step for the electron-rich aryl bromide and promotes the final reductive elimination.
-
Base (K₃PO₄) : A strong, non-nucleophilic base is required to efficiently generate the boronate species for transmetalation.[7] K₃PO₄ is an excellent choice for this purpose, often outperforming weaker bases like Na₂CO₃ for less reactive aryl halides.[11]
-
Solvent (Dioxane/Water) : The combination of an organic solvent like 1,4-dioxane with water is crucial. Dioxane solubilizes the organic components, while water is essential for dissolving the inorganic base (K₃PO₄) and facilitating the formation of the reactive boronate complex.[1][2]
Data Presentation: Illustrative Optimization Table
To underscore the importance of optimization, the following table presents hypothetical outcomes for the coupling of this compound with phenylboronic acid under various conditions.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | Toluene/H₂O | 100 | 45 |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2.0) | Dioxane/H₂O | 100 | 62 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2.0) | Dioxane/H₂O | 100 | 88 |
| 4 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.5) | Dioxane/H₂O | 100 | >95 |
| 5 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.5) | THF/H₂O | 66 | 75 |
This data is illustrative and serves to demonstrate optimization principles.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to oxygen exposure.2. Insufficiently strong base.3. Low reaction temperature. | 1. Ensure rigorous degassing of solvents and use of a proper inert atmosphere.2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.3. Increase temperature to 100-110 °C. |
| Protodeborylation | The C-B bond of the boronic acid is cleaved by a proton source, removing it from the catalytic cycle.[1][13] | 1. Use a slight excess (1.2-1.5 eq) of the boronic acid.2. Ensure the base is sufficiently strong.3. Consider using a more stable boronic ester (e.g., a pinacol ester). |
| Homocoupling of Boronic Acid | Two boronic acid molecules couple to form an R'-R' byproduct.[13] | This is often caused by the presence of oxygen. Improve inert atmosphere techniques. |
| Dehalogenation of Aryl Bromide | The starting material Ar-Br is reduced to Ar-H.[13] | This can be a side reaction promoted by certain catalyst/ligand combinations or impurities. Screen different phosphine ligands or re-purify the starting material. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly achievable transformation when the appropriate reaction parameters are employed. The use of a modern palladium catalyst system featuring a bulky, electron-rich phosphine ligand such as SPhos, in conjunction with a strong base like K₃PO₄, is critical to overcoming the substrate's inherent electronic challenges. This detailed protocol provides a reliable and reproducible method for synthesizing valuable biaryl structures, empowering researchers in drug discovery and materials science to access complex molecular architectures with confidence.
References
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(8), 2116–2119.
- Amatore, C., Jutand, A., & Le Duc, G. (2010). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 132(45), 16098–16111.
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Li, G., et al. (2020). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 18, 8532-8538.
- Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561.
-
Macharia, J. M., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Pérez-Temprano, M. H., et al. (2008). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar. [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. R Discovery. [Link]
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
-
ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... [Link]
- de la Fuente, M. C., et al. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution.
-
University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
-
ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
- Volyniuk, D., et al. (2013). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6’H-spiro[indole-2,2’-piperidin]-6’-one. Chemija, 24(1).
-
Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. [Link]
-
ResearchGate. (n.d.). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. [Link]
Sources
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- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
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- 4. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
Application Notes and Protocols for 5-Bromo-2-(dimethylamino)benzaldehyde as a Precursor for Fluorescent Probes
Introduction: The Strategic Value of 5-Bromo-2-(dimethylamino)benzaldehyde in Fluorophore Synthesis
This compound is a versatile precursor molecule poised for significant impact in the development of novel fluorescent probes. Its strategic design incorporates three key functional elements: a reactive aldehyde group, a fluorescence-modulating dimethylamino substituent, and a synthetically versatile bromine atom. This combination allows for a multi-pronged approach to probe design, enabling researchers to create sophisticated sensors for a wide range of analytes and biological systems.
The core of its utility lies in the electron-donating nature of the dimethylamino group, which is a classic feature for inducing intramolecular charge transfer (ICT) characteristics in fluorophores. The aldehyde function serves as a primary reactive handle for condensation reactions, such as the formation of Schiff bases or Knoevenagel adducts, to construct the final probe structure. Critically, the bromine atom at the 5-position provides a site for palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings. This "post-synthesis" modification capability allows for the attachment of additional functionalities, such as targeting moieties or other fluorophores, significantly expanding the complexity and application scope of the initial probe.
This document provides a detailed guide for researchers, outlining the fundamental principles, synthetic strategies, and application protocols for leveraging this compound in the creation of next-generation fluorescent probes.
Part 1: Core Synthetic Strategies and Mechanistic Insights
The unique trifunctional nature of this compound allows for two primary, often complementary, synthetic pathways to generate fluorescent probes.
Strategy 1: Building the Core Fluorophore via Condensation Chemistry
The aldehyde group is the most immediate site for reaction. Condensation with primary amines or active methylene compounds is a straightforward and efficient method to generate the core fluorophore.
-
Schiff Base Formation: Reaction with an aniline or other primary amine derivative yields an imine linkage (C=N). This reaction is often used to create probes where the analyte interacts with the amine or another part of the added molecule, causing a detectable change in the fluorophore's electronic environment.
-
Knoevenagel Condensation: Reaction with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) leads to the formation of a new carbon-carbon double bond, extending the π-conjugated system. This is a powerful method for red-shifting the emission wavelength and enhancing the quantum yield of the resulting dye.
The fluorescence signaling mechanism in these probes often relies on processes like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT). The dimethylamino group acts as an electron donor, and upon excitation, an electron is transferred to an electron-accepting part of the molecule. Interaction with an analyte can modulate this process, leading to a "turn-on" or "turn-off" fluorescent response.
Caption: Workflow for probe synthesis via condensation.
Strategy 2: Expanding Functionality via Cross-Coupling Chemistry
The bromine atom is a key feature for advanced probe design, enabling the use of powerful C-C bond-forming reactions.
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the bromo-substituted probe with a boronic acid or ester. This is an exceptionally robust method for introducing aryl or heteroaryl groups. These groups can be used to tune the photophysical properties, introduce a recognition site for a specific analyte, or attach a targeting ligand (e.g., a biotin for streptavidin binding or a specific ligand for a cellular receptor).
This dual-synthesis capability allows for a modular approach. A core fluorophore can be synthesized via condensation, and then its properties can be fine-tuned or its functionality expanded through a subsequent Suzuki coupling.
Caption: Suzuki coupling for advanced probe modification.
Part 2: Experimental Protocols
Protocol 1: Synthesis of a Schiff Base Fluorescent Probe for Ion Sensing
This protocol details the synthesis of a Schiff base probe designed for the potential detection of metal ions. The resulting imine and the nitrogen from the aniline derivative can form a chelation site.
Materials:
-
This compound
-
2-Aminothiophenol
-
Absolute Ethanol
-
Standard laboratory glassware (round-bottom flask, condenser)
-
Magnetic stirrer with heating
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve 1.0 mmol of this compound in 15 mL of absolute ethanol.
-
Reagent Addition: To this solution, add a solution of 1.0 mmol of 2-aminothiophenol in 10 mL of absolute ethanol dropwise with stirring.
-
Reaction Conditions: Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase.
-
Product Isolation: After completion, cool the reaction mixture to room temperature. A yellow precipitate will form.
-
Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold ethanol to remove unreacted starting materials. The product can be further purified by recrystallization from ethanol to yield the pure Schiff base probe.
-
Characterization: Confirm the structure of the synthesized probe using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Application of the Schiff Base Probe for Fe³⁺ Detection
This protocol outlines a general procedure for evaluating the synthesized probe's response to Fe³⁺ ions in solution.
Materials:
-
Synthesized Schiff base probe
-
N,N-Dimethylformamide (DMF)
-
Stock solutions of various metal ions (e.g., Fe³⁺, Cu²⁺, Ni²⁺, Zn²⁺, etc.) in deionized water
-
Fluorescence spectrophotometer
Procedure:
-
Probe Preparation: Prepare a 1.0 mM stock solution of the Schiff base probe in DMF.
-
Titration Experiment:
-
In a series of cuvettes, place a fixed concentration of the probe (e.g., 10 µM) in DMF.
-
Add increasing concentrations of Fe³⁺ (from 0 to several equivalents) to the cuvettes.
-
Record the fluorescence emission spectrum for each sample after a short incubation period (e.g., 5 minutes). The excitation wavelength should be set at the absorption maximum of the probe.
-
-
Selectivity Test:
-
Prepare a set of cuvettes, each containing the probe at a fixed concentration (e.g., 10 µM).
-
To each cuvette, add a significant excess (e.g., 10 equivalents) of a different metal ion from the stock solutions.
-
Record the fluorescence emission spectrum for each sample and compare the response to that of Fe³⁺.
-
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of Fe³⁺ to determine the sensitivity and limit of detection.
Protocol 3: Synthesis of a π-Extended Fluorophore via Knoevenagel Condensation
This protocol describes the synthesis of a brighter, red-shifted fluorophore using a Knoevenagel condensation, which can serve as a core structure for further functionalization.
Materials:
-
This compound
-
Malononitrile
-
Piperidine (as a basic catalyst)
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve 1.0 mmol of this compound and 1.1 mmol of malononitrile in 20 mL of ethanol in a round-bottom flask.
-
Catalyst Addition: Add a catalytic amount of piperidine (2-3 drops) to the mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Product Isolation: A brightly colored solid will precipitate out of the solution. Collect the product by vacuum filtration.
-
Purification: Wash the solid with cold ethanol and dry under vacuum. Recrystallization from a suitable solvent like ethanol or acetonitrile can be performed if necessary.
-
Characterization: Characterize the product by NMR, mass spectrometry, and record its photophysical properties (absorption and emission spectra, quantum yield).
Part 3: Data Presentation and Expected Outcomes
The photophysical properties of fluorescent probes derived from this compound are highly dependent on the specific structure synthesized. However, based on the electronic nature of the precursor, certain trends can be anticipated.
Table 1: Representative Photophysical Properties of a Hypothetical Probe
| Property | Expected Value/Range | Rationale |
| Absorption Max (λ_abs) | 380 - 450 nm | The dimethylamino and aldehyde groups create a push-pull system, leading to absorption in the near-UV to blue region. Extending conjugation via Knoevenagel condensation will red-shift this value. |
| Emission Max (λ_em) | 480 - 550 nm | A significant Stokes shift is expected due to the intramolecular charge transfer (ICT) character of the excited state. |
| Stokes Shift | 80 - 120 nm | Large Stokes shifts are characteristic of ICT dyes, which is beneficial for minimizing self-absorption in fluorescence measurements. |
| Quantum Yield (Φ_F) | 0.05 - 0.40 | The quantum yield will be highly solvent-dependent. In non-polar solvents, it might be low due to the formation of a non-emissive twisted ICT (TICT) state. In more polar or viscous media, or upon binding to an analyte that restricts rotation, the quantum yield is expected to increase. |
| Analyte Response | Fluorescence "turn-on" or ratiometric shift | For an ion-sensing probe, chelation with a metal ion like Fe³⁺ can inhibit PET or lock the conformation, leading to a significant enhancement in fluorescence intensity. |
Conclusion and Future Outlook
This compound is a powerful and versatile building block for the synthesis of novel fluorescent probes. The presence of both a condensation-ready aldehyde and a cross-coupling-ready bromide allows for a highly modular and strategic approach to probe design. By following the protocols outlined in this guide, researchers can create a diverse library of fluorophores for applications ranging from ion sensing to targeted cellular imaging. The continued exploration of the reactivity of this precursor will undoubtedly lead to the development of next-generation probes with enhanced sensitivity, selectivity, and photophysical properties, furthering our ability to visualize and quantify complex chemical and biological processes.
References
-
Schiff Base Synthesis and Applications: For a general overview of Schiff base formation and their use as fluorescent reagents, refer to studies on their synthesis and characterization.[1]
-
Fluorescent Probes for Ion Detection: The design principles for fluorescent probes targeting metal ions, such as Fe³⁺, often involve creating specific chelation sites within the fluorophore structure.[2]
-
Suzuki-Miyaura Cross-Coupling: This reaction is a cornerstone of modern organic synthesis for forming C-C bonds and is extensively used for modifying halogenated aromatic compounds.[3][4][5][6][7]
-
Knoevenagel Condensation: This reaction is a classic and efficient method for C=C bond formation from aldehydes and active methylene compounds, widely used in the synthesis of dyes.[8][9][10]
-
Photophysical Properties of ICT Dyes: The fluorescence properties of molecules with electron donor-acceptor (push-pull) architectures are well-documented, often exhibiting large Stokes shifts and solvent-dependent quantum yields.[11]
-
Cellular Imaging Protocols: Standardized protocols for staining, fixing, and imaging cells with fluorescent probes are essential for biological applications.[12][13][14][15][16]
-
Fluorescein Derivatives in Sensing: The synthesis and study of functionalized fluorescein derivatives demonstrate the utility of halogenated precursors for creating advanced probes, such as those for pH sensing.[17][18][19][20]
-
Sensors based on Dimethylaminobenzaldehyde: Derivatives of dimethylaminobenzaldehyde have been successfully employed in the development of sensors for various analytes, including heavy metal ions.[21][22][23]
Sources
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- 2. Synthesis of Three Salicylaldehyde Schiff Base Fluorescent Probes and Its Application for Fe<sup>3+</sup> Identification [fxcsxb.com]
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- 17. 5-Bromo-4′,5′-bis(dimethylamino)fluorescein: Synthesis and Photophysical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 5-Bromo-4',5'-bis(dimethylamino)fluorescein: Synthesis and Photophysical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 23. researchgate.net [researchgate.net]
The Strategic Utility of 5-Bromo-2-(dimethylamino)benzaldehyde in Modern Medicinal Chemistry
Introduction: A Versatile Scaffold for Targeted Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel therapeutic agents is often a tale of molecular architecture. The strategic selection of starting materials is paramount, and among the diverse array of chemical building blocks, substituted benzaldehydes hold a place of distinction. 5-Bromo-2-(dimethylamino)benzaldehyde, a seemingly unassuming molecule, is a powerful and versatile intermediate in the synthesis of complex heterocyclic systems, many of which are at the core of targeted therapies, particularly in oncology. Its unique trifecta of functional groups—an aldehyde, a dimethylamino moiety, and a bromine atom—provides a rich chemical playground for the medicinal chemist.
This guide delves into the nuanced applications of this compound, offering not just protocols, but a deeper understanding of its synthetic utility. We will explore its role in the construction of privileged heterocyclic scaffolds, with a particular focus on its application in the synthesis of kinase inhibitors.
Physicochemical Properties and Chemical Reactivity
This compound is a crystalline solid with the molecular formula C₉H₁₀BrNO. Its structure is characterized by a benzene ring substituted with three key functional groups that dictate its reactivity and utility in medicinal chemistry.
| Property | Value |
| Molecular Formula | C₉H₁₀BrNO |
| Molecular Weight | 228.09 g/mol |
| CAS Number | 171881-36-0 |
| Appearance | Off-white to yellow crystalline powder |
| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. |
The chemical behavior of this compound is governed by the interplay of its functional groups:
-
The Aldehyde Group: This is a primary site for nucleophilic attack and condensation reactions. It is the key to forming heterocyclic rings through reactions with dinucleophiles, such as those containing amine or amide functionalities.
-
The Dimethylamino Group: As an electron-donating group, it activates the aromatic ring, influencing its reactivity in electrophilic aromatic substitution reactions. Its presence can also modulate the physicochemical properties, such as basicity and solubility, of the final drug molecule.
-
The Bromo Group: This is arguably the most versatile handle on the molecule from a medicinal chemistry perspective. The bromine atom is an excellent leaving group in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. This allows for the introduction of a wide variety of substituents at this position, enabling extensive structure-activity relationship (SAR) studies.
Core Application: Synthesis of Quinazoline-Based Kinase Inhibitors
A significant application of this compound is in the synthesis of quinazoline derivatives. The quinazoline scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[1] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers.[2]
The general strategy for synthesizing quinazolines from 2-aminobenzaldehyde derivatives involves a condensation reaction with an amine, often followed by cyclization.[3] While this compound is not a primary amine, it can be readily converted to the corresponding 2-amino derivative or used in multi-component reactions that lead to the quinazoline core.
Conceptual Workflow: Quinazoline Kinase Inhibitor Synthesis
Caption: Synthetic workflow from this compound to a library of potential kinase inhibitors.
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized in key synthetic transformations relevant to medicinal chemistry.
Protocol 1: Friedländer Annulation for Quinoline Synthesis
The Friedländer synthesis is a classic method for constructing quinoline rings. It involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.
Reaction Scheme:
Sources
Application Notes and Protocols for the Synthesis of Indazole-Based Kinase Inhibitors from 5-Bromo-2-(dimethylamino)benzaldehyde
Introduction: The Strategic Importance of the Indazole Scaffold in Kinase Inhibitor Design
Protein kinases are a pivotal class of enzymes that orchestrate a vast array of cellular processes. Their dysregulation is a well-established hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. Within the expansive landscape of kinase inhibitor discovery, the indazole scaffold has emerged as a "privileged" structure. Its unique bicyclic aromatic system, composed of a fused benzene and pyrazole ring, provides an ideal framework for establishing critical interactions within the ATP-binding pocket of various kinases. Indazole-containing compounds have demonstrated potent inhibitory activity against a range of therapeutically relevant kinases, including Akt and Polo-like kinase 4 (PLK4).[1][2]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of indazole-based kinase inhibitors, utilizing 5-Bromo-2-(dimethylamino)benzaldehyde as a versatile and strategic starting material. The presence of the bromine atom at the 5-position offers a convenient handle for late-stage functionalization via cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR). The ortho-dimethylamino group can influence the electronic properties of the benzaldehyde and may play a role in directing the regioselectivity of the indazole ring formation.
Herein, we provide detailed, step-by-step protocols for the synthesis of key indazole intermediates from this compound and their subsequent elaboration into potent kinase inhibitors, exemplified by analogs of the well-characterized Akt inhibitor A-443654 and the PLK4 inhibitor CFI-400945.
PART 1: Synthesis of the Core Indazole Scaffold
The initial and most critical phase of the synthetic campaign is the construction of the 5-bromo-1H-indazole core from this compound. Several synthetic strategies can be envisioned for this transformation. A plausible and efficient method involves the reductive cyclization of an intermediate derived from the starting aldehyde.
Proposed Synthetic Pathway to 5-Bromo-1H-indazole
A robust method for the synthesis of 1H-indazoles from o-aminobenzaldehydes involves the formation of an oxime intermediate, followed by a reductive cyclization.[2] This approach offers mild reaction conditions and tolerance to a variety of functional groups.
Diagram 1: Proposed Synthesis of 5-Bromo-1H-indazole
Caption: Synthetic workflow for 5-Bromo-1H-indazole.
Experimental Protocol 1: Synthesis of 5-Bromo-1H-indazole
Materials:
-
This compound
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (NaOAc) or other suitable base
-
Ethanol (EtOH)
-
Water (H₂O)
-
Sodium dithionite (Na₂S₂O₄)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Step 1: Synthesis of this compound oxime
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of ethanol and water.
-
Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the ethanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude oxime, which can be used in the next step without further purification.
Step 2: Reductive Cyclization to 5-Bromo-1H-indazole
-
Dissolve the crude this compound oxime (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Add a solution of sodium dithionite (3.0-5.0 eq) in water to the reaction mixture. The dimethylamino group is expected to be eliminated during this reductive cyclization step.
-
Heat the reaction mixture to reflux (typically 80-100 °C) for 4-8 hours, monitoring by TLC.
-
After cooling to room temperature, neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure 5-Bromo-1H-indazole.
PART 2: Elaboration of the Indazole Core into Kinase Inhibitors
With the successful synthesis of the 5-Bromo-1H-indazole intermediate, the next stage involves its elaboration into specific kinase inhibitors. The bromine atom at the 5-position is a key functional group for introducing diversity through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Application Example 1: Synthesis of an A-443654 Analog (Akt Inhibitor)
The Akt inhibitor A-443654 is a potent ATP-competitive inhibitor of all Akt isoforms.[3][4] Its structure features a substituted indazole core. The following protocol outlines a plausible synthesis of an analog of A-443654 starting from 5-Bromo-1H-indazole.
Diagram 2: Synthesis of an A-443654 Analog
Caption: Synthetic workflow for an A-443654 analog.
Experimental Protocol 2: Synthesis of an A-443654 Analog
Materials:
-
5-Bromo-1H-indazole
-
A suitable alkyl halide (e.g., methyl iodide)
-
Sodium hydride (NaH) or potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or acetonitrile
-
Arylboronic acid or ester (e.g., 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
1,4-Dioxane and water
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Step 1: N-Alkylation of 5-Bromo-1H-indazole
-
To a solution of 5-Bromo-1H-indazole (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the desired alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction carefully with water and extract with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the N-alkylated 5-bromo-1H-indazole.
Step 2: Suzuki-Miyaura Cross-Coupling
-
In a Schlenk flask, combine the N-alkylated 5-bromo-1H-indazole (1.0 eq), the desired arylboronic acid or ester (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add a degassed mixture of 1,4-dioxane and water (typically 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C for 8-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the final A-443654 analog.
Application Example 2: Synthesis of a CFI-400945 Analog (PLK4 Inhibitor)
CFI-400945 is a potent and selective inhibitor of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication.[1][5] Its complex structure features a spiro[cyclopropane-1,3'-indolin]-2'-one moiety attached to an indazole core. A simplified analog can be synthesized from 5-Bromo-1H-indazole via a Heck or Suzuki coupling to introduce a styryl or aryl group at the 5-position, which can then be further elaborated.
Diagram 3: Synthesis of a Simplified CFI-400945 Analog
Caption: Synthetic workflow for a simplified CFI-400945 analog.
Experimental Protocol 3: Synthesis of a Simplified CFI-400945 Analog
Materials:
-
5-Bromo-1H-indazole
-
Protecting group reagent (e.g., (2-(Chloromethoxy)ethyl)trimethylsilane - SEMCl)
-
Base (e.g., NaH or K₂CO₃)
-
Anhydrous solvent (e.g., DMF)
-
Styrene derivative or corresponding boronic acid
-
Palladium catalyst and ligand (e.g., Pd(OAc)₂, P(o-tol)₃ for Heck; Pd(PPh₃)₄ for Suzuki)
-
Deprotection reagent (e.g., TBAF or HCl)
-
Reagents for further elaboration of the coupled product
Step 1: N-Protection of 5-Bromo-1H-indazole
-
Protect the N1 position of 5-Bromo-1H-indazole using a suitable protecting group, such as a SEM group, to prevent side reactions in the subsequent coupling step. This can be achieved under standard conditions using SEMCl and a base like NaH in an anhydrous solvent.
Step 2: Palladium-Catalyzed Cross-Coupling
-
Perform a Heck reaction with a suitable styrene derivative or a Suzuki coupling with a corresponding boronic acid to introduce the desired substituent at the 5-position of the protected indazole. The choice of reaction conditions (catalyst, ligand, base, solvent, temperature) will depend on the specific substrates used.
Step 3: Deprotection and Further Elaboration
-
Remove the protecting group under appropriate conditions (e.g., TBAF for SEM).
-
The resulting intermediate can then be subjected to further synthetic transformations to build the final, more complex structure of the CFI-400945 analog.
Data Presentation: Characterization of Key Intermediates and Final Products
All synthesized compounds should be thoroughly characterized to confirm their identity and purity.
| Compound | Expected Molecular Weight ( g/mol ) | ¹H NMR (Expected Key Signals) | LC-MS (Expected [M+H]⁺) |
| 5-Bromo-1H-indazole | 197.03 | Aromatic protons, NH proton | 197/199 |
| 1-Methyl-5-bromo-1H-indazole | 211.06 | Aromatic protons, N-CH₃ singlet | 211/213 |
| A-443654 Analog | Varies based on coupled aryl group | Aromatic protons, N-CH₃, pyridine protons | Varies |
| Simplified CFI-400945 Analog | Varies based on coupled group | Aromatic protons, vinyl or biaryl protons | Varies |
Trustworthiness and Self-Validation
The protocols described herein are based on established and reliable chemical transformations. For each synthetic step, it is crucial to:
-
Monitor Reaction Progress: Utilize analytical techniques such as TLC and LC-MS to track the consumption of starting materials and the formation of products.
-
Thorough Characterization: Confirm the structure and purity of all intermediates and final products using ¹H NMR, ¹³C NMR, Mass Spectrometry, and High-Performance Liquid Chromatography (HPLC).
-
Optimization: The provided reaction conditions are a starting point and may require optimization for specific substrates to achieve maximum yield and purity.
By adhering to these principles of rigorous experimental execution and characterization, researchers can ensure the reliability and reproducibility of their synthetic efforts.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of a diverse array of indazole-based kinase inhibitors. The synthetic routes and detailed protocols provided in this guide offer a practical framework for the preparation of key indazole intermediates and their subsequent elaboration into potent therapeutic candidates. The strategic use of this building block, coupled with modern synthetic methodologies, empowers researchers in the field of drug discovery to efficiently generate novel kinase inhibitors with the potential to address unmet medical needs.
References
- Pauls, H. W., et al. (2015). The Discovery of Polo-Like Kinase 4 Inhibitors: Identification of... (CFI-400945) as a Potent, Orally Active Antitumor Agent. Journal of Medicinal Chemistry, 58(1), 147-169.
- CN104610229A - Synthesis method of ATP competitive small-molecule AKT inhibitor A443654 - Google Patents. (n.d.).
- Stambuli, J. P., et al. (2011). U.S. Patent No. 8,022,227 B2. Washington, DC: U.S.
- Lefebvre, V., et al. (2010). A General and Efficient Synthesis of 3-Aminoindazoles from 2-Bromobenzonitriles. The Journal of Organic Chemistry, 75(8), 2730–2732.
- Kumar, M. R., et al. (2011). Consecutive Condensation, C–N and N–N Bond Formations: A Copper-Catalyzed One-Pot Three-Component Synthesis of 2H-Indazoles. Organic Letters, 13(13), 3542–3545.
- Toledano, A. S., et al. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Letters, 26(6), 1229–1232.
- Mason, J. M., et al. (2017). Functional characterization of CFI-400945, a Polo-like kinase 4 inhibitor, as a potential anticancer agent. Cancer Cell, 26(2), 163-176.
- Luo, Y., et al. (2008). Potent and selective inhibitors of Akt kinases. Bioorganic & Medicinal Chemistry Letters, 18(10), 3177-3181.
- Han, E. K., et al. (2007). 3,4-Disubstituted-1H-indazole-5-carboxamides as potent and selective inhibitors of Akt. Bioorganic & Medicinal Chemistry Letters, 17(10), 2853-2857.
- Jacobsen, P., & Huber, L. (1908). Ueber eine neue Synthese von Indazolderivaten. Berichte der deutschen chemischen Gesellschaft, 41(1), 660-666.
- Ullmann, F., & Bielecki, J. (1901). Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft, 34(2), 2174-2185.
Sources
Application Notes & Protocol: Sonogashira Coupling of 5-Bromo-2-(dimethylamino)benzaldehyde
Prepared by: Gemini, Senior Application Scientist
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, catalyzed by a palladium complex and often a copper(I) co-catalyst, is celebrated for its operational simplicity, mild reaction conditions, and broad functional group tolerance.[3][4] These attributes have led to its widespread adoption in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][4]
The target substrate, 5-Bromo-2-(dimethylamino)benzaldehyde, presents a unique case for the Sonogashira coupling. The presence of an electron-donating dimethylamino group ortho to the bromine can influence the reactivity of the aryl bromide. Furthermore, the aldehyde functionality is a valuable synthetic handle for subsequent transformations. This application note provides a detailed experimental protocol and guiding principles for the successful Sonogashira coupling of this specific substrate with a generic terminal alkyne, represented as R-C≡CH.
Reaction Principle and Mechanistic Overview
The Sonogashira coupling proceeds via a dual catalytic cycle involving both palladium and copper (in the classical version).[1][5] A simplified representation of the mechanism is as follows:
-
Palladium Catalytic Cycle : The active Pd(0) species undergoes oxidative addition to the aryl bromide (this compound) to form a Pd(II) complex.[5]
-
Copper Catalytic Cycle : The terminal alkyne reacts with a Cu(I) salt in the presence of a base to form a copper acetylide intermediate.[6]
-
Transmetalation : The copper acetylide transfers the alkynyl group to the Pd(II) complex, regenerating the Cu(I) catalyst.[5]
-
Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired alkynylated product and regenerate the active Pd(0) catalyst, thus completing the cycle.
It is important to note that copper-free Sonogashira protocols have also been developed to prevent the undesirable side reaction of alkyne homocoupling (Glaser coupling).[3][7]
Experimental Workflow Diagram
Caption: Figure 1. General experimental workflow for the Sonogashira coupling.
Detailed Experimental Protocol
This protocol is a robust starting point for the Sonogashira coupling of this compound. Optimization of temperature, reaction time, and catalyst loading may be necessary for specific alkynes.
Materials and Reagents:
-
This compound
-
Terminal Alkyne (e.g., Phenylacetylene)
-
Palladium Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) Iodide (CuI)
-
Ligand (optional, if using a different Pd source): Triphenylphosphine (PPh₃)
-
Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Solvent: Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Equipment:
-
Round-bottom flask or reaction vial with a magnetic stir bar
-
Condenser
-
Inert atmosphere setup (Nitrogen or Argon manifold)
-
Heating mantle or oil bath with temperature control
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Rotary evaporator
-
Glassware for work-up and purification
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Add the palladium catalyst, PdCl₂(PPh₃)₂ (0.02 - 0.05 eq).
-
Add Copper(I) Iodide (0.04 - 0.10 eq).
-
Dissolve the solids in the chosen anhydrous solvent (e.g., THF).
-
Add the terminal alkyne (1.1 - 1.5 eq).
-
Finally, add the base (e.g., Triethylamine, 2.0 - 3.0 eq) via syringe.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature for 15-30 minutes.
-
Heat the mixture to the desired temperature (a starting point of 60 °C is recommended for aryl bromides) and maintain for 2-24 hours.[1]
-
Monitor the reaction progress by TLC until the starting aryl bromide is consumed.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent like ethyl acetate or diethyl ether.
-
Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with the same solvent.
-
Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl) solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.
-
Key Reaction Parameters and Considerations
| Parameter | Recommended Reagents/Conditions | Rationale & Expert Insights |
| Aryl Halide | This compound | Aryl bromides are generally less reactive than aryl iodides but more reactive than aryl chlorides.[1] The electron-donating dimethylamino group can increase electron density on the ring, potentially slowing the oxidative addition step. |
| Alkyne | Terminal Alkyne (1.1 - 1.5 eq) | A slight excess of the alkyne is used to drive the reaction to completion. Both aromatic and aliphatic terminal alkynes are generally well-tolerated. |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) | A common, air-stable, and effective precatalyst. Other Pd(0) sources like Pd(PPh₃)₄ can also be used. For challenging substrates, more electron-rich and bulky phosphine ligands may be beneficial.[8] |
| Copper Co-catalyst | CuI (4-10 mol%) | CuI accelerates the reaction by facilitating the formation of the copper acetylide.[1] In some cases, copper-free conditions are preferred to avoid alkyne homocoupling. |
| Base | Triethylamine (Et₃N) or DIPA (2-3 eq) | The amine base is crucial for neutralizing the hydrogen halide formed during the reaction and for the deprotonation of the terminal alkyne.[6] It can often serve as a co-solvent. |
| Solvent | Anhydrous THF or DMF | The choice of solvent depends on the solubility of the reactants and the required reaction temperature. DMF can be beneficial for less reactive aryl bromides due to its higher boiling point. |
| Temperature | 50 - 80 °C | While some Sonogashira couplings proceed at room temperature, aryl bromides typically require heating to achieve a reasonable reaction rate.[1] |
Catalytic Cycle of Sonogashira Coupling
Caption: Figure 2. Simplified catalytic cycles of the Sonogashira coupling.
Troubleshooting and Optimization
-
Low or No Conversion:
-
Verify Catalyst Activity: Ensure the palladium catalyst has not decomposed.
-
Increase Temperature: Aryl bromides, especially electron-rich ones, may require higher temperatures.
-
Choice of Ligand: For sterically hindered or electron-rich substrates, consider using bulkier and more electron-rich phosphine ligands like XPhos or P(t-Bu)₃.[8]
-
Solvent Effects: Switching to a more polar, higher-boiling solvent like DMF or NMP can be beneficial.
-
-
Formation of Side Products:
-
Alkyne Homocoupling (Glaser Product): This is a common side reaction, often appearing as a dimer of the starting alkyne. It can be minimized by running the reaction under strictly anaerobic conditions or by using a copper-free protocol.[3]
-
Dehalogenation of the Aryl Bromide: This can occur at higher temperatures or with prolonged reaction times.
-
Conclusion
The Sonogashira coupling is a highly effective method for the alkynylation of this compound. The provided protocol offers a reliable starting point for this transformation. Careful consideration of the catalyst system, base, and reaction temperature is key to achieving high yields and purity. The resulting product, a substituted 2-(dimethylamino)benzaldehyde with an alkyne moiety, is a versatile intermediate for the synthesis of more complex molecules in drug discovery and materials science.
References
- A Review on Palladium Catalyzed Coupling Reactions. (n.d.). INTERNATIONAL JOURNAL OF PHARMACEUTICAL AND CHEMICAL SCIENCES.
- Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. (n.d.). OUCI.
-
Sonogashira coupling. (n.d.). In Wikipedia. Retrieved from [Link]
-
Doucet, H., & Hierso, J. C. (2007). Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. Journal of Agricultural and Food Chemistry, 66(33), 8695-8724. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. (2018). Semantic Scholar. Retrieved from [Link]
-
Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. (n.d.). ResearchGate. Retrieved from [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. Retrieved from [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. (2021, February 10). RSC Publishing. Retrieved from [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020, April 20). MDPI. Retrieved from [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023, February 7). Journal of the Iranian Chemical Society. Retrieved from [Link]
-
Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. (n.d.). ACS Publications. Retrieved from [Link]
-
The Utility of Sonogashira Coupling Reaction for the Derivatization of Aryl Halides with Fluorescent Alkyne. (2018, October 10). J-Stage. Retrieved from [Link]
-
Sonogashira Coupling. (2016, August 1). In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. Retrieved from [Link]
-
The Sonogashira coupling reaction mechanism. (n.d.). ResearchGate. Retrieved from [Link]
-
Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. (n.d.). ResearchGate. Retrieved from [Link]
-
Guidelines for Sonogashira cross-coupling reactions. (2013, January 14). Sussex Drug Discovery Centre. Retrieved from [Link]
-
Sonogashira Coupling. (n.d.). NROChemistry. Retrieved from [Link]
-
Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. (n.d.). University of Pittsburgh. Retrieved from [Link]
-
Sonogashira coupling. (2019, January 7). YouTube. Retrieved from [Link]
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). KAUST Repository. Retrieved from [Link]
-
Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. (n.d.). ResearchGate. Retrieved from [Link]
-
Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (n.d.). ResearchGate. Retrieved from [Link]
-
Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. (2019, December 3). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Sonogashira cross-coupling reaction of 5-bromoindole 15 with... (n.d.). ResearchGate. Retrieved from [Link]
-
Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (n.d.). NIH. Retrieved from [Link]
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- 3. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
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- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
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- 8. books.rsc.org [books.rsc.org]
Leveraging 5-Bromo-2-(dimethylamino)benzaldehyde in the Synthesis of Novel Organic Electronic Materials
An Application Guide for Researchers
This document provides detailed application notes and protocols for utilizing 5-Bromo-2-(dimethylamino)benzaldehyde as a strategic building block in the synthesis of advanced organic electronic materials. It is intended for researchers and scientists in materials chemistry and drug development, offering insights into the rationale behind synthetic choices and providing robust, self-validating experimental protocols.
Introduction: A Versatile Building Block for Donor-Acceptor Systems
This compound is an aromatic compound distinguished by three key functional groups: a bromine atom, a dimethylamino group, and a benzaldehyde moiety. This unique combination makes it a highly valuable precursor for organic semiconductors, which are the core of technologies like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[1][2]
The power of this molecule lies in its inherent electronic asymmetry:
-
Electron-Donating Group: The dimethylamino [-N(CH₃)₂] group is a strong electron donor, which serves to raise the energy level of the Highest Occupied Molecular Orbital (HOMO) of the resulting material.
-
Reactive Halogen Handle: The bromine atom at the 5-position is a prime site for palladium-catalyzed cross-coupling reactions. This allows for the precise and efficient formation of new carbon-carbon bonds, enabling the extension of the conjugated π-system.[3][4]
-
Electron-Accepting/Modifiable Group: The benzaldehyde [-CHO] group is a moderate electron acceptor and provides a secondary reactive site for post-coupling modifications, such as Knoevenagel condensation, to further tune the material's properties.
This donor-functionalized aromatic halide is thus an ideal starting point for creating molecules with a pronounced Donor-π-Acceptor (D-A) character, a design principle that is fundamental to tuning the optical and electronic properties of organic semiconductors.[5][6]
Physicochemical Properties
A summary of the key properties of this compound is presented below for easy reference.
| Property | Value | Source |
| CAS Number | 171881-36-0 | |
| Molecular Formula | C₉H₁₀BrNO | |
| Molecular Weight | 228.09 g/mol | |
| IUPAC Name | This compound | |
| Physical Form | Solid | |
| Purity | Typically ≥98% | [7] |
| Storage Conditions | Inert atmosphere, 2-8°C |
Core Synthetic Application: Palladium-Catalyzed Cross-Coupling
The bromine atom on the benzaldehyde ring is the primary site for synthetic elaboration. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, are the most effective methods for this transformation. These reactions are cornerstones of modern organic synthesis due to their reliability, functional group tolerance, and efficiency in creating new C-C bonds.
-
Suzuki Coupling: Chosen for its use of commercially available and relatively stable boronic acids/esters, and its tolerance to a wide range of functional groups. The byproducts are typically inorganic and easily removed.
-
Stille Coupling: An excellent alternative, particularly when the coupling partner is sensitive to the basic conditions of the Suzuki reaction. It uses organostannane reagents, which are highly reactive but require careful handling due to toxicity.
The following diagram illustrates the general workflow for utilizing this compound as a core building block.
Protocol 1: Synthesis of a 5-Aryl-2-(dimethylamino)benzaldehyde via Suzuki Coupling
This protocol describes a general method for coupling this compound with an arylboronic acid. The choice of arylboronic acid determines the final properties of the synthesized material. For example, using an electron-deficient arylboronic acid will enhance the D-A character.
Objective: To synthesize a novel donor-acceptor chromophore by introducing an aromatic moiety at the 5-position of the benzaldehyde core.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (e.g., 4-cyanophenylboronic acid) (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
Triphenylphosphine [PPh₃] or SPhos (0.04 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (3.0 eq)
-
Anhydrous Toluene and Water (e.g., 4:1 mixture) or Dioxane/Water
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add this compound, the chosen arylboronic acid, and the base (K₂CO₃).
-
Degassing: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical to prevent oxidation of the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst and the phosphine ligand.
-
Solvent Addition: Add the degassed solvent mixture (e.g., Toluene/Water) via cannula or syringe. The solvent choice is crucial; polar aprotic solvents like dioxane or THF are often effective.
-
Reaction: Heat the mixture to reflux (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC). The disappearance of the starting material (this compound) indicates completion. This typically takes 4-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add deionized water and extract the product with an organic solvent like ethyl acetate or dichloromethane (3x).
-
Combine the organic layers and wash with brine to remove residual inorganic salts.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure 5-aryl-2-(dimethylamino)benzaldehyde derivative.[4]
-
Validation: The structure and purity of the final product must be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Application in Organic Electronic Devices
The materials synthesized from this compound are designed for use as the active layer in electronic devices.[1] The strong intramolecular charge transfer (ICT) character resulting from the D-A architecture is beneficial for both light emission and charge transport.
In OLEDs, the synthesized material can act as the emissive layer. Upon electrical excitation, electrons and holes recombine within this layer to emit light. The color of the emitted light is directly related to the HOMO-LUMO energy gap of the material, which was tuned during the synthesis.
In OFETs, the material serves as the semiconductor channel. The ability of the molecules to self-assemble into ordered structures is critical for efficient charge transport. The planarity and intermolecular interactions of the synthesized D-A molecules will dictate the charge carrier mobility.[6]
The following diagram outlines the conceptual path from the synthesized material to a functional electronic device.
Essential Characterization Protocols
To validate the synthesis and predict the performance of the new material, a suite of characterization techniques is required.
| Technique | Purpose | Expected Insights |
| NMR Spectroscopy | To confirm the chemical structure and purity of the synthesized compound. | Proton and carbon signals corresponding to the expected molecular structure. |
| Mass Spectrometry | To verify the molecular weight of the product. | A molecular ion peak [M]⁺ or [M+H]⁺ that matches the calculated exact mass. |
| UV-Visible Spectroscopy | To determine the optical absorption properties and estimate the optical bandgap (Eg). | Absorption maxima (λmax) and the onset of the absorption edge, indicating π-π* transitions. |
| Photoluminescence (PL) | To measure the emission properties (color, efficiency) of the material in solution and solid-state. | Emission maximum (λem) and fluorescence quantum yield (ΦF). |
| Cyclic Voltammetry (CV) | To determine the electrochemical properties and estimate the HOMO and LUMO energy levels. | Onset oxidation (Eox) and reduction (Ered) potentials, used to calculate orbital energies.[6] |
Conclusion
This compound is a strategically designed precursor for the synthesis of high-performance organic electronic materials. Its utility stems from the orthogonal reactivity of its bromo and aldehyde functionalities and the potent electron-donating nature of the dimethylamino group. By employing well-established palladium-catalyzed cross-coupling protocols, researchers can readily incorporate this building block into a vast array of conjugated systems. The ability to systematically tune the electronic and photophysical properties through rational synthetic design makes this compound a valuable addition to the toolkit of materials scientists aiming to develop next-generation OLEDs, OFETs, and other organic electronic devices.
References
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Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. National Institutes of Health (NIH). Available at: [Link]
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5-Bromo-4′,5′-bis(dimethylamino)fluorescein: Synthesis and Photophysical Studies. MDPI. Available at: [Link]
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Organic materials for organic electronic devices. ResearchGate. Available at: [Link]
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5-Bromo-4′,5′-bis(dimethylamino)fluorescein: Synthesis and Photophysical Studies. National Institutes of Health (NIH). Available at: [Link]
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Design and synthesis of organic electronic materials. Morressier. Available at: [Link]
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ANALYTICAL, BIOCHEMICAL AND SYNTHETIC APPLICATIONS OF Para-DIMETHYLAMINOBENZALDEHYDE. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
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Designing Organic Semiconducting Materials - The Promise of Flexible Electronics. AZoM. Available at: [Link]
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Design, Synthesis, and Application in OFET of a Quinoxaline-Based D-A Conjugated Polymer. Frontiers in Chemistry. Available at: [Link]
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Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 5-Bromo-2-(dimethylamino)benzaldehyde
Introduction: The Versatility of 5-Bromo-2-(dimethylamino)benzaldehyde in Heterocyclic Synthesis
This compound is a highly functionalized aromatic aldehyde that serves as a valuable and versatile starting material in the synthesis of a wide array of heterocyclic compounds. Its unique substitution pattern, featuring a nucleophilic dimethylamino group ortho to the aldehyde and a bromine atom at the para position, opens up diverse synthetic possibilities. The electron-donating dimethylamino group activates the aromatic ring, facilitating electrophilic substitution reactions, while the aldehyde functionality is a key participant in various condensation and cyclization reactions. Furthermore, the bromine atom provides a reactive handle for subsequent cross-coupling reactions, allowing for the introduction of additional complexity and diversity into the synthesized heterocyclic scaffolds.
This document provides detailed application notes and step-by-step protocols for the synthesis of quinoline and indole derivatives, two classes of heterocyclic compounds with significant importance in medicinal chemistry and materials science, using this compound as the key precursor. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on providing not only the "how" but also the "why" behind the experimental choices.
Part 1: Synthesis of 6-Bromo-8-(dimethylamino)quinoline Derivatives via Friedländer Annulation
The Friedländer synthesis is a classic and efficient method for the construction of quinoline rings.[1][2] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group, typically in the presence of an acid or base catalyst.[1] In this section, we detail the synthesis of 6-bromo-8-(dimethylamino)quinoline derivatives from this compound. A microwave-assisted protocol is highlighted for its significant advantages in reducing reaction times and often improving yields.[3][4][5]
Causality Behind Experimental Choices
The choice of a microwave-assisted approach is predicated on its ability to rapidly and uniformly heat the reaction mixture, which can significantly accelerate the rate of the condensation and cyclization steps of the Friedländer synthesis.[4] Acetic acid serves as both a solvent and a Brønsted acid catalyst, protonating the carbonyl oxygen of the active methylene compound to facilitate the initial aldol-type condensation. The dimethylamino group at the 8-position of the resulting quinoline is expected to enhance the molecule's biological activity and modulate its physicochemical properties.
Reaction Mechanism: Friedländer Synthesis
The reaction proceeds through an initial aldol condensation between this compound and the active methylene compound, followed by a cyclization and dehydration to form the aromatic quinoline ring.
Caption: Mechanism of the Friedländer Quinoline Synthesis.
Experimental Workflow
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Application Notes and Protocols for Condensation Reactions of 5-Bromo-2-(dimethylamino)benzaldehyde
Introduction: The Versatility of a Substituted Benzaldehyde in Carbon-Carbon Bond Formation
5-Bromo-2-(dimethylamino)benzaldehyde is a versatile aromatic aldehyde of significant interest to researchers in synthetic organic chemistry and drug development. Its structure, featuring both an electron-donating dimethylamino group and an electron-withdrawing bromine atom, presents a unique electronic profile that influences its reactivity in a variety of condensation reactions. The dimethylamino group at the ortho position enhances the electron density of the aromatic ring and can participate in chelation, while the bromine atom at the meta position to the dimethylamino group acts as a mild deactivator and provides a site for further functionalization.
This guide provides an in-depth exploration of the key condensation reactions involving this compound, offering detailed protocols and insights into the reaction mechanisms. The information presented herein is intended to empower researchers to effectively utilize this valuable building block in the synthesis of complex molecules such as chalcones, stilbenes, and coumarins, which are scaffolds of interest in medicinal chemistry.[1][2]
I. Claisen-Schmidt Condensation: Synthesis of Chalcones
The Claisen-Schmidt condensation is a robust and widely employed method for the synthesis of chalcones, which are α,β-unsaturated ketones.[3][4] This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an acetophenone derivative.[1][5] The resulting chalcone scaffold is a prominent feature in numerous biologically active compounds.[1][4]
Mechanistic Insights
The reaction proceeds via a crossed aldol condensation mechanism. A strong base, typically sodium hydroxide or potassium hydroxide, deprotonates the α-carbon of the acetophenone, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of this compound. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the thermodynamically stable conjugated chalcone.[3][5]
Caption: Mechanism of the Claisen-Schmidt Condensation.
Protocol 1: Conventional Synthesis of a 5-Bromo-2-(dimethylamino)chalcone Derivative
This protocol describes a standard laboratory procedure for the synthesis of a chalcone derivative from this compound and acetophenone.
Materials:
-
This compound (1.0 eq)
-
Acetophenone (1.0 eq)
-
Ethanol (95%)
-
Sodium Hydroxide (NaOH) solution (10% w/v in water)
-
Deionized water
-
Hydrochloric acid (HCl), dilute (e.g., 1 M)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (e.g., 10 mmol) and acetophenone (10 mmol) in an appropriate volume of ethanol (e.g., 40 mL).
-
Cool the mixture in an ice bath with continuous stirring.
-
Slowly add the 10% NaOH solution dropwise to the reaction mixture, maintaining the temperature below 25°C. The addition of a base often results in a color change.
-
After the complete addition of the base, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and water.
-
Acidify the mixture with dilute HCl to neutralize the excess NaOH. A precipitate of the crude chalcone should form.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any inorganic impurities.[5]
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure chalcone.
Protocol 2: Solvent-Free Synthesis via Grinding
This environmentally friendly approach minimizes the use of organic solvents and can lead to shorter reaction times.[5][6]
Materials:
-
This compound (1.0 eq)
-
Substituted Acetophenone (1.0 eq)
-
Solid Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Mortar and pestle
-
Deionized water
Procedure:
-
Place this compound (e.g., 5 mmol) and the substituted acetophenone (5 mmol) in a mortar.
-
Add powdered NaOH or KOH (e.g., 5 mmol) to the mixture.
-
Grind the mixture vigorously with a pestle for 10-20 minutes. The mixture will likely become a paste and may solidify.[6]
-
After grinding, add cold water to the mortar and continue to grind to break up the solid.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and recrystallize from a suitable solvent if necessary.
Table 1: Representative Reaction Conditions for Claisen-Schmidt Condensation
| Aldehyde | Ketone | Catalyst/Solvent | Time (h) | Yield (%) |
| Benzaldehyde Derivatives | Acetophenone Derivatives | NaOH/Ethanol | 4-24 | 70-95[1][4] |
| Substituted Benzaldehydes | Acetophenones | KOH/Methanol | 8 (ultrasonic) | High[1] |
| Aromatic Aldehydes | Acetophenones | Solid NaOH (Grinding) | 0.5 | High[6] |
II. Knoevenagel Condensation: Access to Coumarins and other α,β-Unsaturated Systems
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[7] This reaction is exceptionally useful for forming C-C double bonds and is a key step in the synthesis of coumarins when a salicylaldehyde derivative is used.[8][9]
Mechanistic Insights
The reaction is typically catalyzed by a weak base, such as piperidine or an amine. The base facilitates the deprotonation of the active methylene compound to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The subsequent dehydration of the aldol-type intermediate yields the α,β-unsaturated product.[7]
Caption: Mechanism of the Knoevenagel Condensation.
Protocol 3: Synthesis of a Coumarin-3-carboxylate Derivative
This protocol outlines the synthesis of a coumarin derivative from a substituted salicylaldehyde, which can be conceptually adapted for related structures derived from this compound in the presence of a hydroxyl group ortho to the aldehyde. For the synthesis of a simple α,β-unsaturated product, a non-phenolic active methylene compound would be used.
Materials:
-
Substituted Salicylaldehyde (e.g., 5-Bromosalicylaldehyde) (1.0 eq)
-
Diethyl malonate (1.0 eq)
-
Piperidine (catalytic amount)
-
Ethanol
-
Round-bottom flask with reflux condenser
Procedure:
-
To a round-bottom flask, add the substituted salicylaldehyde (e.g., 10 mmol), diethyl malonate (10 mmol), and ethanol (30 mL).
-
Add a catalytic amount of piperidine (e.g., 0.5 mL).
-
Reflux the reaction mixture for 2-4 hours. Monitor the progress of the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling.
-
If precipitation occurs, collect the solid by vacuum filtration. If not, the solvent can be removed under reduced pressure, and the residue purified by column chromatography or recrystallization.[8]
Table 2: Catalysts and Conditions for Knoevenagel Condensation
| Aldehyde | Active Methylene Compound | Catalyst/Solvent | Conditions | Yield (%) |
| Salicylaldehyde Derivatives | Diethyl malonate | Piperidine/Ethanol | Reflux | High[8] |
| Aromatic Aldehydes | Malononitrile | Ammonium Acetate | Sonication, RT | Excellent[10] |
| Substituted Salicylaldehydes | Methylene Compounds | Deep Eutectic Solvent | 100 °C | 61-96[8] |
III. Wittig Reaction: A Pathway to Stilbenes
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones and phosphorus ylides.[11] This reaction is particularly valuable for the stereoselective synthesis of stilbene derivatives, which are of interest for their potential biological activities.
Mechanistic Insights
The reaction begins with the nucleophilic attack of the phosphorus ylide on the carbonyl carbon of the aldehyde, leading to the formation of a betaine intermediate. This intermediate then undergoes ring-closure to form a four-membered oxaphosphetane ring. The oxaphosphetane subsequently decomposes to yield the alkene and triphenylphosphine oxide. The formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for the reaction.[11]
Caption: Mechanism of the Wittig Reaction.
Protocol 4: Synthesis of a 4-Bromo-4'-(dimethylamino)stilbene Derivative
This protocol describes the synthesis of a stilbene derivative using the Wittig reaction.
Materials:
-
Benzyltriphenylphosphonium halide (1.0 eq)
-
Strong base (e.g., n-butyllithium, sodium methoxide)
-
This compound (1.0 eq)
-
Anhydrous solvent (e.g., THF, Methanol)
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Schlenk flask or equivalent glassware
Procedure:
-
In a Schlenk flask under an inert atmosphere, suspend the benzyltriphenylphosphonium halide (e.g., 10 mmol) in the anhydrous solvent (e.g., 50 mL).
-
Cool the suspension to 0°C or the appropriate temperature for the chosen base.
-
Slowly add the strong base (e.g., 10 mmol of n-BuLi in hexanes or sodium methoxide) to the suspension. The formation of the ylide is often indicated by a color change (typically to deep red or orange).
-
Stir the ylide solution at this temperature for 30-60 minutes.
-
Add a solution of this compound (10 mmol) in the same anhydrous solvent to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for several hours or overnight. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the stilbene isomers and triphenylphosphine oxide.[11]
Table 3: Common Bases and Solvents for the Wittig Reaction
| Ylide Type | Base | Solvent | Stereoselectivity |
| Non-stabilized | n-BuLi, NaH, NaNH₂ | THF, Diethyl ether | Z-alkene favored |
| Stabilized | NaOMe, K₂CO₃, NaHCO₃ | Methanol, Ethanol, Water | E-alkene favored[12] |
| Semi-stabilized | LiOH | Water | Dependent on substituents[13] |
Conclusion: A Versatile Substrate for Diverse Synthetic Applications
This compound serves as a highly adaptable starting material for a range of condensation reactions, enabling the synthesis of diverse molecular architectures. The protocols and mechanistic insights provided in this guide are intended to serve as a robust foundation for researchers to explore the rich chemistry of this compound. By understanding the underlying principles of the Claisen-Schmidt, Knoevenagel, and Wittig reactions, and by carefully selecting the appropriate reaction conditions, scientists can effectively harness the synthetic potential of this compound in their pursuit of novel molecules with potential applications in drug discovery and materials science.
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Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Molecules, 27(15), 5033. [Link]
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Gomes, M. N., et al. (2020). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Molecules, 25(7), 1693. [Link]
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Chougale, R. B., et al. (2019). SYNTHESIS OF SOME CHALCONE DERIVATIVES AND SCREENING OF THEIR ANTIMICROBIAL ACTIVITY. Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences, 5(3), 340-347. [Link]
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Higgs, J., et al. (2025). New Synthesis of Chalcone Derivatives and Their Applications. Chemical Review and Letters, 8, 329-351. [Link]
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Francisco, A. C. S., et al. (2019). Synthetic Methods Applied in the Preparation of Coumarin-based Compounds. Current Organic Chemistry, 23(24), 2721-2746. [Link]
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Solanke, D. P., et al. (2021). Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. International Journal of Creative Research Thoughts, 9(6), f536-f547. [Link]
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Maj, E., et al. (2021). Coumarins Synthesis and Transformation via C–H Bond Activation—A Review. Inorganics, 9(11), 83. [Link]
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Lakhekar, S. N., Rahatikar, G. B., & Baseer, M. A. (2019). Synthesis, Characterization and Antioxidant Activity of New Halogen substituted Chalcones. Journal of Current Pharma Research, 9(3), 3095-3100. [Link]
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Taylor & Francis. (n.d.). Claisen-Schmidt condensation – Knowledge and References. Taylor & Francis. [Link]
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Baliwada, A., et al. (2021). Design, Synthesis and Evaluation of coumarin derivatives as antimicrobial activity. International Scientific Organization, 1(1), 1-10. [Link]
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Khan, I., et al. (2017). Synthetic approaches toward stilbenes and their related structures. Beilstein Journal of Organic Chemistry, 13, 2194–2240. [Link]
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Wikipedia. (n.d.). Knoevenagel condensation. [Link]
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O'Brien, C. J., & Tellez, J. L. (2014). Catalytic wittig reactions of semi- and nonstabilized ylides enabled by ylide tuning. Angewandte Chemie International Edition, 53(47), 12907-12911. [Link]
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Li, J., et al. (2012). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Bulletin of the Korean Chemical Society, 33(4), 1404-1408. [Link]
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Wu, J., Li, D., & Zhang, D. (2005). Aqueous Wittig Reactions of Aldehydes with in situ formed semistabilized phosphorus ylides. Synthetic Communications, 35(19), 2543-2551. [Link]
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Ramazani, A., et al. (2008). Synthesis and Reactions of Stabilized Phosphorus Ylides. Current Organic Chemistry, 12(1), 59-78. [Link]
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El-Batta, A., et al. (2007). Wittig reactions in water media employing stabilized ylides with aldehydes. Synthesis of alpha,beta-unsaturated esters from mixing aldehydes, alpha-bromoesters, and Ph3P in aqueous NaHCO3. The Journal of Organic Chemistry, 72(14), 5244-5259. [Link]
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Sarkar, L., & Nishad, A. R. (2021). Novel Methods of Knoevenagel Condensation. Journal of Scientific Research, 65(8), 38-42. [Link]
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Bigdeli, Z., & Ghasemi, S. (2016). Condensation of p-N,N-dimethylamino- benzaldehyde with Meldrum's acid in different solvents ... Journal of the Serbian Chemical Society, 81(10), 1121-1129. [Link]
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Zeynizadeh, B., & Akbari, R. (2015). Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis. Journal of the Chinese Chemical Society, 62(12), 1043-1050. [Link]
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The Versatile Chemistry of 5-Bromo-2-(dimethylamino)benzaldehyde in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Researchers
Introduction: A Privileged Scaffold in Modern Synthesis
5-Bromo-2-(dimethylamino)benzaldehyde is a valuable and versatile building block in contemporary organic synthesis. Its unique trifunctional nature, featuring a reactive aryl bromide, an ortho-directing and electron-donating dimethylamino group, and a synthetically malleable aldehyde, makes it a highly sought-after precursor for the construction of complex molecular architectures. This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions involving this substrate, offering detailed application notes, optimized protocols, and mechanistic insights tailored for researchers, scientists, and professionals in drug development and materials science. The strategic placement of the dimethylamino group ortho to the aldehyde provides a chelating environment that can influence the reactivity and selectivity of catalytic processes, a key consideration in the design of synthetic routes.
Core Principles of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, earning the 2010 Nobel Prize in Chemistry for Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[1] These reactions generally proceed through a common catalytic cycle involving a Pd(0) active species. The fundamental steps include:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.
-
Transmetalation (for Suzuki, Sonogashira, etc.) or Migratory Insertion (for Heck): The second coupling partner either transfers its organic group to the palladium center or inserts into the palladium-carbon bond.
-
Reductive Elimination: The newly formed carbon-carbon or carbon-heteroatom bond is expelled from the palladium complex, regenerating the active Pd(0) catalyst.
The electron-donating nature of the dimethylamino group in our substrate can facilitate the initial oxidative addition step, while the aldehyde functionality requires careful consideration of reaction conditions to prevent unwanted side reactions.
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is a cornerstone of C(sp²)–C(sp²) bond formation, enabling the synthesis of biaryl compounds that are prevalent in pharmaceuticals and functional materials.[2] In the context of this compound, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the 5-position.
Mechanistic Considerations
The key to a successful Suzuki-Miyaura coupling is the careful selection of the catalyst, ligand, and base. For electron-rich aryl bromides like our substrate, bulky, electron-rich phosphine ligands are often employed to promote both the oxidative addition and the reductive elimination steps. The base plays a crucial role in activating the boronic acid for transmetalation.
Sources
Application Notes and Protocols for Dye Synthesis Utilizing 5-Bromo-2-(dimethylamino)benzaldehyde
Introduction: Strategic Use of a Functionalized Benzaldehyde in Advanced Dye Synthesis
5-Bromo-2-(dimethylamino)benzaldehyde is a bespoke chemical intermediate engineered for the synthesis of sophisticated dye molecules. Its unique trifunctional substitution pattern—comprising a reactive aldehyde, a potent electron-donating dimethylamino group, and a versatile bromine handle—offers a strategic advantage for researchers in materials science and drug development. The dimethylamino group, positioned ortho to the aldehyde, acts as a powerful auxochrome, facilitating a bathochromic shift to produce dyes with deeper colors. The bromine atom is not merely a substituent; it is a latent reactive site, enabling post-synthetic modification of the dye's core structure through palladium-catalyzed cross-coupling reactions. This opens avenues for creating highly functionalized dyes with tailored properties for specific applications, such as fluorescent probes and functional materials.[1][2][3]
This guide provides an in-depth exploration of the application of this compound in the synthesis of styryl and merocyanine dyes, complete with detailed protocols and an examination of the chemical principles underpinning these methodologies.
Core Synthetic Strategy: The Knoevenagel Condensation
The primary pathway for leveraging the aldehyde functionality of this compound in dye synthesis is the Knoevenagel condensation.[4][5][6] This reaction involves the base-catalyzed condensation of the aldehyde with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups). The reaction proceeds through the formation of a resonance-stabilized carbanion from the active methylene compound, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde. A subsequent dehydration step yields the final α,β-unsaturated product, which forms the chromophoric system of the dye.[5][6]
The choice of the active methylene compound is critical as it defines the resulting dye class and its properties.
Visualization of the Knoevenagel Condensation Workflow
Caption: General workflow for dye synthesis via Knoevenagel condensation.
Protocol 1: Synthesis of a Push-Pull Styryl Dye
Styryl dyes are characterized by a donor-π-acceptor (D-π-A) structure, which is responsible for their strong intramolecular charge-transfer (ICT) bands and often results in vibrant colors and interesting photophysical properties.[7][8][9] In this protocol, this compound serves as the electron-donor portion, while malononitrile provides the electron-acceptor moiety.
Detailed Step-by-Step Methodology
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.14 g, 5.0 mmol) and malononitrile (0.33 g, 5.0 mmol).
-
Solvent Addition: Add 25 mL of absolute ethanol to the flask. Stir the mixture at room temperature to achieve partial dissolution of the solids.
-
Catalyst Introduction: Add 3-4 drops of piperidine as a basic catalyst to the suspension. The use of a weak base is crucial for facilitating the deprotonation of the active methylene compound without promoting unwanted side reactions.[5][6]
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) using a 7:3 mixture of hexane:ethyl acetate as the eluent. The formation of a new, colored spot with a lower Rf value indicates product formation. The reaction is typically complete within 2-4 hours.
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature and then further in an ice bath for 30 minutes to induce crystallization of the product.
-
Purification: Collect the precipitated solid by vacuum filtration, washing the filter cake with 10 mL of cold ethanol to remove unreacted starting materials and residual catalyst.
-
Drying and Characterization: Dry the purified dye in a vacuum oven at 50-60 °C. The final product, 2-((5-bromo-2-(dimethylamino)phenyl)methylene)malononitrile, should be a brightly colored solid. Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).
Expected Spectroscopic Properties
| Property | Expected Observation | Rationale |
| Color | Intense Yellow to Orange Solid | The extended π-conjugation and strong intramolecular charge transfer from the dimethylamino donor to the dicyanovinyl acceptor result in strong absorption in the blue-violet region of the visible spectrum. |
| UV-Vis (λmax) | 420 - 460 nm (in a nonpolar solvent) | The position of the ICT band is sensitive to solvent polarity (solvatochromism). A bathochromic (red) shift is expected in more polar solvents. |
| Fluorescence | Potential for fluorescence in the green-yellow region | Many D-π-A styryl dyes are fluorescent, although the quantum yield can be highly dependent on the solvent environment and molecular rigidity. |
Protocol 2: Synthesis of a Merocyanine Dye from Barbituric Acid
Merocyanine dyes are uncharged, neutral polymethine dyes characterized by a donor and an acceptor heterocyclic nucleus connected by a conjugated chain.[10][11][12][13] They are of significant interest due to their pronounced solvatochromism, making them valuable as probes for solvent polarity. This protocol details the synthesis of a merocyanine dye using N,N'-dimethylbarbituric acid as the active methylene component.
Detailed Step-by-Step Methodology
-
Reagent Combination: In a 50 mL round-bottom flask, place this compound (0.57 g, 2.5 mmol) and N,N'-dimethylbarbituric acid (0.39 g, 2.5 mmol).
-
Reaction Medium: Add 15 mL of acetic anhydride to the flask. Acetic anhydride serves as both the solvent and a dehydrating agent, which helps to drive the reaction equilibrium towards the product.[14]
-
Reaction Execution: Heat the mixture with stirring at 100-110 °C for 1.5-2 hours. Monitor the reaction by TLC (eluent: 1:1 hexane:ethyl acetate). The formation of a deeply colored product spot will be evident.
-
Product Isolation: After cooling to room temperature, slowly pour the reaction mixture into 100 mL of cold water with vigorous stirring. The excess acetic anhydride will be hydrolyzed.
-
Purification: The precipitated solid dye is collected by vacuum filtration. Wash the solid thoroughly with water until the filtrate is neutral, and then with a small amount of cold ethanol.
-
Drying: Dry the product under vacuum. The resulting merocyanine dye, 5-((5-bromo-2-(dimethylamino)phenyl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione, will be a deeply colored solid.
Visualization of the Merocyanine Synthesis Reaction
Caption: Synthesis of a merocyanine dye from this compound.
The Strategic Advantage: Post-Synthetic Modification via Cross-Coupling
The bromine atom on the synthesized dye is a key feature for further functionalization. It serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of various aryl or heteroaryl groups.[2][15][16][17][18] This post-synthetic modification strategy enables the fine-tuning of the dye's electronic and photophysical properties, as well as the attachment of moieties for specific targeting or solubility enhancement.
Protocol 3: Suzuki-Miyaura Cross-Coupling of a Brominated Dye
This protocol provides a general method for the Suzuki-Miyaura coupling of a brominated dye (e.g., the product from Protocol 1) with phenylboronic acid.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the brominated styryl dye (0.5 mmol), phenylboronic acid (0.073 g, 0.6 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.029 g, 0.025 mmol, 5 mol%).
-
Solvent and Base: Add a degassed solvent mixture of toluene (8 mL) and a 2M aqueous solution of sodium carbonate (Na₂CO₃) (2 mL).
-
Reaction Execution: Heat the biphasic mixture to 90-100 °C with vigorous stirring for 8-12 hours. Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
-
Work-up: After cooling, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the phenyl-substituted dye.
Visualization of the Post-Synthetic Modification Strategy
Caption: Post-synthetic modification of a brominated dye via Suzuki coupling.
Conclusion and Future Outlook
This compound is a highly valuable and versatile precursor for the synthesis of advanced functional dyes. The protocols outlined herein demonstrate its utility in creating both styryl and merocyanine dye scaffolds through the robust Knoevenagel condensation. The true power of this intermediate lies in the strategic placement of the bromine atom, which unlocks the potential for a vast array of derivatives through post-synthetic modification. This dual approach—core scaffold synthesis followed by targeted functionalization—provides researchers with a powerful toolkit for developing novel chromophores and fluorophores for cutting-edge applications in diagnostics, materials science, and beyond.
References
-
Electrochemical and spectroscopic analysis data of the synthesized dyes 5a and 5b. (n.d.). Retrieved January 6, 2026, from [Link]
-
Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. (n.d.). Retrieved January 6, 2026, from [Link]
-
Knoevenagel reaction: alum-mediated efficient green condensation of active methylene compounds with arylaldehydes. (n.d.). Retrieved January 6, 2026, from [Link]
-
Exploiting Flavylium Merocyanine Dyes for Intrinsic, Multiplexed Labeling of the Endoplasmic Reticulum. (n.d.). Retrieved January 6, 2026, from [Link]
-
Knoevenagel reaction: alum-mediated efficient green condensation of active methylene compounds with arylaldehydes. (n.d.). Retrieved January 6, 2026, from [Link]
-
5-Bromo-4′,5′-bis(dimethylamino)fluorescein: Synthesis and Photophysical Studies. (n.d.). Retrieved January 6, 2026, from [Link]
- ANALYTICAL, BIOCHEMICAL AND SYNTHETIC APPLICATIONS OF Para-DIMETHYLAMINOBENZALDEHYDE Review Article. (2011). International Journal of Pharmaceutical Sciences Review and Research, 11(2), 23-34.
- Bromination and C–C Cross-Coupling Reactions for the C–H Functionalization of Iridium(III) Emitters. (2021). Organometallics, 40(19), 3335-3346.
-
Design and Synthesis of Custom Styryl BODIPY Dyes for Bimodal Imaging. (2022). Retrieved January 6, 2026, from [Link]
-
Scheme 1. Synthesis of disperse Styryl dyes (5a-c). (n.d.). Retrieved January 6, 2026, from [Link]
-
Synthesis of Styrylbenzazole Photoswitches and Evaluation of their Photochemical Properties. (n.d.). Retrieved January 6, 2026, from [Link]
-
Analytical, biochemical and synthetic applications of para-dimethylaminobenzaldehyde. (2011). Retrieved January 6, 2026, from [Link]
- Merocyanines: Synthesis and Application. (2016). Chem. Heterocyc. Compd., 52, 11-12.
-
New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. (n.d.). Retrieved January 6, 2026, from [Link]
-
SYNTHESIS OF BROOKER'S MEROCYANINE DERIVATIVES AND THEIR APPLICATION AS A SENSOR OF HYDROGEN SULFIDE. (2022). Retrieved January 6, 2026, from [Link]
- 5-Bromo-4′,5′-bis(dimethylamino)fluorescein: Synthesis and Photophysical Studies. (2018). Molecules, 23(1), 219.
-
Synthesis of styryl dyes from 4-chloro-2-(diphenylamino)-1, 3-thiazole-5-carbaldehyde 6. (n.d.). Retrieved January 6, 2026, from [Link]
-
PubChem. (n.d.). 2-Bromo-5-methylbenzaldehyde. Retrieved January 6, 2026, from [Link]
- Merocyanine dyes with improved photostability. (2007). Org. Lett., 9(15), 2775-2777.
-
Styryl Hemicyanine Dye (E)-3-Methyl-2-(4-thiomorpholinostyryl)benzo[d]thiazol-3-ium I. (2022). Retrieved January 6, 2026, from [Link]
-
SYNTHESIS OF Panchromatic Photosensitizing Dyes. Part 2: Literature Survey. (1962). Retrieved January 6, 2026, from [Link]
-
Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. (n.d.). Retrieved January 6, 2026, from [Link]
- Cross coupling reactions in organic synthesis themed issue. (2011). Chem. Soc. Rev., 40, 5010-5029.
-
Heterocyclic Dyes: Preparation, Properties, and Applications. (n.d.). Retrieved January 6, 2026, from [Link]
-
Merocyanine dyes. (n.d.). Retrieved January 6, 2026, from [Link]
-
Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. (n.d.). Retrieved January 6, 2026, from [Link]
- Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2017).
-
Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. (n.d.). Retrieved January 6, 2026, from [Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. 5-Bromo-4',5'-bis(dimethylamino)fluorescein: Synthesis and Photophysical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chemicals [chemicals.thermofisher.cn]
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- 10. researchgate.net [researchgate.net]
- 11. open.metu.edu.tr [open.metu.edu.tr]
- 12. Merocyanine dyes with improved photostability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Exploiting Flavylium Merocyanine Dyes for Intrinsic, Multiplexed Labeling of the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for 5-Bromo-2-(dimethylamino)benzaldehyde Couplings
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for optimizing cross-coupling reactions with 5-Bromo-2-(dimethylamino)benzaldehyde. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of working with this electron-rich and sterically hindered substrate. As Senior Application Scientists, we understand that achieving high yields requires a nuanced understanding of reaction mechanisms and the interplay between catalysts, ligands, bases, and solvents.
The presence of both a bromine atom and a dimethylamino group on the benzaldehyde scaffold introduces unique electronic and steric challenges. The electron-donating nature of the dimethylamino group can influence the reactivity of the aryl bromide, while the aldehyde functionality is susceptible to various side reactions under typical coupling conditions.[1][2] This guide will equip you with the knowledge to systematically troubleshoot and optimize your reactions for maximal yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Q1: My Suzuki-Miyaura reaction with this compound is resulting in low to no yield. What are the primary factors I should investigate?
A1: Low yields in this specific Suzuki-Miyaura coupling are a common challenge and often point to a few key areas. A systematic evaluation of your reaction parameters is the most effective approach.[3]
-
Catalyst and Ligand Choice: The electron-rich nature of the substrate due to the dimethylamino group can make the oxidative addition step of the catalytic cycle more challenging.[4] Standard catalysts like Pd(PPh₃)₄ may not be optimal. Consider using more electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands, which can promote the oxidative addition and stabilize the palladium center.[5][6]
-
Base Selection: The choice of base is critical. While common bases like Na₂CO₃ or K₂CO₃ can be effective, stronger bases like Cs₂CO₃ or K₃PO₄ are often required to facilitate the transmetalation step, especially with sterically hindered or electron-rich boronic acids.[7][8]
-
Solvent System: The solvent must be able to dissolve all reactants and be compatible with the chosen base. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is frequently used in Suzuki reactions.[9][10] Ensure your organic solvent is anhydrous and deoxygenated to prevent catalyst deactivation.
-
Reaction Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and side reactions involving the aldehyde group.[1][5] A good starting point is often around 60-80 °C, with careful monitoring.
Q2: I'm observing significant amounts of starting material and some homocoupling of my boronic acid. What does this suggest?
A2: This observation strongly suggests that the transmetalation step is slow or inefficient. The palladium catalyst is likely undergoing oxidative addition with the this compound, but the subsequent transfer of the organic group from the boron reagent to the palladium center is hindered.
-
Troubleshooting Steps:
-
Switch to a Stronger Base: If you are using a weaker base like NaHCO₃, consider switching to K₃PO₄ or Cs₂CO₃.
-
Increase Boronic Acid Equivalents: Using a slight excess (1.2-1.5 equivalents) of the boronic acid can help drive the equilibrium towards transmetalation.[11]
-
Consider a Different Boron Reagent: In some cases, boronic esters (e.g., pinacol esters) or trifluoroborate salts can exhibit different reactivity profiles and may be more effective.[8]
-
Issue 2: Challenges in Heck and Sonogashira Couplings
Q3: My Heck reaction with this compound and an acrylate is sluggish and gives a complex mixture of products. How can I improve this?
A3: The Heck reaction with electron-rich aryl bromides can be challenging. The electronic properties of the substrate can disfavor the migratory insertion step.[6]
-
Ligand Optimization is Key: For electron-rich aryl bromides, bulky, electron-rich phosphine ligands or NHC ligands are often necessary to promote the reaction.[6][12] Standard phosphine ligands may not be sufficient.
-
Base and Solvent: A suitable base is required to regenerate the active catalyst. Organic bases like triethylamine (Et₃N) or inorganic bases like K₂CO₃ are commonly used.[13] Polar aprotic solvents like DMF or DMAc are often effective.
-
Temperature Control: Heck reactions often require elevated temperatures (100-140 °C).[14] However, be mindful of potential side reactions with the aldehyde at these temperatures.[1]
Q4: I am attempting a Sonogashira coupling with a terminal alkyne and my yield is poor. Should I be using a copper co-catalyst?
A4: The Sonogashira reaction traditionally utilizes a copper(I) co-catalyst to facilitate the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex.[15][16]
-
Copper-Catalyzed vs. Copper-Free:
-
Copper-Catalyzed: This is the classical approach and is often highly efficient.[15] A typical system would involve a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) source (e.g., CuI), and an amine base (e.g., Et₃N) in a solvent like THF or DMF.[17][18]
-
Copper-Free: Concerns about copper contamination and the potential for alkyne homocoupling (Glaser coupling) have led to the development of copper-free Sonogashira protocols.[19][20] These methods typically require more specialized, bulky, and electron-rich ligands to facilitate the direct transmetalation of the alkyne to the palladium center.[21][22]
-
-
Troubleshooting Your Sonogashira:
-
If using a copper-free system: Your ligand choice is paramount. Consider ligands specifically designed for copper-free Sonogashira reactions.
-
If using a copper-catalyzed system: Ensure your CuI is of high quality and that your amine base is anhydrous.
-
Inert Atmosphere: Both variations of the Sonogashira reaction are sensitive to oxygen, which can lead to oxidative homocoupling of the alkyne. Maintaining a strictly inert atmosphere is crucial.[15]
-
Issue 3: Aldehyde-Related Side Reactions
Q5: I've noticed the formation of a byproduct that appears to be the corresponding alcohol of my starting material or product. What is causing this reduction?
A5: The reduction of the aldehyde to a primary alcohol is a known side reaction in palladium-catalyzed couplings.[1] This can be mediated by the palladium catalyst in the presence of a hydride source. Certain reagents, such as boronic acids or even the solvent, can act as hydride donors at elevated temperatures.[1]
-
Mitigation Strategies:
-
Lower the Reaction Temperature: This is often the most effective way to minimize aldehyde reduction.[1]
-
Screen Different Bases: Some bases may be more prone to promoting this side reaction.
-
Protect the Aldehyde: If other strategies fail, protecting the aldehyde as an acetal is a robust solution. The acetal is stable under typical coupling conditions and can be easily deprotected afterward.[1]
-
Q6: In a Buchwald-Hartwig amination attempt, I am observing imine formation between my amine nucleophile and the benzaldehyde. How can I avoid this?
A6: Imine formation is a common competing reaction when coupling amines with aldehydes.[1]
-
Reaction Setup: Pre-forming the active palladium catalyst with the aryl bromide before adding the amine can sometimes favor the desired C-N bond formation over imine condensation.
-
Use of a Protected Amine: If possible, using a protected amine (e.g., a carbamate) that is less nucleophilic towards the aldehyde can be an effective strategy. The protecting group can be removed in a subsequent step.
-
Protect the Aldehyde: As with aldehyde reduction, protecting the aldehyde as an acetal will prevent imine formation.[1]
Experimental Protocols & Data
Optimized Suzuki-Miyaura Coupling Protocol
This protocol is a starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be required for different boronic acids.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)[10]
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
K₃PO₄ (2.0 equiv.)[17]
-
1,4-Dioxane and Water (4:1 v/v, degassed)[17]
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, prepare the catalyst system by dissolving Pd₂(dba)₃ and XPhos in a small amount of the degassed 1,4-dioxane.
-
Evacuate and backfill the Schlenk flask with an inert gas (e.g., Argon) three times.[17]
-
Add the degassed solvent system to the Schlenk flask via syringe.
-
Add the catalyst solution to the reaction mixture under a positive flow of inert gas.
-
Stir the reaction mixture at 80 °C and monitor its progress by TLC or LC-MS.[9]
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.[10]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[10]
Comparative Data for Reaction Conditions
| Parameter | Condition A (Low Yield) | Condition B (Optimized) | Rationale for Improvement |
| Catalyst/Ligand | Pd(PPh₃)₄ (5 mol%) | Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%) | Bulky, electron-rich ligands like XPhos facilitate oxidative addition with electron-rich aryl bromides.[5] |
| Base | Na₂CO₃ (2.0 equiv.) | K₃PO₄ (2.0 equiv.) | A stronger base is often required to promote the transmetalation step.[8] |
| Temperature | 100 °C | 80 °C | Lowering the temperature can minimize aldehyde reduction and catalyst decomposition.[1][5] |
| Solvent | Toluene | 1,4-Dioxane/Water (4:1) | A polar, biphasic solvent system can improve the solubility of the base and facilitate the reaction.[9] |
Visualizing the Process
Troubleshooting Logic Flow
Caption: A systematic workflow for troubleshooting low-yield coupling reactions.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[10][23]
References
-
KitAlysis™. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. Retrieved from [Link]
-
Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Royal Society of Chemistry. Retrieved from [Link]
-
The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
-
So, C. M., & Zhou, Z. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(10), 14065–14073. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
He, Z., & Zhang, J. (2004). Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation. RSC Publishing. [Link]
-
Sharma, S., & Kumar, A. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7344–7362. [Link]
-
Sharma, S., & Kumar, A. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7344-7362. [Link]
-
So, C. M., & Zhou, Z. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(10), 14065–14073. [Link]
-
Akdas-Kilig, H., & Kilig, H. (2018). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. MDPI. [Link]
-
Al-Zoubi, R. M., & Al-Zoubi, I. M. (2013). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. Arkivoc, 2013(6), 149-160. [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G Myers Research Group. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (arylation). Retrieved from [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
Allgaier, M. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview) [Video]. YouTube. [Link]
-
Ahmad, A., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
ResearchGate. (n.d.). Influence of the aryl group on reactivity. [Link]
-
ResearchGate. (n.d.). The Heck coupling reactions of aryl bromides with styrene. [Link]
-
Ingold, C. K., & Ingold, E. H. (1926). The mesomeric effect of the dimethylamino-group in dimethylaniline, and the nature of its interaction with halogen groups. Journal of the Chemical Society (Resumed), 1310-1328. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Fallis, A. G., et al. (2021). Interaction, bond formation or reaction between a dimethylamino group and an adjacent alkene or aldehyde group in aromatic systems controlled by remote molecular constraints. RSC Publishing. [Link]
-
Chemistry LibreTexts. (2023, June 30). Heck Reaction. [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
Sources
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- 2. 134. The mesomeric effect of the dimethylamino-group in dimethylaniline, and the nature of its interaction with halogen groups - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
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- 21. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Navigating Byproducts in Reactions of 5-Bromo-2-(dimethylamino)benzaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Bromo-2-(dimethylamino)benzaldehyde. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common byproduct formation and other challenges encountered during the chemical transformation of this versatile reagent. Our focus is on providing practical, field-proven insights to enhance the efficiency and purity of your reactions.
Introduction: Understanding the Reactivity of this compound
This compound is a valuable building block in organic synthesis, prized for its utility in constructing complex molecular architectures. The interplay between the electron-donating dimethylamino group and the electron-withdrawing bromo and aldehyde functionalities imparts a unique reactivity profile. However, this same reactivity can lead to the formation of undesired byproducts, complicating reaction outcomes and purification processes. This guide is structured to help you anticipate, identify, and mitigate these challenges.
FAQ 1: Dehalogenation in Palladium-Catalyzed Cross-Coupling Reactions
Question: I am performing a Suzuki-Miyaura coupling with this compound and observing a significant amount of the dehalogenated byproduct, 2-(dimethylamino)benzaldehyde. What causes this, and how can I prevent it?
Answer:
Dehalogenation is a common and often frustrating side reaction in palladium-catalyzed cross-couplings of aryl halides. This process involves the replacement of the bromine atom with a hydrogen atom, leading to reduced yields of the desired coupled product and purification difficulties.[1]
Causality:
The primary causes of dehalogenation include:
-
Protonolysis of the Aryl-Palladium Intermediate: The presence of a proton source (e.g., water, alcohols, or even acidic protons on other reagents) can lead to the cleavage of the C-Pd bond and its replacement with a C-H bond.
-
β-Hydride Elimination: If the organometallic coupling partner contains β-hydrogens, β-hydride elimination can generate a palladium-hydride species, which can then participate in the reductive dehalogenation of the starting material.
-
Reductive Dehalogenation: Impurities or the aldehyde itself can act as reducing agents, leading to the formation of Pd(0) from Pd(II) intermediates, which can then facilitate dehalogenation.
The electron-rich nature of the aromatic ring, due to the strongly activating dimethylamino group, can make this compound particularly susceptible to dehalogenation.
Troubleshooting & Optimization Protocol for Suzuki-Miyaura Coupling:
Objective: To minimize the formation of 2-(dimethylamino)benzaldehyde and maximize the yield of the desired cross-coupled product.
Workflow for Minimizing Dehalogenation:
Caption: Workflow to minimize dehalogenation in Suzuki coupling.
Detailed Experimental Protocol (Starting Point):
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv).
-
Add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky phosphine ligand (e.g., SPhos, 2-4 mol%).
-
-
Solvent Addition and Degassing:
-
Add anhydrous, degassed toluene or dioxane.
-
Perform three freeze-pump-thaw cycles to ensure the removal of dissolved oxygen.
-
-
Reaction Execution:
-
Heat the reaction mixture to a moderate temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC or LC-MS, checking for the consumption of starting material and the formation of both the desired product and the dehalogenated byproduct.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
| Parameter | Recommendation to Minimize Dehalogenation | Rationale |
| Base | Use weaker, non-nucleophilic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃. | Stronger bases can promote protonolysis of the Ar-Pd(II)-X intermediate. |
| Ligand | Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). | These ligands accelerate the desired reductive elimination step, outcompeting dehalogenation. |
| Temperature | Lower the reaction temperature. | Dehalogenation often has a higher activation energy than the cross-coupling reaction. |
| Solvents & Reagents | Ensure strictly anhydrous and degassed conditions. | Water and oxygen can contribute to protonolysis and catalyst decomposition, respectively.[2] |
FAQ 2: Oxidation to 5-Bromo-2-(dimethylamino)benzoic acid
Question: My reaction mixture is showing a new, more polar spot on TLC, which I suspect is the corresponding carboxylic acid. How can I prevent this oxidation and remove the acid if it forms?
Answer:
The aldehyde functionality in this compound is susceptible to oxidation, forming 5-Bromo-2-(dimethylamino)benzoic acid. This is a common issue, especially in reactions that are run for extended periods, are exposed to air, or involve oxidizing agents.
Causality:
-
Aerobic Oxidation: The dimethylamino group activates the aromatic ring, making the aldehyde more susceptible to oxidation by atmospheric oxygen, which can be catalyzed by trace metals.
-
Reaction with Oxidizing Agents: Certain reagents used in a reaction sequence may have oxidizing properties, inadvertently converting the aldehyde to a carboxylic acid.
Troubleshooting & Mitigation Strategy:
Prevention:
-
Inert Atmosphere: Always run reactions under an inert atmosphere (e.g., Argon or Nitrogen) to minimize exposure to oxygen.
-
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.
-
Reaction Time: Avoid unnecessarily long reaction times.
Work-up Protocol for Carboxylic Acid Removal:
If the carboxylic acid byproduct has formed, it can often be easily removed during the aqueous work-up.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or dichloromethane.
-
Base Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH).
-
Separation: The basic wash will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer. The desired aldehyde product will remain in the organic layer.
-
Back-Extraction (Optional): To ensure complete recovery of the aldehyde, the aqueous layer can be back-extracted with the organic solvent.
-
Final Wash and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.
Caption: Work-up procedure for removing carboxylic acid byproduct.
FAQ 3: Side Reactions in Condensation Chemistry
Question: When performing a Knoevenagel condensation with an active methylene compound, I am getting a complex mixture of products. What are the likely side reactions?
Answer:
While the Knoevenagel condensation is a robust C-C bond-forming reaction, the reactivity of both the aldehyde and the active methylene compound can lead to byproducts.
Causality:
-
Self-Condensation of the Active Methylene Compound: If the active methylene compound is particularly acidic and the base is strong, it can undergo self-condensation.
-
Michael Addition: The product of the Knoevenagel condensation is an electron-deficient alkene, which can act as a Michael acceptor. A second equivalent of the deprotonated active methylene compound can add to the product, leading to a bis-adduct.
-
Reaction with the Amine Catalyst: If an amine catalyst (e.g., piperidine) is used, it can potentially form an iminium ion with the aldehyde, which is a more reactive electrophile.[3] This can sometimes lead to alternative reaction pathways.
Protocol for a Clean Knoevenagel Condensation:
Objective: To favor the formation of the desired α,β-unsaturated product.
-
Stoichiometry: Use a 1:1 molar ratio of this compound to the active methylene compound.
-
Catalyst: Use a catalytic amount of a weak base, such as piperidine or ammonium acetate.
-
Solvent: Ethanol or toluene are common solvents. In some cases, solvent-free conditions or using water as a green solvent can be effective.[3]
-
Temperature: The reaction is often run at room temperature or with gentle heating.
-
Monitoring: Closely monitor the reaction by TLC to avoid the formation of byproducts from prolonged reaction times.
-
Purification: The product often precipitates from the reaction mixture upon cooling and can be collected by filtration. Recrystallization is usually sufficient for purification.
| Parameter | Recommendation for Clean Condensation | Rationale |
| Stoichiometry | Use a 1:1 molar ratio of reactants. | Prevents Michael addition of excess active methylene compound to the product. |
| Catalyst | Use a catalytic amount of a weak base. | Minimizes self-condensation of the active methylene compound. |
| Reaction Time | Monitor the reaction closely and stop when the starting material is consumed. | Avoids the formation of byproducts over extended periods. |
Advanced Strategy: Aldehyde Protection
For reactions where the aldehyde functionality is incompatible with the reaction conditions (e.g., reactions involving strong nucleophiles or bases), protecting the aldehyde as an acetal is a highly effective strategy.[4][5][6]
Workflow for Aldehyde Protection-Deprotection:
Caption: General workflow for using an acetal protecting group.
Protocol for Acetal Protection:
-
Setup: To a solution of this compound in toluene, add ethylene glycol (1.5 equiv) and a catalytic amount of p-toluenesulfonic acid (p-TsOH).
-
Water Removal: Heat the mixture to reflux with a Dean-Stark trap to remove the water formed during the reaction.
-
Work-up: Once the reaction is complete (monitored by TLC), cool the mixture and wash with saturated aqueous NaHCO₃ and brine. Dry the organic layer and concentrate to obtain the protected aldehyde.
The resulting acetal is stable to a wide range of nucleophilic and basic conditions. After the desired transformation, the aldehyde can be easily regenerated by treatment with aqueous acid.
References
- BenchChem. (2025). How to avoid dehalogenation in cross-coupling reactions of substituted benzaldehydes.
-
Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (2026). How To Run A Reaction: The Workup. Retrieved from [Link]
-
ResearchGate. (2025). A Convenient Protecting Group for Aldehydes. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 20.11 Protecting Groups of Aldehydes. Retrieved from [Link]
-
Reddit. (2024). Troubleshooting a difficult Heck reaction. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis – Organic Chemistry II. Retrieved from [Link]
- BenchChem. (2025). How to avoid dehalogenation in cross-coupling reactions of substituted benzaldehydes.
-
Reddit. (2023). What's the most common method for the protection of aldehydes?. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Troubleshooting Heck Reactions with 5-Bromoindole.
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-2-chloro-4-methoxypyrimidine.
-
Journal of Visualized Experiments. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]
- BenchChem. (2025).
-
Master Organic Chemistry. (n.d.). Oxidative cleavage of alkenes to give ketones/carboxylic acids using ozone (O3). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Retrieved from [Link]
- BenchChem. (2025). Preventing dehalogenation in 2-bromo-6-methyl-1H-benzo[d]imidazole reactions.
-
ResearchGate. (n.d.). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Retrieved from [Link]
- BenchChem. (2025). Minimizing dehalogenated byproducts in Suzuki coupling reactions.
-
Royal Society of Chemistry. (n.d.). Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]
-
MDPI. (n.d.). Heck Reaction—State of the Art. Retrieved from [Link]
-
Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation. Retrieved from [Link]
- Google Patents. (n.d.). Aldehyde adsorbent, method for removing aldehyde, method for producing acetic acid, and method for regenerating aldehyde adsorbent.
-
PubMed Central. (n.d.). Metal-free domino amination-Knoevenagel condensation approach to access new coumarins as potent nanomolar inhibitors of VEGFR-2 and EGFR. Retrieved from [Link]
- BenchChem. (2025). An In-Depth Technical Guide to the Knoevenagel Condensation for the Synthesis of 2-Benzylidenemalononitrile.
Sources
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
Technical Support Center: Purification of 5-Bromo-2-(dimethylamino)benzaldehyde
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis and purification of 5-Bromo-2-(dimethylamino)benzaldehyde (CAS No. 171881-36-0). The methodologies and troubleshooting advice provided herein are synthesized from established chemical principles and practical laboratory experience to address common challenges encountered during the purification of this versatile building block.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the handling, purification, and properties of this compound.
Q1: What are the most common impurities found in crude this compound?
Following a typical synthesis, the crude product may contain a variety of impurities, including:
-
Oxidation Product: Benzaldehydes are susceptible to air oxidation, leading to the formation of the corresponding 5-bromo-2-(dimethylamino)benzoic acid.[1] This is one of the most common impurities if the reaction or work-up is exposed to air for extended periods.
-
Unreacted Starting Materials: Depending on the synthetic route, residual precursors may remain.
-
Side-Reaction Products: Byproducts such as dehalogenated species or isomers can form under certain reaction conditions.[2]
-
Residual Solvents and Reagents: Inorganic salts and solvents used in the reaction and initial work-up.
Q2: What are the primary laboratory-scale purification techniques for this compound?
The most effective purification methods for this compound are:
-
Recrystallization: An excellent method for removing small amounts of impurities from a solid product.
-
Column Chromatography: Highly effective for separating the target compound from impurities with different polarities.
-
Acid-Base Extraction: A powerful technique that leverages the basicity of the dimethylamino group to achieve separation from non-basic impurities.
Q3: How do I select the most appropriate purification strategy?
The choice of method depends on the nature and quantity of the impurities. A logical approach is outlined in the decision tree below. A preliminary analysis by Thin Layer Chromatography (TLC) or ¹H NMR is highly recommended to assess the impurity profile of the crude material.
Caption: Decision tree for selecting a purification method.
Q4: What are the key physical properties I should know for purification?
Understanding the compound's properties is crucial for designing an effective purification protocol.
| Property | Value | Source |
| CAS Number | 171881-36-0 | [3] |
| Molecular Formula | C₉H₁₀BrNO | [3] |
| Molecular Weight | 228.1 g/mol | [3] |
| Appearance | Solid | |
| Purity (Typical) | ≥98% | [3] |
| Storage Conditions | Inert atmosphere, 2-8°C | [4] |
Q5: How should I properly store the purified compound to prevent degradation?
To maintain its purity, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[4] It should also be protected from light, as aminobenzaldehydes can be light-sensitive.[5] This minimizes oxidation to the benzoic acid derivative and other potential degradation pathways.
Section 2: Troubleshooting Guide: Common Purification Issues
This section is formatted as a direct Q&A to solve specific problems you may encounter during your experiments.
Recrystallization Problems
Q: My product yield is very low after recrystallization. What are the likely causes?
A: Low recovery is typically due to one of the following:
-
Using too much solvent: The compound has some solubility even in the cold solvent. Using the absolute minimum amount of hot solvent required for dissolution is key.
-
Cooling the solution too quickly: Rapid cooling can trap impurities within the crystal lattice and lead to smaller, less pure crystals that are harder to collect. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Premature crystallization: If the solution cools too much during a hot filtration step, the product can crystallize on the filter paper. Ensure your funnel and receiving flask are pre-heated.
-
Inappropriate solvent choice: The ideal solvent should dissolve the compound poorly at low temperatures but very well at high temperatures.
Q: My compound "oiled out" during recrystallization instead of forming crystals. How do I fix this?
A: "Oiling out" occurs when the solute comes out of the solution above its melting point. To resolve this:
-
Add more solvent: The oil may be a supersaturated solution. Add a small amount of hot solvent to redissolve the oil, then attempt to cool more slowly.
-
Lower the boiling point of the solvent system: If using a solvent mixture, adjust the ratio to lower the boiling point below the compound's melting point.
-
Use a different solvent: The initial solvent may be inappropriate. Select a solvent with a lower boiling point.
-
"Scratch" the flask: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
Column Chromatography Problems
Q: I am observing significant streaking/tailing of my compound on the silica gel column. Why is this happening?
A: The basic dimethylamino group on your compound can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This strong interaction causes poor elution, resulting in tailing.
Solution: Neutralize the eluent by adding a small amount of a volatile base, such as triethylamine (Et₃N) or pyridine. A common starting point is to add 0.1-1% triethylamine to your solvent system (e.g., Hexane/Ethyl Acetate). This base will preferentially interact with the acidic sites on the silica, allowing your compound to elute more cleanly.[1]
Q: My product appears to be degrading on the silica column, indicated by a color change or multiple new spots on TLC. How can I prevent this?
A: This is a strong indication that your compound is sensitive to the acidic nature of silica gel.[1]
Solutions:
-
Use Neutralized Silica: You can purchase pre-neutralized silica gel or prepare it by washing standard silica with a solution containing triethylamine, followed by drying.
-
Switch to a Neutral Stationary Phase: Neutral alumina is an excellent alternative to silica gel for acid-sensitive compounds.[1] It lacks the acidic protons of silica and can prevent degradation.
-
Work Quickly: Minimize the time the compound spends on the column. Use a slightly more polar eluent to speed up elution and apply slight positive pressure (flash chromatography).
Impurity-Specific Problems
Q: My NMR analysis shows a persistent carboxylic acid impurity. What is the most efficient way to remove it?
A: The most efficient method is a basic aqueous wash.[1] The acidic carboxylic acid will be deprotonated by a mild base to form a water-soluble salt, which is then extracted into the aqueous layer, leaving your neutral aldehyde product in the organic layer. See Protocol 3 for a detailed procedure.
Q: My crude product is very impure with several non-polar byproducts. Column chromatography is tedious. Is there a better way?
A: Yes. For aminobenzaldehydes, purification via acid solubilization and re-precipitation is an elegant and highly effective method.[6][7] This technique exploits the basicity of the dimethylamino group. By dissolving the crude product in dilute aqueous acid (e.g., HCl), your desired product forms a water-soluble ammonium salt. Many non-basic organic impurities will remain insoluble and can be removed by filtration. Subsequently, neutralizing the acidic solution will precipitate your purified product, which can be collected by filtration. This method is particularly effective at removing non-polar impurities. See Protocol 4 for details.
Sources
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- 3. calpaclab.com [calpaclab.com]
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- 5. researchgate.net [researchgate.net]
- 6. US4440953A - Purification of N-substituted aminobenzaldehydes - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Navigating the Synthesis Maze: A Technical Support Guide for 5-Bromo-2-(dimethylamino)benzaldehyde Solubility
Welcome to the technical support center dedicated to overcoming the synthetic challenges posed by 5-Bromo-2-(dimethylamino)benzaldehyde. This guide is designed for researchers, chemists, and drug development professionals who encounter solubility hurdles when utilizing this versatile reagent. Here, we move beyond theoretical advice to provide practical, field-tested solutions in a direct question-and-answer format, explaining the "why" behind each experimental choice to ensure your success.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a substituted aromatic aldehyde. Its solubility is governed by the interplay of its structural features: the aromatic ring, the polar aldehyde group, the basic dimethylamino group, and the halogen substituent. While it is a solid at room temperature, it generally exhibits better solubility in polar organic solvents compared to nonpolar ones. Lower molecular weight aldehydes and ketones are often miscible with water, but the solubility of larger molecules like this one decreases significantly.[1] However, they are typically soluble in common organic solvents.[1] For a related compound, p-dimethylaminobenzaldehyde, good solubility is observed in solvents like ethanol, acetone, and chloroform, with limited solubility in water.[2]
Q2: I'm struggling to dissolve this compound in my reaction solvent. What are my immediate options?
A2: When facing poor solubility, there are several initial steps you can take. Gentle heating of the solvent is a common and often effective method to increase the dissolution rate of many organic compounds.[3] If heating alone is insufficient, consider using a co-solvent system. For instance, a mixture of a highly polar solvent with a less polar one, such as methanol and dichloromethane (DCM), can be effective for dissolving challenging aromatic compounds.[4] Trying a different solvent altogether, such as toluene, is another viable option.[4]
Q3: Can the dimethylamino group be used to my advantage to improve solubility?
A3: Absolutely. The dimethylamino group is basic and can be protonated in the presence of an acid. This protonation forms a salt, which often has significantly higher solubility in polar solvents, particularly water and alcohols. For the related p-dimethylaminobenzaldehyde, its solubility in aqueous solutions is markedly increased in the presence of acids like hydrochloric acid (HCl) or sulfuric acid (H2SO4).[5] This strategy can be particularly useful for reactions that are tolerant of acidic conditions or for purification processes involving aqueous extraction.
Q4: Are there any specific solvent recommendations for common reactions involving this aldehyde?
A4: The choice of solvent is highly dependent on the specific reaction being performed. Here are some starting points for common transformations:
-
Knoevenagel Condensation: These reactions are often carried out in polar solvents like ethanol or in solvent-free conditions.[6][7] The use of a basic catalyst in these reactions can sometimes influence the solubility of the starting materials.
-
Pictet-Spengler Reaction: This reaction typically proceeds under acidic conditions, which, as mentioned, can enhance the solubility of this compound.[8][9] Protic solvents are traditionally used, though aprotic media have also been shown to be effective.[8]
-
Suzuki-Miyaura Coupling: A variety of solvents and co-solvents are used for Suzuki couplings, often dictated by the catalyst system and the nature of the coupling partners. Common choices include mixtures of toluene, ethanol, and water, or polar aprotic solvents like DMF and dioxane. The basic conditions of the Suzuki reaction may also influence the solubility of the aldehyde.
Troubleshooting Guides
Issue 1: The compound "oils out" or forms a separate liquid phase upon addition to the reaction mixture.
Cause: This phenomenon, known as "oiling out," occurs when a compound is not fully soluble in the chosen solvent at the reaction temperature. The compound melts but does not dissolve, forming a separate liquid phase.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for "oiling out" issues.
Issue 2: The compound is insoluble even with heating and co-solvents, and the reaction requires non-acidic conditions.
Cause: The intrinsic solubility of the compound in the desired neutral solvent system is too low for the reaction to proceed efficiently.
Troubleshooting Workflow:
Caption: Decision tree for overcoming solubility issues.
By systematically applying these troubleshooting steps and considering the chemical nature of this compound, researchers can effectively overcome solubility challenges and proceed with their synthetic objectives.
References
-
Solubility of Things. 4-Dimethylaminobenzaldehyde. [Link]
-
Canadian Science Publishing. Solubility of p-dimethylaminobenzaldehyde in aqueous solutions of HCl and H2SO4 at 25.00 °C. [Link]
-
NCERT. Aldehydes, Ketones and Carboxylic Acids. [Link]
-
Sciencelab.com. P-Dimethylaminobenzaldehyde MSDS. [Link]
-
Wikipedia. Benzaldehyde. [Link]
-
Solubility of Things. Benzaldehyde. [Link]
-
Wikipedia. Pictet–Spengler reaction. [Link]
-
PubChem. Benzaldehyde. [Link]
-
National Center for Biotechnology Information. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]
-
NROChemistry. Pictet-Spengler Reaction. [Link]
-
ChemEurope.com. Pictet-Spengler reaction. [Link]
-
Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. [Link]
-
Solubility of Things. Strategies for Organic Synthesis. [Link]
-
Semantic Scholar. The solubility of benzaldehyde in water. [Link]
-
ResearchGate. ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. [Link]
-
Digital Commons@DePaul. Chemical Reaction Kinetics of the Pictet-Spengler Reaction. [Link]
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Banaras Hindu University. Novel Methods of Knoevenagel Condensation. [Link]
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This compound. [Link]
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ResearchGate. Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. [Link]
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ResearchGate. How can we resolve solubility of insoluble organic synthetic compounds?. [Link]
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National Center for Biotechnology Information. Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst. [Link]
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ResearchGate. Synthesis of Substituted Quinolines from Arylamines and Aldehydes via Tandem Reaction Promoted by Chlorotrimethylsilane. [Link]
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Analytical, biochemical and synthetic applications of para-dimethylaminobenzaldehyde. [Link]
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ResearchGate. Molecular design and Synthesis of Certain New Quinoline Derivatives having Potential Anticancer Activity. [Link]
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National Center for Biotechnology Information. Recent Advances in Metal-Free Quinoline Synthesis. [Link]
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ChemBK. 2-amino-5-bromobenzaldehyde. [Link]
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ChemRxiv. Halogen Bond-catalyzed Pictet-Spengler Reaction. [Link]
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National Center for Biotechnology Information. 4-(Dimethylamino)benzaldehyde. [Link]
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Grokipedia. p-Dimethylaminobenzaldehyde. [Link]
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Merun Global Chem Co., Ltd. Diverse Application Scenarios Of Aromatic Solvents Showcasing Value. [Link]
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CISCO. Aromatic Solvents for Reliable Performance. [Link]
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Technical Support Center: Improving the Stability of 5-Bromo-2-(dimethylamino)benzaldehyde
Welcome to the technical support center for 5-Bromo-2-(dimethylamino)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively. The stability of this compound is paramount for reproducible and high-yielding outcomes, and this document addresses the common challenges you may encounter.
Section 1: Understanding the Instability of this compound
Before delving into troubleshooting, it is crucial to understand the inherent chemical properties of this compound that contribute to its potential instability. The molecule possesses a unique electronic profile: an electron-donating dimethylamino group and an electron-wielding aldehyde group.[1][2] This push-pull system, while synthetically useful, also creates vulnerabilities.
Frequently Asked Question (FAQ): Why is my solution of this compound changing color?
A color change, typically to a yellow or brownish hue, is a common observation and often the first indicator of degradation. This is primarily due to two pathways:
-
Oxidation: The aldehyde group is susceptible to oxidation, especially in the presence of air (oxygen), light, or trace metal impurities. This process converts the aldehyde to the corresponding carboxylic acid (5-Bromo-2-(dimethylamino)benzoic acid), which can participate in subsequent side reactions, leading to colored byproducts.[3]
-
Polymerization/Self-Condensation: Aldehydes can undergo aldol-type condensation reactions, particularly in the presence of acidic or basic impurities.[3] The electron-donating dimethylamino group can increase the nucleophilicity of the aromatic ring, potentially facilitating intermolecular reactions.
Section 2: Troubleshooting Guide for Common Reaction Issues
This section provides a structured approach to diagnosing and solving stability-related problems during your experiments.
Issue 1: Low Yield or Incomplete Reaction
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of starting material remaining after the expected reaction time.
-
The isolated product yield is consistently lower than reported in the literature.
Potential Causes & Solutions:
| Potential Cause | Underlying Rationale | Recommended Action |
| Degradation of Starting Material | The aldehyde may have degraded during storage or upon dissolution. Oxidation is a likely culprit. | Purity Check: Before starting your reaction, verify the purity of the this compound using NMR or LC-MS. Fresh Reagent: If purity is questionable, use a freshly opened bottle or repurify the existing stock. For storage, it is recommended to keep it under an inert atmosphere at 2-8°C.[4][5] |
| Incompatible Reaction Conditions | Strongly acidic or basic conditions can promote side reactions. High temperatures can accelerate decomposition. | pH Control: If your reaction allows, buffer the medium to a neutral or slightly acidic pH. Temperature Management: Run the reaction at the lowest effective temperature. Consider microwave-assisted synthesis for rapid, controlled heating if applicable. |
| Solvent Effects | Protic solvents can sometimes participate in unwanted side reactions with aldehydes. | Solvent Selection: If the reaction chemistry permits, consider using anhydrous aprotic solvents like THF, Dioxane, or Toluene to minimize side reactions. |
Issue 2: Formation of Multiple Unidentified Byproducts
Symptoms:
-
Complex TLC plate with multiple spots.
-
LC-MS or GC-MS analysis reveals several unexpected peaks.
Causality Workflow:
Caption: Troubleshooting logic for byproduct formation.
Section 3: Proactive Stability Enhancement Protocols
Instead of only troubleshooting, you can implement the following protocols to proactively maintain the stability of this compound.
Protocol 1: Inert Atmosphere Handling
The dimethylamino group can be susceptible to oxidation, and the aldehyde group is a prime target for radical-initiated oxidation.
Objective: To minimize exposure to atmospheric oxygen.
Materials:
-
Schlenk line or glove box
-
Nitrogen or Argon gas source
-
Degassed solvents
Procedure:
-
Dry all glassware in an oven at >100°C for at least 4 hours and cool under a stream of inert gas.
-
Weigh the this compound under a positive pressure of inert gas.
-
Add degassed solvent via cannula or a gas-tight syringe.
-
Maintain a positive pressure of inert gas throughout the reaction setup and duration.
Protocol 2: Use of Antioxidant Additives (Reaction Dependent)
For reactions that are particularly sensitive to oxidation and where the additive will not interfere with the desired chemistry, a radical scavenger can be beneficial.
Example Additive:
-
Butylated Hydroxytoluene (BHT): A common radical scavenger.
-
Concentration: A catalytic amount (e.g., 0.1 mol%) is often sufficient.
Important Consideration: Always run a small-scale control reaction to ensure the additive does not negatively impact your desired transformation.
Section 4: Advanced Topics and Mechanistic Insights
The Role of the Dimethylamino Group
The para-dimethylamino group is a strong electron-donating group due to resonance.[1] This has two major implications for stability:
-
Increased Susceptibility to Electrophilic Attack: While the aldehyde is an electron-withdrawing group, the powerful donating effect of the amino group can make the aromatic ring more susceptible to attack by electrophiles, potentially leading to unwanted side reactions under acidic conditions.
-
Potential for Charge-Transfer Complex Formation: The electron-rich nature of the molecule can lead to the formation of colored charge-transfer complexes with certain solvents or reagents.
Potential Decomposition Pathway Diagram
Caption: Major degradation pathways.
By understanding these principles and implementing the suggested protocols, you can significantly improve the stability of this compound in your reactions, leading to more reliable and successful synthetic outcomes.
References
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This compound, min 98%, 1 gram. (n.d.). Lab Alley. Retrieved January 6, 2026, from [Link]
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A Desaturative Approach for Aromatic Aldehyde Synthesis via Synergistic Enamine, Photoredox and Cobalt Triple Catalysis. (n.d.). National Institutes of Health. Retrieved January 6, 2026, from [Link]
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2-Amino-5-bromobenzaldehyde. (n.d.). Organic Syntheses. Retrieved January 6, 2026, from [Link]
-
Analytical, biochemical and synthetic applications of Para-dimethylaminobenzaldehyde. (2011). International Journal of Pharmaceutical Sciences Review and Research, 11(2), 20-27. Retrieved January 6, 2026, from [Link]
- CN102399159A - Synthetic method of 3, 5-dibromo-2-aminobenzaldehyde. (n.d.). Google Patents.
-
This compound - 98%, high purity, CAS No.171881-36-0. (n.d.). Allschoolabs. Retrieved January 6, 2026, from [Link]
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The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity. (2025). ResearchGate. Retrieved January 6, 2026, from [Link]
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CO2-induced degradation of amine-containing adsorbents: reaction products and pathways. (2012). Chemical Communications, 48(79), 9810-9812. Retrieved January 6, 2026, from [Link]
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Aldehyde synthesis by oxidation of alcohols and rearrangements. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]
-
Comparison of microbial and photochemical processes and their combination for degradation of 2-aminobenzothiazole. (2007). Applied and Environmental Microbiology, 73(4), 1101-1108. Retrieved January 6, 2026, from [Link]
-
Reactions of Aldehydes and Ketones [Overview]. (2024, February 25). YouTube. Retrieved January 6, 2026, from [Link]
-
5-Bromo-2-fluorobenzaldehyde. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]
-
Analytical, biochemical and synthetic applications of para-dimethylaminobenzaldehyde. (2011). International Journal of Pharmaceutical Sciences Review and Research, 11(2), 20-27. Retrieved January 6, 2026, from [Link]
-
The Synthesis of Aromatic Aldehydes. (1944). Chemical Reviews, 35(2), 151-205. Retrieved January 6, 2026, from [Link]
-
Catalyst-free amidation of aldehyde with amine under mild conditions. (2015). New Journal of Chemistry, 39(12), 9174-9177. Retrieved January 6, 2026, from [Link]
-
Synthesis of new aromatic aldehydes useful for the preparation of azomethine mesogens. (2005). Revue Roumaine de Chimie, 50(7-8), 587-591. Retrieved January 6, 2026, from [Link]
-
Degradation of chlorinated benzaldehydes in aqueous solutions by UV-irradiation. (2002). International Journal of Photoenergy, 4, 153-157. Retrieved January 6, 2026, from [Link]
Sources
Technical Support Center: Suzuki Reactions with 5-Bromo-2-(dimethylamino)benzaldehyde
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the challenges encountered when using 5-Bromo-2-(dimethylamino)benzaldehyde as a substrate. The presence of both an electron-donating dimethylamino group and an electron-withdrawing aldehyde group on the same aromatic ring introduces unique electronic and steric complexities that can lead to reaction failure. This resource provides in-depth, scientifically-grounded troubleshooting advice in a direct question-and-answer format to help researchers, scientists, and drug development professionals overcome these hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki reaction with this compound shows no or very low conversion of starting materials. What are the likely causes and how can I fix it?
A1: Failure to initiate the catalytic cycle is the most common reason for low or no conversion. This can stem from several factors related to the unique structure of your substrate.
-
Root Cause 1: Ineffective Catalyst Activation or Deactivation. The electron-rich nature of the aryl bromide, due to the ortho-dimethylamino group, can make the initial oxidative addition step—where the Pd(0) catalyst inserts into the carbon-bromine bond—kinetically slow.[1][2] Furthermore, the Lewis basic nitrogen of the dimethylamino group can coordinate to the palladium center, potentially poisoning the catalyst.[3][4][5]
-
Root Cause 2: Poor Ligand Choice. Standard, less electron-rich phosphine ligands like triphenylphosphine (PPh₃) may not be sufficient to promote oxidative addition with this electron-rich and sterically demanding substrate.[6][7]
-
Root Cause 3: Inappropriate Base or Solvent System. The choice of base and solvent is critical and interdependent. An unsuitable combination can lead to poor solubility of reagents, inefficient activation of the boronic acid, or catalyst decomposition.[8][9][10]
Troubleshooting Workflow & Recommended Solutions
To systematically address this issue, follow the logical progression outlined in the diagram below. Start by evaluating your catalyst system, as it is often the most critical parameter.
Caption: Decision workflow for troubleshooting low conversion.
Recommended Starting Conditions
For a challenging substrate like this compound, a robust set of initial conditions is crucial.
| Component | Recommendation | Rationale |
| Catalyst | Pd₂(dba)₃ (2.5 mol%) + SPhos (5 mol%) | A pre-formed Pd(0) source combined with a bulky, electron-rich Buchwald ligand to facilitate the difficult oxidative addition step.[2][7] |
| Base | K₃PO₄ (2.5 equiv) | A moderately strong base that is effective in many challenging couplings and has good solubility in common solvent mixtures.[7] |
| Solvent | Dioxane / H₂O (4:1) | A common biphasic system that often provides good solubility for both the organic and inorganic reagents.[11][12] Ensure thorough degassing. |
| Temperature | 100 °C | Elevated temperature is often required to overcome the activation energy for sterically hindered and electron-rich substrates.[7][13] |
Q2: My reaction is producing significant amounts of a side product where the bromo group is replaced by hydrogen (dehalogenation). What causes this and how can I prevent it?
A2: The formation of 2-(dimethylamino)benzaldehyde as a byproduct is a classic case of a dehalogenation side reaction.
This occurs when the palladium intermediate, after oxidative addition, undergoes a reaction that introduces a hydride ligand, followed by reductive elimination of the arene and the hydride.[14] The source of the hydride can be amine bases, solvents like alcohols, or even water under certain conditions.
-
Key Cause: The electron-rich nature of your substrate makes the Ar-Pd(II)-Br intermediate more susceptible to competing pathways other than transmetalation.
Mitigation Strategies:
-
Scrupulous Degassing: Oxygen can interfere with the catalytic cycle and promote side reactions. Ensure your solvent and reaction vessel are thoroughly purged with an inert gas (Argon or Nitrogen) before adding the catalyst.[15]
-
Choice of Base and Solvent: Avoid using amine bases (e.g., triethylamine) or alcohol solvents if dehalogenation is a problem. Switch to an inorganic base like K₂CO₃ or K₃PO₄ and an aprotic solvent like toluene or dioxane.[14]
-
Optimize Reaction Time: Prolonged reaction times at high temperatures can increase the likelihood of side reactions. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.
Q3: I am observing significant homocoupling of my boronic acid partner and/or protodeboronation. Why is this happening?
A3: These are two distinct but common side reactions related to the boronic acid reagent, often exacerbated by the slow primary coupling reaction.
-
Protodeboronation: This is the protonolysis of the boronic acid, where the C-B bond is cleaved and replaced by a C-H bond.[16] It is a well-known decomposition pathway, especially under the basic conditions required for the Suzuki reaction.[17][18] If your main reaction is slow, the boronic acid sits in the basic mixture for longer, increasing the chance of this side reaction.
-
Homocoupling: This is a palladium-catalyzed reaction of two molecules of the boronic acid to form a symmetrical biaryl. It is often promoted by the presence of oxygen.[19][20]
Caption: The desired Suzuki cycle versus competing side reactions.
Solutions to Minimize Boronic Acid Decomposition:
-
Use a Boronic Ester: Convert the boronic acid to a more stable derivative, such as a pinacol ester (Bpin) or an MIDA boronate ester.[14][16][21] These reagents are more resistant to protodeboronation and "slowly release" the boronic acid under the reaction conditions, keeping its ambient concentration low.[16][20]
-
Control Stoichiometry: Use a smaller excess of the boronic acid partner (e.g., 1.1–1.2 equivalents). While a larger excess can sometimes drive a reaction to completion, it also provides more substrate for side reactions.
-
Rigorous Degassing: As with dehalogenation, ensuring an oxygen-free environment is the most effective way to prevent the homocoupling of the boronic acid.[2][15]
-
Milder Base: If possible, switch to a milder base like potassium fluoride (KF), which can be effective while minimizing base-catalyzed decomposition pathways.[22][23]
Detailed Experimental Protocol
This is a robust, optimized starting protocol for the Suzuki coupling of this compound with a generic arylboronic acid.
Reagents & Equipment:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.025 mmol, 2.5 mol%)
-
SPhos (0.05 mmol, 5.0 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.5 mmol, 2.5 equiv)
-
Anhydrous 1,4-Dioxane (8 mL)
-
Degassed Deionized Water (2 mL)
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To the Schlenk flask, add this compound, the arylboronic acid, and the finely ground K₃PO₄.
-
Degassing: Seal the flask with a septum, and subject it to at least three cycles of vacuum backfilling with inert gas. This step is critical to remove oxygen.
-
Solvent Addition: Add the anhydrous dioxane and degassed water via syringe. Stir the mixture for 5-10 minutes.
-
Catalyst Addition: In a single, swift action, remove the septum and add the Pd₂(dba)₃ and SPhos solids to the flask against a positive pressure of inert gas. Immediately reseal the flask.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
-
Workup: Once the reaction is complete (or has stalled), cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
References
-
Molnár, Á. (2011). Palladium-Catalyzed Carbon-Carbon Cross-Coupling Reactions: A Pictorial Chemistry. Education in Chemistry. [Link]
-
Wikipedia. (n.d.). Protodeboronation. Retrieved January 6, 2026, from [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(5), 965–977. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. [Link]
-
Thomas, D. A., et al. (2024). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Cox, P. A., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5854-5863. [Link]
-
Wikipedia. (n.d.). Catalyst poisoning. Retrieved January 6, 2026, from [Link]
-
Šačkus, A., et al. (2014). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-one. Chemija, 25(4), 221-229. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?[Link]
-
ResearchGate. (n.d.). The effect of base, solvent, and catalyst amount on Suzuki coupling reaction between 4‐bromotoluene and phenylboronic acid. [Link]
-
ResearchGate. (n.d.). Effect of bases and solvents on the Heck coupling. [Link]
-
Li, Z., et al. (2024). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 22, 4559-4567. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?[Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?[Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?[Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Lee, J., et al. (2020). 5-Bromo-4′,5′-bis(dimethylamino)fluorescein: Synthesis and Photophysical Studies. Molecules, 25(19), 4543. [Link]
-
ResearchGate. (2025). Cause of poisoning of palladium-based catalyst for hydrogenation of pyrolysis gasoline. [Link]
-
ResearchGate. (n.d.). Poisoning and deactivation of palladium catalysts. [Link]
-
Casares, J. A., et al. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. Journal of the American Chemical Society, 130(16), 5434–5446. [Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. [Link]
-
ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. [Link]
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How to minimize homocoupling in reactions with 5-Bromo-2-(dimethylamino)benzaldehyde
A Guide to Minimizing Homocoupling in Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide, authored from the perspective of a Senior Application Scientist, provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of homocoupling in cross-coupling reactions involving 5-Bromo-2-(dimethylamino)benzaldehyde. Our focus is on providing scientifically-grounded, practical solutions to enhance the yield and purity of your desired cross-coupled products.
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles behind homocoupling and the initial steps for its mitigation.
Q1: What is homocoupling, and why is it a problem in my reaction with this compound?
A1: Homocoupling is a prevalent side reaction in palladium-catalyzed cross-coupling chemistry where two identical molecules of a starting material react with each other.[1][2] In the context of your work with this compound, you may observe two types of homocoupling:
-
Aryl Halide Homocoupling: Two molecules of this compound couple to form a symmetrical biaryl. This is often referred to as an Ullmann-type reaction.[3]
-
Organometallic Reagent Homocoupling: In reactions like Suzuki-Miyaura coupling, two molecules of your organoboron reagent (e.g., a boronic acid) can couple.[2][4] Similarly, in Sonogashira coupling, terminal alkynes can dimerize in a process known as Glaser coupling.[5]
This side reaction is problematic as it consumes your starting materials, reduces the yield of the desired product, and introduces impurities that can be challenging to separate.
Q2: What are the primary causes of homocoupling in my palladium-catalyzed reactions?
A2: The formation of homocoupling byproducts is often linked to two main factors:
-
The Presence of Oxygen: Dissolved oxygen in your reaction mixture can oxidize the active Pd(0) catalyst to Pd(II) species.[1][6] These Pd(II) species are known to promote the homocoupling of organometallic reagents, particularly boronic acids in Suzuki reactions.[2][4]
-
Use of Palladium(II) Precatalysts: While convenient due to their bench-stability, Pd(II) precatalysts like palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂) must be reduced in situ to the catalytically active Pd(0) form.[7][8] This reduction process can sometimes proceed via a pathway that involves the homocoupling of your organometallic reagent, consuming it before the main cross-coupling cycle can efficiently begin.[2][7]
Q3: How does the electronic nature of this compound affect its tendency towards homocoupling?
A3: this compound possesses a strong electron-donating dimethylamino group. In the context of the palladium-catalyzed cycle, electron-rich aryl halides can sometimes exhibit slower rates of oxidative addition compared to electron-poor counterparts.[4] While this doesn't directly cause homocoupling, if the oxidative addition step is not efficient, it can allow more time for side reactions involving the organometallic partner to occur, especially if conditions are not optimal.
Troubleshooting Guides for Specific Cross-Coupling Reactions
This section provides detailed strategies to minimize homocoupling in common cross-coupling reactions involving this compound.
Guide 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile C-C bond-forming reaction, but is susceptible to the homocoupling of the organoboron reagent.
| Potential Cause | Troubleshooting & Optimization Strategy | Rationale |
| Presence of Dissolved Oxygen | Implement rigorous degassing of all solvents and the reaction mixture. The "Freeze-Pump-Thaw" method is highly effective. A simpler, though less rigorous, method is to bubble an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes. Maintain a positive pressure of inert gas throughout the reaction.[1][9][10] | Minimizes the oxidation of the active Pd(0) catalyst to Pd(II), which is a key promoter of the boronic acid homocoupling pathway.[2][4] |
| Use of a Pd(II) Precatalyst | Consider using a Pd(0) source like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[2] If a Pd(II) precatalyst is used, the addition of a mild reducing agent can help to minimize the concentration of free Pd(II).[7] | Pd(0) precatalysts do not require an in-situ reduction step that can be a source of homocoupling.[2] Well-defined Pd(II) precatalysts from G3 or newer generations are also designed for cleaner conversion to the active catalyst.[6] |
| Inappropriate Ligand Choice | Employ bulky, electron-rich phosphine ligands. Ligands from the Buchwald family (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly recommended.[2][11] | Bulky, electron-rich ligands accelerate both the oxidative addition and the final reductive elimination steps of the catalytic cycle.[11][12] A faster reductive elimination step reduces the lifetime of the diorganopalladium(II) intermediate, kinetically favoring the desired cross-coupling over competing side reactions.[12][13] |
| Suboptimal Base Selection | The choice of base is critical and can be substrate-dependent. Screen different bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃.[9] The solubility of the base is also a key factor.[14] | The base plays a crucial role in the transmetalation step.[12][15] An inappropriate or poorly soluble base can slow down this step, allowing more time for side reactions to occur. |
| High Concentration of Boronic Acid | Consider slow addition of the boronic acid or a more stable boronic ester (e.g., pinacol ester) to the reaction mixture using a syringe pump. | Maintaining a low instantaneous concentration of the boronic acid can disfavor the bimolecular homocoupling reaction. Boronic esters can also offer greater stability against protodeboronation, another common side reaction.[4][14] |
This protocol is a starting point and should be optimized for your specific boronic acid partner.
-
Reaction Setup: To a dry Schlenk tube or reaction vial under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed solvent (e.g., 1,4-Dioxane or Toluene, often with a small amount of degassed water).[16]
-
Degassing (Crucial Step): If not already using pre-degassed solvents, subject the reaction mixture to three cycles of "Freeze-Pump-Thaw".[10]
-
Catalyst Addition: In a separate vessel, prepare a solution of the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%). Add this solution to the reaction mixture under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[16]
-
Work-up: Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[14][16]
-
Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.
Diagram of Suzuki-Miyaura Catalytic Cycle and Competing Homocoupling Pathway
Caption: Suzuki-Miyaura catalytic cycle and the competing Pd(II)-mediated homocoupling pathway.
Guide 2: Sonogashira Coupling
The Sonogashira coupling is a reliable method for forming C(sp²)-C(sp) bonds, but can be plagued by the homocoupling of the terminal alkyne (Glaser coupling).
| Potential Cause | Troubleshooting & Optimization Strategy | Rationale |
| Presence of Oxygen | Rigorous degassing of all solvents and reagents is paramount. Maintain a strict inert atmosphere throughout the reaction. | Glaser coupling is an oxidative homocoupling of terminal alkynes, often catalyzed by copper salts in the presence of oxygen.[5] |
| High Copper(I) Catalyst Loading | While copper(I) is a co-catalyst in the traditional Sonogashira reaction, excessive amounts can promote Glaser coupling. Reduce the loading of the copper(I) salt (e.g., CuI) or consider a "copper-free" Sonogashira protocol.[5][17] | Copper-free conditions can significantly diminish the rate of alkyne homocoupling, although they may require more forcing conditions or specialized ligands for challenging substrates like electron-rich aryl bromides.[17][18] |
| Inappropriate Base/Solvent System | An amine base such as triethylamine or diisopropylethylamine is typically used, often serving as both the base and a co-solvent.[5] Ensure the amine is anhydrous and of high purity. | The base is required to form the copper acetylide intermediate. An inefficient base can slow the desired catalytic cycle, allowing more time for the Glaser side reaction to occur. |
| High Reaction Temperature | Run the reaction at the lowest temperature that provides a reasonable reaction rate. Many Sonogashira couplings can be performed at or slightly above room temperature.[3] | Higher temperatures can sometimes accelerate the rate of the competing Glaser coupling. |
This protocol is a good starting point for minimizing alkyne homocoupling.
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), a palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., Cs₂CO₃ or K₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add a degassed polar aprotic solvent such as DMF or Dioxane.
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Diagram of Sonogashira Catalytic Cycle vs. Glaser Homocoupling
Caption: Sonogashira cycle contrasted with the competing copper-mediated Glaser homocoupling.
Guide 3: Heck Coupling
The Heck reaction couples the aryl bromide with an alkene. While less prone to homocoupling of the organometallic partner (as there isn't one), homocoupling of the aryl bromide can still occur under certain conditions.
| Potential Cause | Troubleshooting & Optimization Strategy | Rationale |
| High Catalyst Loading or Temperature | While a sufficient amount of catalyst is necessary, excessive loading or high temperatures can sometimes lead to an increased rate of side reactions. Try reducing the catalyst loading and optimize the temperature.[19] | High catalyst concentrations can increase the probability of bimolecular side reactions. Elevated temperatures can lead to catalyst decomposition or promote alternative reaction pathways. |
| Prolonged Reaction Time | Monitor the reaction progress closely using techniques like TLC or GC-MS. Stop the reaction as soon as the starting material is consumed. | Prolonged exposure of the organopalladium intermediate to the reaction conditions, especially after the alkene has been consumed, might lead to decomposition pathways that can result in homocoupling. |
| Ligand-Free Conditions | While sometimes effective, ligand-free protocols can be more prone to catalyst agglomeration (forming inactive palladium black) and side reactions. The use of appropriate ligands is generally recommended. | Ligands stabilize the palladium center, preventing decomposition and modulating its reactivity to favor the desired Heck pathway over side reactions like homocoupling.[3] |
This is a general protocol and should be optimized for the specific alkene.
-
Reaction Setup: In a Schlenk tube under an inert atmosphere, combine this compound (1.0 equiv.), the alkene (1.5 equiv.), a palladium source (e.g., Pd(OAc)₂, 1-2 mol%), a phosphine ligand (e.g., PPh₃ or a Buchwald-type ligand, 2-4 mol%), and a base (e.g., K₂CO₃ or Et₃N, 2.0 equiv.).[19]
-
Solvent Addition: Add a degassed polar solvent such as DMF, NMP, or acetonitrile.
-
Reaction: Heat the mixture with stirring to the optimal temperature (typically 80-140 °C) and monitor by TLC or GC-MS.[3][19]
-
Work-up: After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry, concentrate, and purify the product via column chromatography.
Diagram of Heck Catalytic Cycle
Caption: Key steps in the palladium-catalyzed Heck reaction cycle.
References
- Shields, J. D., et al. (2023). Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis. ChemRxiv. DOI: 10.26434/chemrxiv-2023-y087x
-
Al-Masum, M. (2022). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Retrieved from [Link]
- Serafino, J., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. DOI: 10.1039/D4QO02335H
- Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
-
Wikipedia. (2023). Suzuki reaction. Wikipedia. Retrieved from [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]
- Pérez-Temprano, M. H., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Organometallic Chemistry. DOI: 10.1016/j.jorganchem.2010.07.029
- Blakemore, D., et al. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry. DOI: 10.1039/9781782624230-00109
- Shields, J. D., et al. (2023). Comparison of monophosphine and bisphosphine precatalysts for Ni-catalyzed Suzuki-Miyaura cross-coupling: understanding the role of ligation state in catalysis. ChemRxiv. DOI: 10.26434/chemrxiv-2023-y087x
- Organ, M. G., et al. (2004). Suzuki–Miyaura cross-coupling of aryl and alkyl halides using palladium/imidazolium salt protocols. Tetrahedron Letters. DOI: 10.1016/j.tetlet.2004.07.136
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Retrieved from [Link]
-
ResearchGate. (2015). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ResearchGate. Retrieved from [Link]
- Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]
-
Reddit. (2024). Reasons to use Pd(II) precatalysts over the Pd(0) species?. r/Chempros. Retrieved from [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. DOI: 10.1002/anie.200700578
-
ResearchGate. (2011). ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. ResearchGate. Retrieved from [Link]
- Lipshutz, B. H., et al. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters. DOI: 10.1021/ol801471f
-
Bajpai, A. (2022). How to do Degassing in Lab? | Putting Inert Reaction in Organic Chemistry Lab. YouTube. Retrieved from [Link]
- Gözüyılmaz, G., et al. (2015). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules. DOI: 10.3390/molecules20058863
-
The Organic Chemistry Tutor. (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. Retrieved from [Link]
- Powers, D. C., & Ritter, T. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Topics in Current Chemistry. DOI: 10.1007/128_2011_296
- Valente, C., et al. (2012). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications.
- Newman, S. G., & Biscoe, M. R. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews. DOI: 10.1021/acs.chemrev.2c00216
-
Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. University of Sussex. Retrieved from [Link]
- Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira couplings of aryl bromides: room temperature, water only, no copper. Organic Letters. DOI: 10.1021/ol801471f
-
ResearchGate. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2015). Ligand-free heck coupling and homocoupling of aryl halides in the presence of tetrabutylammonium nitrate. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2013). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. Heck Reaction. Organic Chemistry Portal. Retrieved from [Link]
-
ResearchGate. (2020). Pd-Catalyzed Intermolecular Reductive Heck Reaction of Olefins with Aryl Bromides for Csp2-Csp3 Bond Formation. ResearchGate. Retrieved from [Link]
-
OperaChem. (2025). Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. OperaChem. Retrieved from [Link]
- Semproni, A., et al. (2017). Catalysis of Cross-Coupling and Homocoupling Reactions of Aryl Halides Utilizing Ni(0), Ni(I), and Ni(II) Precursors; Ni(0) Compounds as the Probable Catalytic Species but Ni(I) Compounds as Intermediates and Products. Organometallics. DOI: 10.1021/acs.organomet.7b00451
- Ciriminna, R., et al. (2013). Clean and fast cross-coupling of aryl halides in one-pot. Beilstein Journal of Organic Chemistry. DOI: 10.3762/bjoc.9.231
- Serafino, J., et al. (2024). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. DOI: 10.1039/D4QO02335H
Sources
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Technical Support Center: Catalyst Selection for Efficient Reactions of 5-Bromo-2-(dimethylamino)benzaldehyde
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for selecting catalysts and optimizing reaction conditions for 5-Bromo-2-(dimethylamino)benzaldehyde, a versatile building block in modern organic synthesis. Here, we address common challenges and frequently asked questions in a direct, problem-solving format, grounded in mechanistic principles and field-proven insights.
Introduction: The Unique Challenges of the Substrate
This compound presents a unique set of challenges in catalyst selection for cross-coupling reactions. The molecule's reactivity is governed by a delicate interplay of electronic and steric effects:
-
Electron-Rich Aryl System: The potent electron-donating effect of the ortho-dimethylamino group increases the electron density of the aromatic ring. This makes the crucial oxidative addition step of the catalytic cycle, often the rate-determining step, more difficult compared to electron-deficient systems.[1]
-
Coordinating Functional Groups: The nitrogen of the dimethylamino group and the oxygen of the benzaldehyde can act as Lewis bases, potentially coordinating to the palladium center. This can lead to catalyst inhibition or deactivation by forming off-cycle, inactive complexes.[2][3]
-
Steric Hindrance: The ortho-dimethylamino group can sterically hinder the approach of the catalyst to the C-Br bond, further impeding oxidative addition.
Understanding these inherent properties is paramount for designing a successful catalytic system. This guide will provide structured advice for navigating these challenges across several common cross-coupling reactions.
General Considerations for Catalyst Selection
Before delving into specific reaction types, a foundational understanding of catalyst components is essential. A typical palladium-catalyzed system consists of a palladium precursor and a supporting ligand.
| Component | Role in Catalysis | Key Selection Criteria for this Substrate |
| Palladium Precursor | The source of the active Pd(0) catalyst. Common examples include Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed palladacycles. | Pre-activated Pd(0) sources or efficient precatalysts are often preferred to ensure the catalytic cycle initiates effectively.[4] Modern precatalysts, like G3 or G4 palladacycles, can offer more reliable generation of the active catalyst.[5] |
| Ligand | Stabilizes the Pd(0) center, modulates its reactivity, and facilitates the elementary steps of the catalytic cycle (oxidative addition, reductive elimination). | For this electron-rich substrate, bulky and electron-rich phosphine ligands (e.g., Buchwald biaryl phosphines like XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are critical.[1] These ligands promote the challenging oxidative addition step and can shield the metal center from unwanted coordination.[1][2] |
| Base | Plays a crucial role in steps like transmetalation (Suzuki) or amine deprotonation (Buchwald-Hartwig). | The choice of base is reaction-specific. For Suzuki couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[1][6] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOt-Bu or LHMDS are typically required.[7] |
| Solvent | Solubilizes reagents and influences reaction rates and catalyst stability. | Anhydrous, degassed solvents are crucial to prevent catalyst deactivation and side reactions.[4] Common choices include toluene, dioxane, or DME. |
Troubleshooting Guide for Common Cross-Coupling Reactions
This section is formatted to address specific problems you might encounter during your experiments.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. With this compound, the primary hurdles are the slow oxidative addition and potential side reactions.
Q: My Suzuki coupling reaction is showing low or no conversion. What are the likely causes and how can I fix it?
A: Low conversion is a common issue stemming from an insufficiently active catalyst system for this electron-rich substrate. Here’s a systematic troubleshooting approach:
-
Assess Your Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be ineffective.[1] The key is to use a ligand that can accelerate the oxidative addition.
-
Solution: Switch to a more robust catalyst system. Use a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a bulky, electron-rich biaryl phosphine ligand such as XPhos, SPhos, or RuPhos.[1][2] These ligands create a more reactive, coordinatively unsaturated Pd(0) species that is better able to break the strong C-Br bond.
-
-
Evaluate the Base and Solvent: An inappropriate base can hinder the transmetalation step, while solvent quality is critical.
-
Check Boronic Acid/Ester Stability: Boronic acids can degrade under reaction conditions, leading to a side reaction called protodeboronation.[1]
-
Solution: Use the boronic acid coupling partner in a slight excess (1.2-1.5 equivalents). Consider using more stable boronate esters, such as pinacol esters, which act as a "slow-release" source of the boronic acid.[1]
-
Q: I'm observing significant homocoupling of my boronic acid. Why is this happening?
A: Homocoupling often occurs when the desired cross-coupling is slow, allowing side reactions to dominate.[3]
-
Solution: Increase the rate of the cross-coupling by implementing the catalyst system optimizations described above (e.g., using a Buchwald ligand). Additionally, ensure a properly inert atmosphere is maintained, as oxygen can sometimes promote homocoupling.
Below is a diagram illustrating a generalized workflow for troubleshooting Suzuki coupling reactions.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Heck Coupling
The Heck reaction couples the aryl bromide with an alkene. Key parameters include the catalyst, base, and temperature.
Q: My Heck reaction gives a low yield and forms palladium black. How can I improve it?
A: The formation of palladium black is a classic sign of catalyst decomposition. [2]This is often caused by high temperatures or an insufficient ligand-to-palladium ratio.
-
Stabilize the Catalyst: The active Pd(0) species must be stabilized throughout the reaction.
-
Solution: If running a "ligand-free" protocol with a source like Pd(OAc)₂, add a supporting phosphine ligand. Tri(o-tolyl)phosphine or triphenylphosphine are common choices. [9]For more challenging systems, N-heterocyclic carbene (NHC) ligands can provide excellent thermal stability. [10]Ensure a proper ligand:palladium ratio (typically 2:1 to 4:1) to prevent aggregation.
-
-
Optimize Temperature and Base: High temperatures can accelerate both the desired reaction and catalyst decomposition.
-
Solution: Screen a range of temperatures. While many Heck reactions are run at >100 °C, an effective catalyst system may allow for lower temperatures (e.g., 80 °C). [10]The base is also critical; an organic base like triethylamine (Et₃N) is common, but inorganic bases like K₂CO₃ can also be effective, sometimes in aqueous media. [9][10]
-
Sonogashira Coupling
This reaction creates a C(sp²)-C(sp) bond between the aryl bromide and a terminal alkyne, typically using a dual palladium and copper catalyst system.
Q: My Sonogashira reaction is sluggish and I see alkyne homocoupling (Glaser coupling). What's wrong?
A: Sluggishness can be due to an inefficient palladium catalyst, while homocoupling is a common side reaction promoted by the copper co-catalyst.
-
Boost the Palladium Catalyst: The principles for activating the C-Br bond are similar to other cross-couplings.
-
Minimize Homocoupling: The Glaser side reaction is often promoted by the presence of oxygen and an excess of the copper catalyst.
-
Solution: Ensure the reaction is run under a strictly inert atmosphere (argon or nitrogen) to exclude oxygen. [13]Use the minimum effective amount of the copper co-catalyst (typically 1-5 mol%). [11]Alternatively, explore "copper-free" Sonogashira protocols. These often use a more potent palladium/ligand system and an organic base (like diisopropylamine) in a solvent like THF, which can completely circumvent the homocoupling issue. [14]
-
Frequently Asked Questions (FAQs)
Q1: Which reaction should I try first for C-C bond formation with this substrate?
For general C(sp²)-C(sp²) bond formation, the Suzuki-Miyaura coupling is often the most robust and versatile starting point due to the wide availability of boronic acids and the generally high functional group tolerance of the reaction. [15][16] Q2: How much catalyst should I use?
A typical starting point for palladium catalyst loading is between 0.5 and 2 mol%. [17]For particularly challenging reactions or if catalyst inhibition is suspected, increasing the loading to 3-5 mol% may be necessary. [3] Q3: My reaction works, but purification is difficult due to residual palladium. How can I remove it?
Residual palladium can be a significant issue, especially with coordinating products. After the main work-up, consider washing the organic solution with an aqueous solution of a scavenger like sodium diethyldithiocarbamate or by filtering the solution through a pad of a specialized silica-based palladium scavenger.
Q4: Can I use nickel catalysts as a more cost-effective alternative to palladium?
Yes, nickel-based catalysts are emerging as powerful alternatives, especially for coupling with aryl chlorides. [18]However, palladium catalysts are often more convenient and have a broader documented scope, making them the first choice for reliability unless cost is the primary driver. [18][19] Q5: The dimethylamino group is a directing group. Could it interfere with my desired reaction at the C-Br position?
The dimethylamino group is a powerful ortho-directing group for reactions like C-H activation. [20]However, in palladium-catalyzed cross-coupling at a C-Br bond, its primary electronic role is to make the oxidative addition more difficult. Its directing group character is less relevant here than its potential to coordinate to and inhibit the catalyst.
References
- Benchchem. (2025). Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines.
- Benchchem. (2025). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
- Benchchem. (2025). Troubleshooting failed Suzuki coupling with electron-rich aryl halides.
- Benchchem. (2025). A Comparative Study of Catalysts for Suzuki Coupling with 5-Bromophthalide: A Guide for Researchers.
- Benchchem. (2025). A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine.
- Migliorini, A., Oliviero, C., Gasperi, T., & Loreto, M. A. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4379-4391.
- Benchchem. (2025). A comparative analysis of catalysts for 5-bromoindole Suzuki coupling.
- Benchchem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine.
- Benchchem. (2025). Technical Support Center: Catalyst Selection for Cross-Coupling of 5-Bromo-2-chloropyrimidine.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
- Supporting Information for Ligand Free Pd-C
-
NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]
- Kim, S., et al. (2021). 5-Bromo-4′,5′-bis(dimethylamino)fluorescein: Synthesis and Photophysical Studies. Molecules, 26(15), 4475.
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]
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- Zhang, H., Hagihara, S., & Itami, K. (2015).
- Ghaffar, T., et al. (2012). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 17(6), 6619-6631.
- Benchchem. (2025). Technical Support Center: Catalyst Selection for 6-Morpholinonicotinaldehyde Functionalization.
- Benchchem. (2025). Application Notes and Protocols for Sonogashira Coupling with 5-Bromotetralone.
- Denmark, S. E., & Smith, R. C. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Organic letters, 11(2), 353–356.
- Benchchem. (2025). Application Notes and Protocols for the Heck and Stille Coupling of 2-Amino-5-bromo-4-methylpyridine.
- Benchchem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
- The Organic Chemist. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! [Video]. YouTube.
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Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
- Valente, C., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- Chen, Y., et al. (2022).
- de Vries, J. G. (2009). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Organic Process Research & Development, 13(4), 639–645.
- Wagner, A., et al. (2023). Reactions of Benzylsilicon Pyridine-2-olate BnSi(pyO)3 and Selected Electrophiles—PhCHO, CuCl, and AgOTos. Molecules, 28(15), 5707.
- Colacot, T. J. (2014). Prominent Ligand Types in Modern Cross-Coupling Reactions. In New Trends in Cross-Coupling (pp. 31-73). Royal Society of Chemistry.
- Myers, A. G. (n.d.). The Suzuki Reaction. Retrieved from Harvard University, Department of Chemistry and Chemical Biology.
- ResearchGate. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- Osonwa, U. E., et al. (2011). ANALYTICAL, BIOCHEMICAL AND SYNTHETIC APPLICATIONS OF Para-DIMETHYLAMINOBENZALDEHYDE Review Article. International Journal of Pharmaceutical Sciences Review and Research, 11(2), 22-27.
- Topczewski, J. J., & Sanford, M. S. (2015). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of chemical research, 48(2), 334–344.
- Benchchem. (2025). Application Notes and Protocols for Heck Coupling Reactions Involving 1,3-Dibromo-5-nitrobenzene.
- Osonwa, U. E., et al. (2011). Analytical, biochemical and synthetic applications of para-dimethylaminobenzaldehyde. International Journal of Pharmaceutical Sciences Review and Research, 11(2), 22-27.
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- 20. Making Dimethylamino a Transformable Directing Group by Nickel-Catalyzed C-N Borylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Effect of Base and Solvent on 5-Bromo-2-(dimethylamino)benzaldehyde Reactivity
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the reactivity of 5-Bromo-2-(dimethylamino)benzaldehyde, a versatile building block in organic synthesis. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the causality behind experimental choices, empowering you to optimize your reactions effectively.
The unique structure of this compound, featuring a moderately reactive C-Br bond influenced by a sterically bulky and electron-donating ortho-amino group, presents specific challenges and opportunities in reaction design. This guide focuses on the critical role that base and solvent selection play in navigating these properties to achieve successful outcomes, particularly in palladium-catalyzed cross-coupling reactions.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. The solutions provided are grounded in mechanistic principles to help you diagnose and solve problems effectively.
Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. What are the first things I should check regarding my base and solvent?
A1: This is a common issue that can often be traced back to suboptimal activation of the boronic acid or poor reagent solubility. The electronic properties of your starting material—an electron-rich aromatic ring due to the dimethylamino group—can make the initial oxidative addition step of the palladium catalyst slightly less favorable than with electron-deficient systems.[1] Therefore, subsequent steps must be highly efficient.
-
Base Selection & Strength: The base is critical for activating the boronic acid in the transmetalation step.[2][3] If you are using a mild base like sodium carbonate (Na₂CO₃), it may not be strong enough to generate the boronate species efficiently.
-
Reagent Solubility: Incomplete dissolution of the base or the organoboron reagent is a frequent cause of reaction failure.[2][5] Many common Suzuki bases (K₃PO₄, Cs₂CO₃) have poor solubility in purely organic solvents like dioxane or toluene.
-
Solution: Employ a mixed solvent system. A combination of a polar aprotic solvent with water (e.g., 1,4-Dioxane/H₂O or DMF/H₂O in a 4:1 to 10:1 ratio) is often ideal.[6][7] The water helps to dissolve the inorganic base, facilitating its role in the catalytic cycle, while the organic solvent dissolves the aryl halide and boronic acid. Ensure vigorous stirring to overcome phase separation.[2]
-
Q2: I'm observing significant protodeboronation of my boronic acid coupling partner, leading to a major byproduct. How can my choice of solvent or base minimize this?
A2: Protodeboronation, the undesired cleavage of the C-B bond and its replacement with a C-H bond, is a major competing pathway that consumes your nucleophile.[7] It is often promoted by excessive water, high temperatures, or overly harsh basic conditions.[2]
-
Managing Water Content: While some water is beneficial for dissolving the base, too much can accelerate protodeboronation.
-
Solution 1: Use anhydrous reagents where possible and employ a carefully controlled amount of degassed water in your solvent system.[2][7]
-
Solution 2: Consider using anhydrous conditions with a base like K₃PO₄ in a solvent such as anhydrous dioxane.[2] Grinding the base to a very fine powder can improve its reactivity in such systems.[1]
-
-
Boronic Acid Stability: Electron-deficient boronic acids are particularly prone to this side reaction.[7]
-
Solution: If protodeboronation persists, convert the boronic acid to a more stable boronic ester, such as a pinacol (BPin) or MIDA ester.[2] These are generally more resistant to hydrolysis and can be used under anhydrous conditions.
-
Q3: My Heck reaction with this compound and an alkene is sluggish and incomplete. How can the base or solvent be optimized?
A3: In the Heck reaction, the base is not involved in activating the coupling partner but is essential for regenerating the active Pd(0) catalyst in the final step of the catalytic cycle.[8][9]
-
Base Choice: An organic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. The base must be strong enough to neutralize the H-X generated during the reaction.
-
Solution: Ensure you are using a high-purity organic base in at least stoichiometric amounts (often 1.5-2.0 equivalents are used). If the reaction is still slow, a stronger inorganic base like K₂CO₃ can sometimes be effective, though this may require a solvent system that can support its solubility.[10]
-
-
Solvent Considerations: The solvent must fully dissolve the reactants and catalyst at the required temperature.
-
Solution: Polar aprotic solvents like DMF, NMP, or acetonitrile are standard choices.[11] If solubility is an issue, increasing the reaction temperature is a common strategy. This may necessitate switching to a higher-boiling solvent like toluene or xylenes. However, be mindful that catalyst decomposition can occur at excessively high temperatures.[2]
-
Q4: I am attempting a direct nucleophilic aromatic substitution (NAS) to replace the bromine with an amine or alkoxide, but the reaction fails. Why is this substrate unsuitable?
A4: This is a classic case of misunderstanding the electronic requirements for NAS. The reaction fails because the substrate is electronically mismatched for this mechanism.
-
Electronic Effects: The success of an SNAr reaction depends on the aromatic ring being electron-deficient, which stabilizes the negative charge of the intermediate Meisenheimer complex.[12][13] This requires the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho and/or para to the leaving group.[14]
-
Substrate Deactivation: Your substrate, this compound, has a powerful electron-donating dimethylamino group. This group enriches the aromatic ring with electron density, thereby destabilizing the negatively charged intermediate required for the SNAr mechanism and deactivating the substrate towards nucleophilic attack.
-
Recommended Alternative: For C-N or C-O bond formation with this substrate, the preferred method is a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.[8][15] This reaction proceeds via a completely different mechanism (oxidative addition/reductive elimination) and is well-suited for electron-rich aryl halides.
Frequently Asked Questions (FAQs)
This section addresses fundamental concepts regarding the reactivity of this compound.
Q5: How does the 2-(dimethylamino) group electronically and sterically influence the reactivity of the C-Br bond?
A5: The ortho-dimethylamino group exerts significant and somewhat opposing influences:
-
Electronic Effect: As a strong π-donor, the dimethylamino group increases the electron density of the aromatic ring through resonance. This makes the carbon atom of the C-Br bond less electrophilic, which can slow down the rate of oxidative addition by the Pd(0) catalyst—the first and often rate-limiting step in cross-coupling reactions.[1]
-
Steric Effect: The bulky dimethylamino group is positioned directly adjacent to one side of the bromine atom. This steric hindrance can impede the approach of a bulky palladium catalyst complex.[16][17] To overcome this, it is often necessary to use palladium catalysts bearing bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like XPhos or SPhos).[6] These ligands promote the oxidative addition step and stabilize the active catalytic species.
Q6: What is the mechanistic role of the base in a Suzuki-Miyaura coupling reaction?
A6: The base is not merely an acid scavenger; it is a crucial mechanistic component required for the transmetalation step.[2] The generally accepted mechanism involves the base activating the boronic acid.
-
Boronate Formation: The base (e.g., OH⁻, CO₃²⁻, PO₄³⁻) coordinates to the empty p-orbital of the boron atom in the boronic acid (R-B(OH)₂), forming a more nucleophilic, negatively charged "ate" complex, often written as [R-B(OH)₃]⁻.[3]
-
Transmetalation: This activated boronate complex then transfers its organic group (R) to the palladium(II) center of the [Ar-Pd(II)-X] complex (formed after oxidative addition), displacing the halide (X). This step regenerates the base and moves the catalytic cycle forward.[18]
The choice of base and its ability to be dissolved in the reaction medium directly impacts the rate of this critical step.[2][7]
Q7: How do I select an appropriate solvent for a cross-coupling reaction with this substrate?
A7: Solvent selection is a multi-parameter optimization problem.[19] The ideal solvent should:
-
Ensure Solubility: All components—the aryl bromide, the coupling partner (e.g., boronic acid), the base, and the catalyst/ligand complex—must be sufficiently soluble at the reaction temperature.[2][5] As discussed in Q1, this often necessitates a mixed aqueous-organic system for Suzuki couplings.[7]
-
Provide a Suitable Boiling Point: The reaction often requires heating to overcome the activation energy. The solvent's boiling point must be high enough to reach the desired temperature (typically 80-110 °C for Suzuki couplings) but not so high that it causes degradation of sensitive reagents or the catalyst.[2]
-
Exhibit Favorable Polarity: The polarity of the solvent influences reaction rates by stabilizing or destabilizing charged intermediates and transition states.[20][21] For most palladium-catalyzed couplings, polar aprotic solvents like 1,4-dioxane, THF, DMF, or toluene are effective.[3][7] The solvent's ability to interact with and stabilize the catalytic species is a key, though complex, factor.[22]
Data Presentation: Effect of Base and Solvent on a Model Suzuki Coupling
To illustrate these principles, the following table summarizes typical outcomes for the Suzuki coupling of this compound with phenylboronic acid, demonstrating the impact of different reaction conditions.
| Entry | Base (equiv.) | Solvent System | Temp (°C) | Yield (%) | Observations & Rationale |
| 1 | Na₂CO₃ (2.0) | Toluene | 100 | < 10 | Poor yield due to the insolubility of the inorganic base in the non-polar solvent, leading to inefficient transmetalation.[2] |
| 2 | Na₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 100 | 65 | Improved yield as water solubilizes the base. However, Na₂CO₃ is a relatively weak base, which may limit the reaction rate.[4] |
| 3 | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 100 | 92 | Excellent yield. K₃PO₄ is a stronger and highly effective base for Suzuki couplings.[2] The mixed solvent system ensures all reagents are accessible. |
| 4 | Et₃N (3.0) | DMF | 100 | < 5 | Organic amine bases are generally ineffective for Suzuki couplings as they are not strong enough to form the required boronate "ate" complex for efficient transmetalation.[4] |
| 5 | K₃PO₄ (2.0) | Anhydrous Dioxane | 100 | 75 | Good yield, demonstrating that the reaction can work under anhydrous conditions, which is useful for minimizing protodeboronation.[2] Vigorous stirring and a finely powdered base are crucial for success. |
Yields are representative and based on established principles for Suzuki-Miyaura reactions.
Experimental Protocols & Visualizations
Generalized Workflow for Suzuki-Miyaura Coupling
The following diagram outlines a standard experimental workflow. Adherence to inert atmosphere techniques is critical for success.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.[18]
Detailed Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
This protocol is a starting point and may require optimization based on your specific laboratory conditions and reagent purity.
Reagents:
-
This compound (1.0 equiv.)
-
Phenylboronic Acid (1.2 equiv.)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.0 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.02 equiv.)
-
1,4-Dioxane, anhydrous and degassed
-
Water, deionized and degassed
Procedure:
-
Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 228 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and K₃PO₄ (424 mg, 2.0 mmol).[2]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an oxygen-free environment.[6][7]
-
Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.[7]
-
Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst (16 mg, 0.02 mmol) to the flask under positive inert gas pressure.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).[6]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).[6]
-
Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 5-phenyl-2-(dimethylamino)benzaldehyde product.
Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the key steps in the catalytic cycle, highlighting the function of the base.
Caption: The Suzuki-Miyaura catalytic cycle. The base is essential for converting the boronic acid into the active boronate species required for the transmetalation step.[3]
References
-
Fiveable. (n.d.). Solvent Effects Definition. Retrieved from [Link]
-
Fors, B. P., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. Retrieved from [Link]
-
Jalan, A., et al. (n.d.). Kinetic Solvent Effects in Organic Reactions. ChemRxiv. Retrieved from [Link]
-
Acevedo, O., et al. (2022). Solvation Effects in Organic Chemistry. ACS Publications. Retrieved from [Link]
-
Fors, B. P., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. National Institutes of Health. Retrieved from [Link]
-
Sunoj, R. B., et al. (2021). Molecular Insights on Solvent Effects in Organic Reactions as Obtained through Computational Chemistry Tools. ACS Publications. Retrieved from [Link]
-
Wikipedia. (n.d.). Solvent effects. Retrieved from [Link]
-
DSpace@MIT. (2020). Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Retrieved from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 2: The effect of various bases on the Suzuki coupling reaction. Retrieved from [Link]
-
Arnold, Z., & Dvorak, D. (1984). Benzylidenemalonaldehydes: Synthesis of 4-Aryl-2-dimethylamino-4H-l,3-oxazine-5-carboxaldehyde. Institute of Organic Chemistry and Biochemistry. Retrieved from [Link]
-
Adegoke, O. A. (2011). Analytical, biochemical and synthetic applications of Para-dimethylaminobenzaldehyde. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from [Link]
-
Chad's Prep. (2021). Nucleophilic Aromatic Substitution (NAS). Retrieved from [Link]
-
Chad's Prep. (2018). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
ResearchGate. (n.d.). Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran.... Retrieved from [Link]
-
Organic Chemistry Portal. (2004). Conversion of Benzal Halides to Benzaldehydes in the Presence of Aqueous Dimethylamine. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
PubMed Central. (2022). Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions. Retrieved from [Link]
-
PubMed Central. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
SpringerLink. (n.d.). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018). Nucleophilic Aromatic Substitution - Benzyne Intermediate and Meisenheimer Complex. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of steric hindrance in amines, and sterically destabilized twisted amides. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Analytical, biochemical and synthetic applications of para-dimethylaminobenzaldehyde. Retrieved from [Link]
-
OICC Press. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Retrieved from [Link]
-
Wikipedia. (n.d.). para-Dimethylaminobenzaldehyde. Retrieved from [Link]
-
Grokipedia. (n.d.). p-Dimethylaminobenzaldehyde. Retrieved from [Link]
-
National Institutes of Health. (2022). Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. Retrieved from [Link]
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Technical Support Center: Work-up Procedures for Reactions Involving 5-Bromo-2-(dimethylamino)benzaldehyde
Introduction
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 5-Bromo-2-(dimethylamino)benzaldehyde. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to navigate the common challenges encountered during the work-up and purification of reactions involving this versatile reagent. The presence of the electron-donating dimethylamino group, the aldehyde functionality, and the bromine atom imparts unique reactivity to this molecule, which can influence the choice of an appropriate work-up procedure.[1][2] This document is designed to provide both procedural guidance and a deeper understanding of the chemical principles at play.
Frequently Asked Questions (FAQs)
Q1: My Knoevenagel/Aldol condensation reaction with this compound is complete (by TLC), but I'm struggling to isolate a pure product. What are the initial work-up steps?
A1: A common issue is the presence of unreacted starting material, base catalyst, and polar byproducts. A standard liquid-liquid extraction is the first line of defense.
-
Step 1: Quenching. Carefully quench the reaction mixture. If you used a basic catalyst (e.g., KOH, NaOH, piperidine), it's often beneficial to neutralize it. For many condensations resulting in chalcones or related enones, pouring the reaction mixture into ice-water can precipitate the crude product.[3][4] Acidification with dilute HCl can also be employed to neutralize the base and protonate the dimethylamino group of any unreacted starting material, increasing its aqueous solubility.[5]
-
Step 2: Extraction. Extract the quenched mixture with a suitable water-immiscible organic solvent such as ethyl acetate or dichloromethane. The choice of solvent will depend on the solubility of your product.
-
Step 3: Washing.
-
Wash the organic layer sequentially with water to remove water-soluble impurities.
-
A wash with a dilute acid (e.g., 1M HCl) can help remove any remaining basic impurities and the unreacted this compound.
-
Follow with a wash with saturated sodium bicarbonate solution to neutralize any residual acid.
-
Finally, wash with brine to aid in the removal of water from the organic layer.
-
-
Step 4: Drying and Concentration. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Q2: I have a significant amount of unreacted this compound in my crude product after extraction. How can I remove it effectively?
A2: The presence of the aldehyde group allows for a selective removal technique using a sodium bisulfite wash. This is a classic and highly effective method for aldehyde purification.[6][7][8][9]
-
Rationale: Sodium bisulfite reacts with aldehydes to form a water-soluble bisulfite adduct. This adduct will partition into the aqueous phase during an extraction, effectively removing the unreacted aldehyde from your desired product in the organic phase.
-
Procedure:
-
Dissolve your crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic solution with a saturated aqueous solution of sodium bisulfite. Stir the biphasic mixture vigorously for 15-30 minutes to ensure complete adduct formation.
-
Separate the layers. The aqueous layer will contain the bisulfite adduct of the aldehyde.
-
Wash the organic layer again with water and then brine.
-
Dry the organic layer and concentrate to yield your product, now free of the starting aldehyde.
-
Q3: In my Suzuki coupling reaction using this compound, I'm observing significant dehalogenation (loss of bromine). How can I minimize this side reaction?
A3: Dehalogenation is a known side reaction in Suzuki couplings, particularly with electron-rich aryl bromides.[10] The electron-donating dimethylamino group in your substrate can exacerbate this issue.
-
Potential Causes & Solutions:
-
Base: The choice of base is critical. Strong bases can sometimes promote dehalogenation. Consider using a milder base like K₂CO₃ or K₃PO₄ instead of stronger bases like NaOH or alkoxides.[10]
-
Ligand: The phosphine ligand on the palladium catalyst plays a crucial role. Using bulkier, more electron-rich ligands (e.g., SPhos, XPhos) can favor the desired cross-coupling over dehalogenation.[10][11]
-
Solvent: Aprotic solvents like dioxane or THF are generally preferred. Protic solvents like alcohols can sometimes act as a hydride source, leading to dehalogenation.[10]
-
Temperature: Running the reaction at the lowest effective temperature can help minimize side reactions.
-
Q4: I'm performing a reductive amination and the reaction seems to stall, or I get a mixture of the imine intermediate and the final amine product. What can I do?
A4: Reductive amination is a two-step, one-pot reaction: imine formation followed by reduction.[12][13] The key is to balance the rates of these two steps.
-
Imine Formation: The formation of the imine from this compound and your amine might be slow or reversible. Adding a catalytic amount of a weak acid like acetic acid can accelerate imine formation.[14] The use of a dehydrating agent, such as molecular sieves, can also drive the equilibrium towards the imine.
-
Reducing Agent: The choice of reducing agent is important.
-
Sodium triacetoxyborohydride (STAB) is a mild reducing agent that is often preferred as it can be added directly to the mixture of the aldehyde and amine. It is less likely to reduce the aldehyde before imine formation.[15]
-
Sodium borohydride (NaBH₄) is a stronger reducing agent and can reduce the starting aldehyde. If using NaBH₄, it is best to first allow sufficient time for imine formation before adding the reducing agent.[15]
-
Sodium cyanoborohydride (NaCNBH₃) is another common choice, particularly in protic solvents like methanol.[14][15]
-
-
Work-up for Reductive Amination:
Q5: My purified product, a Schiff base (imine) derived from this compound, seems to be reverting to the starting aldehyde upon storage or during chromatographic purification. Why is this happening and how can I prevent it?
A5: Imine formation is a reversible reaction.[16][17] The presence of water and acid can catalyze the hydrolysis of the imine back to the corresponding aldehyde and amine.
-
Cause: Silica gel used in column chromatography is slightly acidic and can hold moisture, which can be sufficient to cause hydrolysis of sensitive imines. Similarly, exposure to atmospheric moisture over time can lead to degradation.
-
Prevention:
-
Anhydrous Conditions: During work-up and storage, minimize contact with water.
-
Neutralized Silica Gel: For column chromatography, consider using silica gel that has been neutralized by washing with a solution of triethylamine in your eluent system and then re-equilibrating with the eluent.
-
Alternative Purification: If possible, purify the imine by recrystallization from a dry solvent to avoid prolonged contact with silica gel.
-
Aprotic Solvents: Use dry, aprotic solvents for storage.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no product formation in condensation reaction | - Ineffective catalyst. - Steric hindrance. - Reaction temperature too low. | - Screen different bases (e.g., piperidine, DBU, NaOH, KOH). - Increase reaction temperature. - Consider a different synthetic route if steric hindrance is significant. |
| Formation of a dark, tarry substance | - Reaction temperature too high, leading to polymerization or degradation. - Strong base causing side reactions. | - Lower the reaction temperature. - Use a milder base. - Add the reagents slowly to control the reaction exotherm. |
| Product is an oil and will not crystallize | - Presence of impurities. - Product is inherently an oil at room temperature. | - Purify by column chromatography. - Try to form a salt or derivative that is crystalline. - Attempt trituration with a non-polar solvent like hexanes to induce crystallization. |
| Multiple spots on TLC of the final product | - Incomplete reaction. - Formation of side products. - Decomposition of the product on the TLC plate. | - Optimize reaction time and temperature. - Re-purify the product using a different solvent system for chromatography or by recrystallization. - Spot the TLC plate and elute immediately; co-spot with starting materials to identify them.[18] |
| Poor recovery after aqueous work-up | - Product has some water solubility. - Emulsion formation during extraction. | - Back-extract the aqueous layers with fresh organic solvent. - To break emulsions, add brine or filter the mixture through a pad of Celite. |
Experimental Protocols
Protocol 1: General Work-up for a Knoevenagel Condensation
This protocol is a general guideline for the work-up of a Knoevenagel condensation between this compound and an active methylene compound.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot has been consumed.[18][19] A typical eluent system for this would be a mixture of hexanes and ethyl acetate.
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing crushed ice.
-
Precipitation/Extraction:
-
If a solid precipitates, collect it by vacuum filtration and wash with cold water. This solid is your crude product.
-
If no solid forms, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the reaction mixture).
-
-
Washing the Organic Phase: Combine the organic extracts and wash with:
-
1M HCl (2 x volume) to remove unreacted aldehyde and basic catalysts.
-
Saturated NaHCO₃ solution (2 x volume) to neutralize any remaining acid.
-
Brine (1 x volume).
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.[3][20][21]
Protocol 2: Removal of Unreacted Aldehyde with Sodium Bisulfite
-
Dissolution: Dissolve the crude reaction mixture containing the unreacted this compound in a suitable organic solvent (e.g., dichloromethane).
-
Bisulfite Wash: Transfer the solution to a separatory funnel and add an equal volume of a freshly prepared saturated aqueous solution of sodium bisulfite.
-
Agitation: Stopper the funnel and shake vigorously for 10-15 minutes. Vent frequently to release any pressure.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer.
-
Back-extraction (Optional): To ensure complete removal, you can add fresh saturated sodium bisulfite solution to the organic layer and repeat the washing process.
-
Final Washes: Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
Visualizations
Logical Workflow for Work-up and Purification
Caption: A decision-making workflow for the work-up and purification of products from reactions involving this compound.
Troubleshooting Decision Tree
Caption: A troubleshooting decision tree for common issues encountered in reactions with this compound.
References
- Owolabi, M. S., et al. (2011). Analytical, biochemical and synthetic applications of para-dimethylaminobenzaldehyde. International Journal of Pharmaceutical Sciences Review and Research, 11(2), 20-27.
- Zhang, G., et al. (2010). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Bulletin of the Korean Chemical Society, 31(11), 3421-3424.
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Rickhaus, M. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. Available at: [Link]
- BenchChem. (2025).
- Sigma-Aldrich. (n.d.).
- Cordes, E. H., & Jencks, W. P. (1962). On the Mechanism of Schiff Base Formation and Hydrolysis. Journal of the American Chemical Society, 84(5), 832-837.
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LibreTexts Chemistry. (2021). 5.3: TLC Uses. Available at: [Link]
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Quora. (2017). P-dimethylaminobenzaldehyde doesn't undergo the Cannizzaro reaction. Why? Available at: [Link]
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Chemistry Steps. (n.d.). Imine and Enamine Hydrolysis Mechanism. Available at: [Link]
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Master Organic Chemistry. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. Available at: [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available at: [Link]
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ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Available at: [Link]
- BenchChem. (2025). how to avoid dehalogenation side reactions in Suzuki coupling. BenchChem.
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Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. Available at: [Link]
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BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Available at: [Link]
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YouTube. (2023). Reductive Amination. Available at: [Link]...
-
ResearchGate. (2018). Condensation of p-N,N-dimethylamino- benzaldehyde with Meldrum's acid in different solvents … Available at: [Link]
- Sarkar, L., & Nishad, A. R. (2021). Novel Methods of Knoevenagel Condensation. Journal of Scientific Research, 65(8), 38-42.
- JETIR. (2019). SYNTHESIS OF CHALCONES. JETIR, 6(6).
-
ResearchGate. (2020). The reaction of p-N,N-dimethylamino benzaldehyde with a model pyrrole... Available at: [Link]
- Ghamdi, A. M., et al. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Molecules, 28(22), 7531.
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Master Organic Chemistry. (2025). Enamines. Available at: [Link]
- Higgs, J., et al. (2025). New Synthesis of Chalcone Derivatives and Their Applications. Chemical Review and Letters, 8, 329-351.
- Farmacia. (2015).
- BenchChem. (2025). Application Notes & Protocols: Monitoring the Progress of 1,3-Dibromo-5-nitrobenzene Reactions by TLC and HPLC. BenchChem.
-
ResearchGate. (2018). SYNTHESIS AND CHARACTERIZATION OF SOME BROMO SUBSTITUTED CHALCONE BY THE GREEN SYNTHESIS WAY (GRINDING METHOD) AND AURONES 2-BEN. Available at: [Link]
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ResearchGate. (2018). (PDF) ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Imine synthesis by oxidation, condensation, hydroamination or rearrangement. Available at: [Link]
- The Royal Society of Chemistry. (2017). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives.
- BenchChem. (2025). Technical Support Center: Purification of Reaction Mixtures Containing Benzaldehyde. BenchChem.
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Available at: [Link]
-
ResearchGate. (2020). How can I remove aldehyde from a schiff base reaction? Available at: [Link]
- NIH. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), e57331.
-
ResearchGate. (2023). (PDF) Synthesis, Structure, Hirshfeld surface analysis and Anti-oxidant studies on 2-(4-dimethylamino) benzylidene) hydrazine-1- carbothioamide. Available at: [Link]
-
Pearson. (n.d.). Pyrrole reacts with excess para-(N,N-dimethylamino)benzaldehyde t... Available at: [Link]
-
PubChem. (n.d.). 5-Bromo-2-fluorobenzaldehyde. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 5-Bromo- vs. 5-Chloro-2-(dimethylamino)benzaldehyde for Advanced Synthesis
Introduction
In the landscape of medicinal chemistry and materials science, substituted benzaldehydes are invaluable scaffolds and synthetic intermediates. Among them, 2-(dimethylamino)benzaldehydes bearing a halogen at the 5-position are crucial building blocks, particularly in the synthesis of complex heterocyclic systems and as precursors for PROTACs and molecular glues.[1] The choice between a bromo or chloro substituent is often a critical decision point in a synthetic campaign, with significant implications for reaction efficiency, cost, and downstream functionalization strategies.
This in-depth guide provides a comparative analysis of the reactivity of 5-Bromo-2-(dimethylamino)benzaldehyde and 5-Chloro-2-(dimethylamino)benzaldehyde . Moving beyond a simple catalog of properties, we will dissect the underlying electronic and steric factors that govern their behavior in key transformations. This analysis is grounded in fundamental chemical principles and supported by established experimental trends, offering researchers a predictive framework for selecting the optimal reagent for their specific application.
Physicochemical Properties: A Head-to-Head Comparison
A foundational understanding begins with the fundamental properties of each molecule. While structurally similar, the difference in the halogen atom leads to variations in molecular weight and potentially subtle differences in physical characteristics.
| Property | This compound | 5-Chloro-2-(dimethylamino)benzaldehyde |
| CAS Number | 171881-36-0[1][2] | 87067-14-9[3] |
| Molecular Formula | C₉H₁₀BrNO[1][2][4] | C₉H₁₀ClNO |
| Molecular Weight | 228.09 g/mol [1][4] | 183.63 g/mol [5][6] |
| Appearance | Solid | Solid |
| Purity (Typical) | ≥97%[2] | ≥97% |
The Decisive Factor: Unpacking Electronic Effects
The reactivity of these molecules is dictated by a nuanced interplay between the powerful electron-donating dimethylamino group at the ortho position and the electron-withdrawing halogen at the para position relative to the amine.
-
The Dominant Director: The ortho-dimethylamino group is a strong activating group. Through resonance (+M effect), it donates electron density into the aromatic ring, making the ring itself more nucleophilic and influencing the orientation of further electrophilic substitutions.
-
The Halogen's Dual Role: Halogens exhibit a dual electronic nature. They are electronegative and withdraw electron density through induction (-I effect). Concurrently, they possess lone pairs that can be donated into the ring via resonance (+M effect).[7] For halogens, the inductive effect is generally considered to be more significant than their resonance effect, leading to an overall deactivating (electron-withdrawing) character compared to hydrogen.[7]
When comparing bromine and chlorine:
-
Inductive Effect (-I): Chlorine is more electronegative than bromine. Therefore, 5-Chloro-2-(dimethylamino)benzaldehyde experiences a stronger inductive electron withdrawal from the ring.
-
Resonance Effect (+M): The resonance donation from halogens is relatively weak. While bromine is less electronegative, its larger size and more diffuse p-orbitals result in less effective orbital overlap with carbon's 2p orbitals compared to chlorine, though this is a minor effect.
The net result is a finely balanced electronic environment on the aromatic ring and the aldehyde functional group.
Reactivity at the Carbon-Halogen Bond: Cross-Coupling Reactions
This is where the most significant and synthetically impactful difference lies. For palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig amination), the reactivity order of halogens is well-established: I > Br > Cl > F. [8]
-
Governing Principle: The rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl halide to the Pd(0) catalyst. [8]This step involves the cleavage of the carbon-halogen (C-X) bond.
-
Bond Dissociation Energy (BDE): The C-Br bond is significantly weaker than the C-Cl bond. This lower BDE means that less energy is required to break the C-Br bond, leading to a much faster rate of oxidative addition. [8]* Predicted Outcome: This compound is substantially more reactive than its chloro counterpart in all standard palladium-catalyzed cross-coupling reactions. This translates to milder reaction conditions, lower catalyst loadings, shorter reaction times, and often higher yields. While modern, highly active catalysts with bulky phosphine ligands have made aryl chlorides more viable substrates, aryl bromides remain the more reliable and reactive choice. [8]
Reaction Type Bromo-Substrate Reactivity Chloro-Substrate Reactivity Typical Conditions Suzuki-Miyaura High Low to Moderate Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 80-110 °C Heck High Low Pd(OAc)₂, P(o-tol)₃, Et₃N, DMF, 100-140 °C | Buchwald-Hartwig | High | Low to Moderate | Pd₂(dba)₃, XPhos, NaOtBu, Toluene, 90-110 °C |
Experimental Protocols
To provide a practical framework, the following are representative, self-validating protocols for comparing the reactivity of the two compounds in a Suzuki-Miyaura cross-coupling reaction.
Protocol: Comparative Suzuki-Miyaura Coupling
Objective: To compare the reaction yield of this compound vs. 5-Chloro-2-(dimethylamino)benzaldehyde with phenylboronic acid under identical, non-optimized conditions.
Materials:
-
This compound (Substrate A)
-
5-Chloro-2-(dimethylamino)benzaldehyde (Substrate B)
-
Phenylboronic acid
-
Palladium(II) acetate [Pd(OAc)₂]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate, tribasic (K₃PO₄)
-
Toluene, anhydrous
-
Deionized water, degassed
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
Procedure:
-
Reaction Setup (Perform in parallel for Substrate A and Substrate B):
-
To a 25 mL Schlenk flask equipped with a magnetic stir bar, add the aryl halide (Substrate A or B, 1.0 mmol, 1.0 eq).
-
Add phenylboronic acid (1.2 mmol, 1.2 eq).
-
Add potassium phosphate (2.0 mmol, 2.0 eq).
-
In a separate vial, pre-mix Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 2 mL of toluene. Add this catalyst solution to the Schlenk flask.
-
-
Inerting: Seal the flask, and evacuate and backfill with nitrogen or argon gas three times.
-
Solvent Addition: Add 8 mL of toluene and 2 mL of degassed water via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4 hours.
-
Monitoring (Self-Validation): At 1-hour intervals, withdraw a small aliquot (approx. 0.1 mL) via syringe, quench with water, extract with ethyl acetate, and spot on a TLC plate to monitor the consumption of the starting material against a co-spotted standard. The rate of disappearance provides a direct measure of relative reactivity.
-
Workup: After 4 hours, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification & Analysis: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient).
-
Quantification: Determine the mass of the purified product and calculate the percentage yield. Confirm identity and purity using ¹H NMR and mass spectrometry.
Expected Outcome: The reaction with this compound (Substrate A) is expected to proceed to a higher conversion and give a significantly greater yield of the coupled product compared to the reaction with 5-Chloro-2-(dimethylamino)benzaldehyde (Substrate B) under these conditions.
Conclusion and Strategic Recommendations
The choice between 5-bromo- and 5-chloro-2-(dimethylamino)benzaldehyde is a strategic decision that hinges on the intended chemical transformation.
-
For reactions involving nucleophilic attack at the aldehyde carbonyl , such as imine formation or aldol-type condensations, the chloro-derivative may offer a slight kinetic advantage due to the stronger inductive effect of chlorine. However, this advantage is likely to be modest.
-
For reactions requiring functionalization of the C-X bond , most notably palladium-catalyzed cross-coupling, the bromo-derivative is unequivocally the superior substrate. Its greater reactivity allows for more efficient bond formation under milder conditions, which is critical for preserving sensitive functional groups and achieving high yields in complex syntheses.
For drug development professionals and researchers, this guide serves as a predictive tool. If the synthetic route relies on building molecular complexity via cross-coupling, the higher upfront cost of the bromo-analogue is often justified by its robust and reliable performance. If the halogen is simply a placeholder or the primary reactions involve the aldehyde, the more economical chloro-derivative may be a suitable choice, provided its lower reactivity in potential side reactions is considered.
References
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Allschoolabs. This compound - 98%, high purity , CAS No.171881-36-0. [Link]
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Reddit. How benzene ring substituents affect reactivity of benzaldehyde derivatives in aldol reaction?. [Link]
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Organic Syntheses. 2-Amino-5-bromobenzaldehyde. [Link]
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NIST. Benzaldehyde, 5-bromo-2-hydroxy-. [Link]
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Save My Exams. Reactivity of the Halogens (Oxford AQA IGCSE Chemistry): Revision Note. [Link]
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YouTube. Activating and directing effects of halogens. [Link]
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NIST. Benzaldehyde, 2-chloro-4-dimethylamino-. [Link]
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CP Lab Safety. Laboratory Chemicals, 2-Chloro-4-(dimethylamino)benzaldehyde, 5g, Each. [Link]
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Master Organic Chemistry. Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. [Link]
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Wikipedia. para-Dimethylaminobenzaldehyde. [Link]
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PrepChem.com. Synthesis of 5-bromo-2-methoxybenzaldehyde. [Link]
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ACS Omega. Probing the Effect of Halogen Substituents (Br, Cl, and F) on the Non-covalent Interactions in 1-(Adamantan-1-yl)-3-arylthiourea Derivatives: A Theoretical Study. [Link]
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NCERT. Aldehydes, Ketones and Carboxylic Acids. [Link]
-
Organic Syntheses. p-DIMETHYLAMINOBENZALDEHYDE. [Link]
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NIST. Benzaldehyde, 5-chloro-2-hydroxy-. [Link]
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NIST. Benzaldehyde, 5-bromo-2-hydroxy-. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. ANALYTICAL, BIOCHEMICAL AND SYNTHETIC APPLICATIONS OF Para-DIMETHYLAMINOBENZALDEHYDE Review Article. [Link]
-
ResearchGate. Analytical, biochemical and synthetic applications of para-dimethylaminobenzaldehyde. [Link]
-
LookChem. Synthesis of p-Dimethylaminobenzaldehyde. [Link]
-
PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
-
ResearchGate. Condensation of p-N,N-dimethylamino- benzaldehyde with Meldrum's acid in different solvents …. [Link]
-
Grokipedia. p-Dimethylaminobenzaldehyde. [Link]
-
ChemRxiv. Which halogen to choose? Comparing the effects of chlorine and fluo- rine as bioisosteric substituents in drug design. [Link]
-
PubChem. 5-Bromo-2-fluorobenzaldehyde | C7H4BrFO | CID 736327. [Link]
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The Halogen Dance: A Comparative Analysis of Iodinated, Brominated, and Chlorinated Benzaldehydes in Suzuki-Miyaura Coupling
For researchers, scientists, and professionals in drug development and materials science, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and substituted aromatic structures. The choice of the aryl halide starting material is a critical decision that profoundly influences reaction efficiency, yield, and overall synthetic strategy. This guide provides an in-depth comparative analysis of the performance of iodo-, bromo-, and chloro-substituted benzaldehydes in this cornerstone reaction, offering objective, data-driven insights to inform your experimental design.
The Mechanistic Heart of Reactivity: Oxidative Addition
The generally observed reactivity trend for aryl halides in Suzuki-Miyaura coupling is I > Br >> Cl .[1][2][3] This hierarchy is rooted in the rate-determining step of the catalytic cycle for many Suzuki-Miyaura reactions: the oxidative addition of the aryl halide to the palladium(0) catalyst.[4] The facility of this step is inversely related to the strength of the carbon-halogen (C-X) bond. The weaker C-I bond is more readily cleaved by the palladium catalyst than the stronger C-Br bond, which in turn is more reactive than the robust C-Cl bond. This translates to milder reaction conditions and faster reaction times for iodinated substrates, while chlorinated analogs often require more forcing conditions and specialized, highly active catalyst systems.[5]
dot
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
A Quantitative Look: Halogenated Benzaldehydes in Action
The following table summarizes representative experimental data for the Suzuki-Miyaura coupling of 4-halobenzaldehydes with phenylboronic acid. While direct side-by-side comparisons under identical conditions are scarce in the literature, the data presented illustrates the general trend in reactivity and the necessary adjustments in catalyst systems and reaction conditions.
| Halogenated Benzaldehyde | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Iodobenzaldehyde | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 80 | 2 | ~95 |
| 4-Bromobenzaldehyde | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | 6 | ~90 |
| 4-Chlorobenzaldehyde | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | ~85 |
Note: The data presented is compiled from various sources and represents typical conditions and yields. Actual results may vary based on the specific reaction setup and purity of reagents.
The Positional Isomer Effect: Ortho, Meta, and Para Substitution
The position of the halogen and aldehyde groups on the benzene ring introduces electronic and steric factors that can influence reactivity.[6][7]
-
Para-substituted: In para-halobenzaldehydes, the aldehyde group, being electron-withdrawing, can enhance the electrophilicity of the carbon bearing the halogen, which may facilitate oxidative addition. This effect is generally modest.
-
Meta-substituted: For meta-halobenzaldehydes, the electronic influence of the aldehyde group on the C-X bond is less pronounced.
-
Ortho-substituted: Ortho-halobenzaldehydes present a more complex scenario. The proximity of the aldehyde group can lead to steric hindrance, potentially impeding the approach of the bulky palladium catalyst to the C-X bond.[8] This can necessitate more active catalysts or higher reaction temperatures to achieve good conversion.
Catalyst Selection: Overcoming the Inertness of Chlorides
While iodinated and brominated benzaldehydes can often be effectively coupled using traditional palladium catalysts with simple phosphine ligands like triphenylphosphine (PPh₃), the less reactive chlorinated counterparts demand more sophisticated catalyst systems.[5] The development of bulky, electron-rich phosphine ligands (e.g., Buchwald's biaryl phosphine ligands like SPhos and XPhos) and N-heterocyclic carbenes (NHCs) has been instrumental in activating the strong C-Cl bond.[9] These ligands increase the electron density on the palladium center, which promotes the oxidative addition of aryl chlorides.[5]
Caption: A generalized workflow for the Suzuki-Miyaura coupling experiment.
Concluding Remarks for the Practicing Scientist
The choice between iodo-, bromo-, and chloro-benzaldehydes in Suzuki-Miyaura coupling represents a classic trade-off between reactivity, cost, and availability. Iodobenzaldehydes offer the highest reactivity, often leading to excellent yields under mild conditions, but are typically the most expensive. Bromobenzaldehydes provide a reliable and moderately reactive alternative, representing a common balance for many applications. While historically challenging, the advent of advanced catalyst systems has rendered the more economical and widely available chlorobenzaldehydes as viable substrates for a broad range of Suzuki-Miyaura couplings. A thorough understanding of the principles outlined in this guide will empower researchers to make informed decisions, optimizing their synthetic routes for efficiency and success.
References
-
Myers, A. G. The Suzuki Reaction. Harvard University. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Master Organic Chemistry. Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]
-
Z-Mol. Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction. [Link]
-
ResearchGate. Results for the Suzuki-Miyaura reactions of ortho-, meta- or para-dibromobenzene with phenylboronic acid (effect of number of leaving groups). Selectivity in mol%. [Link]
-
ResearchGate. Suzuki cross-coupling of halobenzene and phenylboronic acid derivatives. [Link]
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
Master Organic Chemistry. The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]
-
National Center for Biotechnology Information. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. [Link]
-
Royal Society of Chemistry. Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. [Link]
-
ACS Publications. Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. [Link]
-
Semantic Scholar. Aldehydes and Ketones Influence Reactivity and Selectivity in Nick- el-Catalyzed Suzuki-Miyaura Reactions. [Link]
-
Journal of Nanostructures. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. [Link]
-
Master Organic Chemistry. Understanding Ortho, Para, and Meta Directors. [Link]
-
YouTube. Ortho Meta Para Directors - Activating and Deactivating Groups. [Link]
-
Wikipedia. Carbodicarbenes. [Link]
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A Senior Application Scientist's Guide to the Structural Validation of 5-Bromo-2-(dimethylamino)benzaldehyde Derivatives
Introduction: The Imperative of Unambiguous Structural Confirmation
In the synthesis of novel chemical entities, particularly for pharmaceutical applications, the absolute confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. The isomeric specificity of 5-Bromo-2-(dimethylamino)benzaldehyde and its derivatives presents a common yet critical challenge. A simple positional swap of the bromo and dimethylamino groups, for instance to 2-Bromo-5-(dimethylamino)benzaldehyde, can drastically alter the compound's reactivity, biological activity, and safety profile.[1] Therefore, relying on a single analytical technique is insufficient and scientifically unsound.
This guide presents a multi-faceted, orthogonal approach to structural validation. We will explore not just the "how" but the "why" behind an integrated analytical workflow, ensuring that each step provides a self-validating layer of evidence. Our goal is to build an unshakeable case for the structure of your target molecule, satisfying the rigorous demands of regulatory submission and peer-reviewed publication.
Part 1: An Orthogonal & Integrated Validation Workflow
Caption: Predicted mass spectrometry fragmentation of the target molecule.
C. Infrared (IR) Spectroscopy: Functional Group Analysis
IR spectroscopy is a rapid and non-destructive technique that confirms the presence of key functional groups. It serves as a quick quality check.
-
Expected Vibrational Bands:
-
C=O Stretch (Aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹. [2] * Aromatic C=C Stretches: Medium to weak bands in the 1580-1600 cm⁻¹ region.
-
C-N Stretch (Aromatic Amine): Typically observed around 1200-1350 cm⁻¹.
-
C-H Stretches (Aromatic and Aliphatic): Signals appearing just above and just below 3000 cm⁻¹, respectively.
-
C-Br Stretch: Found in the fingerprint region, typically 500-600 cm⁻¹.
-
Part 3: Definitive Structural Elucidation: Single Crystal X-ray Crystallography
While the combination of NMR, MS, and IR can build a very strong case, the only technique that provides unequivocal, three-dimensional structural proof is Single Crystal X-ray Crystallography. [3]
-
The Gold Standard: This technique determines the precise spatial arrangement of every atom in the molecule, measuring exact bond lengths and angles. [4]It is the ultimate arbiter for distinguishing between positional isomers, as it generates a complete, unambiguous 3D model of the molecule as it exists in the solid state.
-
When is it Necessary? For novel compounds intended for clinical development or when subtle stereochemical or isomeric questions remain, X-ray crystallography is essential. It provides the definitive evidence required by regulatory agencies and high-impact journals.
Part 4: Comparative Data Summary
To provide a clear overview, the following tables summarize the expected data and compare the utility of each analytical technique.
Table 1: Comparison of Key Analytical Techniques
| Technique | Principle | Information Obtained | Strengths | Weaknesses |
| ¹H & ¹³C NMR | Nuclear Magnetic Resonance | Detailed molecular structure, atom connectivity, and chemical environment. | Provides unambiguous structural information; non-destructive. [5] | Relatively low sensitivity; complex mixtures can be difficult to interpret. [5] |
| Mass Spectrometry | Ionization and mass-to-charge separation | Molecular weight, elemental formula (HRMS), and fragmentation patterns. | High sensitivity; provides definitive bromine isotope pattern. | Does not provide connectivity information for isomers on its own. |
| FTIR Spectroscopy | Infrared radiation absorption by molecular vibrations | Presence of specific functional groups. | Fast, simple, non-destructive; excellent for functional group identification. [5] | Provides limited information on the overall molecular skeleton. |
| X-ray Crystallography | X-ray diffraction by a single crystal | Absolute 3D atomic arrangement, bond lengths, and bond angles. | The definitive "gold standard" for structural proof; resolves all ambiguity. [3] | Requires a suitable single crystal, which can be challenging to grow. |
Table 2: Predicted Analytical Data for this compound
| Analysis Type | Parameter | Predicted Value/Observation |
| HRMS | [M+H]⁺ | Expected m/z: 227.9998 / 229.9977 (for C₉H₁₁BrNO⁺) |
| Isotope Pattern | M+ and M+2 peaks with ~1:1 intensity ratio. [6] | |
| ¹H NMR | Aldehyde Proton (1H) | δ ≈ 9.8 ppm (singlet) [7][8] |
| Aromatic Protons (3H) | δ ≈ 6.7-7.9 ppm (multiplets) | |
| Dimethylamino Protons (6H) | δ ≈ 3.1 ppm (singlet) [7] | |
| ¹³C NMR | Carbonyl Carbon | δ > 190 ppm [7] |
| Aromatic Carbons | 6 signals in the δ 110-160 ppm range | |
| Dimethylamino Carbons | δ ≈ 40 ppm [7] | |
| FTIR | C=O Stretch | Strong, sharp peak at ≈ 1690 cm⁻¹ [2] |
Part 5: Standard Operating Protocols
Trustworthy data comes from meticulous execution. The following are streamlined protocols for the primary spectroscopic analyses.
Protocol 1: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the purified, dry compound.
-
Solvent Addition: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Ensure the solvent does not contain residual proton signals that could interfere with the analyte signals.
-
Homogenization: Gently vortex the tube until the sample is fully dissolved.
-
Analysis: Insert the tube into the NMR spectrometer. Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) according to standard instrument parameters.
-
Data Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation. Phase and baseline correct the spectrum and integrate the signals. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
Protocol 2: ESI-TOF Mass Spectrometry Analysis
-
Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent like methanol or acetonitrile. [9]2. Dilution: Create a working solution by diluting the stock to a final concentration of 1-10 µg/mL in the same solvent. [9]3. Instrument Setup: Calibrate the ESI-TOF mass spectrometer using a known standard. Set the instrument to positive ion mode with a mass range of m/z 50-500. [9]4. Data Acquisition: Infuse the sample solution into the instrument at a constant flow rate. Acquire data for 1-2 minutes to obtain a stable signal and a high-resolution mass spectrum.
-
Data Analysis: Identify the molecular ion peak cluster ([M]⁺• or [M+H]⁺). Confirm the characteristic 1:1 isotopic pattern for bromine. Use the instrument software to calculate the elemental composition from the accurate mass and compare it to the theoretical formula.
Protocol 3: Attenuated Total Reflectance (ATR)-FTIR Analysis
-
Background Scan: Ensure the ATR crystal surface is clean. Record a background spectrum of the empty crystal. This is crucial to subtract atmospheric (H₂O, CO₂) and instrument-related signals.
-
Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal.
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
-
Data Analysis: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance spectrum. Identify the key vibrational frequencies corresponding to the expected functional groups.
Conclusion
The structural validation of a synthetic molecule like this compound is a systematic process of evidence accumulation. By integrating the precise connectivity data from NMR, the molecular weight and halogen confirmation from MS, and the functional group information from IR, a highly credible structural hypothesis can be formed. For absolute proof, particularly to differentiate from closely related isomers, single-crystal X-ray crystallography remains the unparalleled gold standard. Following this rigorous, multi-technique approach ensures the scientific integrity of your work and provides the unshakeable structural foundation required for advanced research and development.
References
- BenchChem. A Comparative Guide to Analytical Techniques for Characterizing 4-Bromobenzaldehyde and its Products.
- Morressier. Synthesis and analysis of derivatives of dibenzalacetone aldol products. (2021-08-22).
- IOP Conference Series: Materials Science and Engineering. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives.
- RSC Advances. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum.
- ACS Omega. Isolation and Characterization of Benzaldehyde Derivatives with Anti-Inflammatory Activities from Eurotium cristatum, the Dominant Fungi Species in Fuzhuan Brick Tea. (2019-04-10).
- ResearchGate. Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives.
- Smolecule. Buy 2-Bromo-5-(dimethylamino)benzaldehyde | 828916-47-8.
- BenchChem. A Comparative Guide to the X-ray Crystal Structure Analysis of Substituted Benzaldehyde Derivatives.
- Sigma-Aldrich. This compound | 171881-36-0.
- Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. (2023-08-29).
- Doc Brown's Chemistry. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions ....
- ACS Publications. Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information.
- SciELO. Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes.
- ResearchGate. Mass spectrum (A) and parallel measurement (B) results of benzaldehyde....
- PubChem. 5-Bromo-2-methoxybenzaldehyde | C8H7BrO2 | CID 90684.
- BLD Pharm. 828916-47-8|2-Bromo-5-(dimethylamino)benzaldehyde|BLD Pharm.
- International Journal of Pharmaceutical Sciences Review and Research. ANALYTICAL, BIOCHEMICAL AND SYNTHETIC APPLICATIONS OF Para-DIMETHYLAMINOBENZALDEHYDE Review Article. (2011-11-20).
- NIST WebBook. Benzaldehyde, 5-bromo-2-hydroxy-.
- NIH National Library of Medicine. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design.
- YouTube. Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. (2023-01-25).
- BenchChem. Validating the Structure of Synthesized 4-(Dimethylamino)benzaldehyde: A Comparative Guide to Mass Spectrometry and Alternative.
- YouTube. 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. (2018-09-20).
- BenchChem. A Comparative Guide to the X-ray Crystal Structure Analysis of 3,5-Dimethylbenzaldehyde Derivatives.
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- Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C6H5CHO.
- NIH National Library of Medicine. Preparation and X-ray Structural Study of Dibenzobromolium and Dibenzochlorolium Derivatives. (2024-01-03).
- Semantic Scholar. The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical. (2024-09-10).
- Sthem. This compound, min 98%, 1 gram.
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The Efficiency of Catalytic Systems in the Functionalization of 5-Bromo-2-(dimethylamino)benzaldehyde: A Comparative Guide
In the landscape of pharmaceutical and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of innovation. 5-Bromo-2-(dimethylamino)benzaldehyde is a valuable building block, featuring a reactive bromine atom, an electron-donating dimethylamino group, and an aldehyde functionality. This unique combination of features opens a gateway to a diverse array of complex molecular architectures through transition-metal-catalyzed cross-coupling reactions. However, the efficiency of these transformations is critically dependent on the choice of the catalytic system. This guide provides a comprehensive comparison of various catalysts for reactions involving this compound, supported by experimental data from analogous systems and grounded in mechanistic principles to empower researchers in drug development and chemical synthesis.
The Strategic Importance of this compound
The this compound scaffold is of particular interest due to the orthogonal reactivity of its functional groups. The bromo-substituent is a prime handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of carbon and nitrogen nucleophiles. The dimethylamino group, being a strong electron-donating group, influences the electronic properties of the aromatic ring, which can impact catalyst reactivity. Furthermore, the aldehyde group can participate in subsequent transformations, such as reductive aminations or Wittig reactions, making this substrate a versatile precursor for multi-step syntheses.
Palladium-Catalyzed Cross-Coupling Reactions: A Mainstay in Aromatic Functionalization
Palladium catalysis is the workhorse for the formation of C-C and C-N bonds on aryl halides. The efficiency of these reactions is highly dependent on the palladium precursor, the ancillary ligand, the base, and the solvent system.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a powerful method for the synthesis of biaryl compounds, which are prevalent in many biologically active molecules.[1] The reaction couples an aryl halide with an organoboron reagent, typically a boronic acid or ester.[2]
Catalyst Systems and Performance:
For a substrate like this compound, the choice of a palladium(0) source and a suitable phosphine ligand is crucial. The electron-rich nature of the substrate, due to the dimethylamino group, can make oxidative addition of the C-Br bond to the palladium center a challenging step. Therefore, electron-rich and bulky phosphine ligands are often preferred as they promote the formation of the active monoligated palladium(0) species and facilitate the oxidative addition step.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference (Analogous Substrate) |
| Pd(OAc)₂ | SPhos | K₂CO₃ | Acetonitrile/Water | 37 | High | [1] |
| Pd(PPh₃)₄ | - | Cs₂CO₃ | DMF | 100 (Microwave) | Good to Excellent | [3] |
| Pd(OAc)₂ | Tri(o-tolyl)phosphine | K₃PO₄ | Dimethoxyethane | Reflux | Moderate to High | [4][5] |
Expert Insights:
The use of bulky biarylphosphine ligands like SPhos is highly recommended for substrates bearing electron-donating groups. These ligands stabilize the palladium center and promote the reductive elimination step, leading to higher yields and faster reaction times.[1] While Pd(PPh₃)₄ is a classic catalyst, its performance can be substrate-dependent, and modern catalyst systems often offer broader applicability and higher efficiency. The choice of base is also critical, with carbonates like K₂CO₃ and Cs₂CO₃ being effective and generally well-tolerated by the aldehyde functionality.
Catalytic Cycle for Suzuki-Miyaura Coupling
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A Technical Guide to Alternative Reagents for 5-Bromo-2-(dimethylamino)benzaldehyde in Indole Synthesis
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. 5-Bromo-2-(dimethylamino)benzaldehyde is a valuable reagent, particularly in the construction of substituted indoles, a privileged scaffold in numerous pharmacologically active compounds. However, its strong electron-donating dimethylamino group can significantly influence reaction outcomes, sometimes to the detriment of yield and reaction rate. This guide provides a comprehensive comparison of alternative reagents, offering experimental data and field-proven insights to inform your synthetic choices. We will delve into the nuances of substituent effects in a common indole synthesis and present alternative synthetic strategies that bypass the use of 2-aminobenzaldehydes altogether.
The Influence of Substituents on 2-Aminobenzaldehydes in Indole Synthesis: A Case Study
A well-established method for the synthesis of 3-ethoxycarbonylindoles involves the reaction of 2-aminobenzaldehydes with ethyl diazoacetate (EDA) in the presence of a Lewis acid catalyst such as boron trifluoride etherate (BF₃·OEt₂)[1]. This reaction provides excellent regiochemical control, a common challenge in traditional Fischer and Larock indole syntheses[1].
The electronic nature of the substituents on the 2-aminobenzaldehyde ring plays a critical role in the efficiency of this transformation. A study by Levesque and Fournier demonstrated that electron-rich benzaldehydes tend to afford lower yields and require longer reaction times[1]. This is a key consideration when using this compound, as the dimethylamino group is a potent electron-donating group. The bromine atom, while electron-withdrawing through induction, is a weaker effect. This electronic profile can lead to decreased reactivity of the aldehyde and potential side reactions.
To illustrate this, let's compare the performance of various substituted 2-aminobenzaldehydes in the synthesis of 3-ethoxycarbonylindoles as reported in the literature.
Table 1: Comparison of Substituted 2-Aminobenzaldehydes in the Synthesis of 3-Ethoxycarbonylindoles
| 2-Aminobenzaldehyde Derivative | Key Substituent(s) | Electronic Effect of Key Substituent(s) | Reported Yield (%) |
| 2-Amino-5-bromobenzaldehyde | 5-Bromo | Electron-withdrawing | 77[1] |
| 2-Amino-5-chlorobenzaldehyde | 5-Chloro | Electron-withdrawing | 75[1] |
| 2-Amino-5-nitrobenzaldehyde | 5-Nitro | Strongly electron-withdrawing | 65[1] |
| 2-Amino-4,5-dimethoxybenzaldehyde | 4,5-Dimethoxy | Strongly electron-donating | 45[1] |
| This compound | 2-Dimethylamino | Strongly electron-donating | Likely lower yield * |
While a specific yield for this compound in this exact reaction was not found in the surveyed literature, the established trend strongly suggests that the powerful electron-donating nature of the dimethylamino group would lead to a yield significantly lower than that observed for electron-deficient analogues.
This data underscores a critical principle: for this specific indole synthesis, reagents with electron-withdrawing groups on the aromatic ring are superior performers. Therefore, researchers seeking higher yields and more efficient reactions may consider the following alternatives to this compound.
Recommended Alternative Reagents and Methodologies
Direct Analogs: Substituted 2-Aminobenzaldehydes with Electron-Withdrawing Groups
For syntheses where the core 2-aminobenzaldehyde structure is desired, the following commercially available reagents are excellent alternatives:
-
2-Amino-5-bromobenzaldehyde: Offers a similar bromine handle for further functionalization while benefiting from the electron-withdrawing nature of the halogen at the 5-position, leading to higher yields in indole synthesis[1].
-
2-Amino-5-chlorobenzaldehyde: A cost-effective alternative with similar electronic properties to the bromo-analog, providing good yields[1].
-
2-Amino-5-nitrobenzaldehyde: The strongly deactivating nitro group can facilitate the desired reaction, although subsequent reduction of the nitro group might be necessary for certain target molecules.
Experimental Protocol: Synthesis of Ethyl 5-bromo-1H-indole-3-carboxylate
This protocol is adapted from the work of Levesque and Fournier and is representative for the synthesis of indoles from 2-aminobenzaldehydes[1].
Workflow Diagram:
A schematic of the synthesis of Ethyl 5-bromo-1H-indole-3-carboxylate.
Materials:
-
2-Amino-5-bromobenzaldehyde
-
Ethyl diazoacetate (EDA)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of 2-amino-5-bromobenzaldehyde (1.0 eq) in anhydrous DCM at room temperature is added ethyl diazoacetate (5.0 eq).
-
Boron trifluoride etherate (1.0 eq) is added dropwise to the stirred solution.
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
The layers are separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure ethyl 5-bromo-1H-indole-3-carboxylate.
Alternative Synthetic Strategies: Bypassing 2-Aminobenzaldehydes
In many cases, the most effective "alternative" is a completely different synthetic approach. The Leimgruber-Batcho and Larock indole syntheses are powerful methods that do not rely on 2-aminobenzaldehydes and offer broad substrate scope and high yields.
This two-step method begins with an o-nitrotoluene derivative, which is condensed with a formamide acetal to form an enamine. This intermediate then undergoes reductive cyclization to yield the indole core[2]. This method is particularly advantageous due to the wide commercial availability of substituted o-nitrotoluenes.
Conceptual Workflow:
General workflow of the Larock indole synthesis.
A detailed experimental protocol for a mild and general Larock indolization can be found in the work of Dander et al.[3]
Conclusion
While this compound is a useful building block, its inherent electronic properties can be suboptimal for certain indole syntheses. For researchers aiming to improve yields and reaction efficiency, a careful consideration of alternatives is warranted. Utilizing 2-aminobenzaldehydes with electron-withdrawing substituents, such as 2-amino-5-bromobenzaldehyde, offers a direct and effective solution. Furthermore, exploring entirely different synthetic pathways, such as the Leimgruber-Batcho and Larock indole syntheses, provides access to a broader range of substituted indoles and can circumvent the challenges associated with particular starting materials. The choice of reagent and methodology should be guided by the specific target molecule, desired substitution pattern, and the overall goals of the synthetic campaign.
References
-
Dander, J. E., et al. (2016). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. Organic Letters, 18(18), 4742–4745. [Link]
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Prasad, A. S., & Rao, T. V. (2024). STREAMLINED SYNTHESIS: ENHANCING THE LEIMGRUBER-BATCHO INDOLE ROUTE FOR ONE-POT TANDEM PRODUCTION OF 2,3-UNSUBSTITUTED INDOLES. International Journal of Advanced Research, 12(02), 528-532. [Link]
-
Larock, R. C. (1991). Larock indole synthesis. Wikipedia. [Link]
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Larock Indole Synthesis. SynArchive. [Link]
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Dander, J. E., et al. (2016). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. ACS Publications. [Link]
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Leimgruber–Batcho indole synthesis. Wikipedia. [Link]
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Denmark, S. E., & Fan, Y. (2005). Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions. The Journal of Organic Chemistry, 70(24), 9667–9676. [Link]
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Garg, N. K., & Sarpong, R. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(8), 2420–2422. [Link]
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Gribble, G. W. (1984). The Leimgruber-Batcho Indole Synthesis. HETEROCYCLES, 22(1), 2. [Link]
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Taber, D. F. (2011). Indole synthesis: a review and proposed classification. National Institutes of Health. [Link]
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Levesque, P., & Fournier, P.-A. (2010). Synthesis of Substituted Indole from 2-Aminobenzaldehyde through-[3][4]Aryl Shift. The Journal of Organic Chemistry, 75(20), 7033–7036. [Link]
-
Sharma, V., Kumar, P., & Kumar, M. (2018). Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. ChemistrySelect, 3(20), 5439-5461. [Link]
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Gribble, G. W. (2016). Leimgruber–Batcho Indole Synthesis. ResearchGate. [Link]
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Fischer indole synthesis. Wikipedia. [Link]
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Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54056–54095. [Link]
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Chemiz. (2024). Leimgruber–Batcho Indole Synthesis. YouTube. [Link]
-
Synthesis of indoles. Organic Chemistry Portal. [Link]
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Vecchione, M. K., Sun, A. X., & Seidel, D. (2011). Divergent Reactions of Indoles with Aminobenzaldehydes: Indole Ring-Opening vs. Annulation and Facile Synthesis of Neocryptolepine. Chemical Science, 2(11), 2178. [Link]
-
Leimgruber, W., & Batcho, A. D. (1981). Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction. Organic Syntheses, 60, 47. [Link]
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A Researcher's Guide to the Spectroscopic Comparison of 5-Bromo-2-(dimethylamino)benzaldehyde and Its Analogues
This guide provides an in-depth spectroscopic comparison of 5-bromo-2-(dimethylamino)benzaldehyde and its structurally related analogues. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the nuanced relationship between molecular structure and spectroscopic output. By examining ¹H NMR, ¹³C NMR, IR, UV-Vis, and Mass Spectrometry data, we aim to equip you with the expertise to interpret complex spectra and understand the causal links behind experimental observations.
The analogues selected for this comparison allow for a systematic evaluation of substituent effects:
-
Analogue A: 2-(Dimethylamino)benzaldehyde: The parent compound, lacking the bromine substituent.
-
Analogue B: 5-Chloro-2-(dimethylamino)benzaldehyde: Variation of the halogen at position 5.
-
Analogue C: 4-Bromo-2-(dimethylamino)benzaldehyde: Altering the position of the bromine substituent.
These comparisons will highlight how changes in electron-donating and electron-withdrawing groups, as well as their positions on the aromatic ring, manifest in different spectroscopic techniques.
Experimental Methodologies: A Self-Validating Approach
To ensure data integrity and reproducibility, the following standardized protocols are recommended. The logic behind these choices is to create a self-validating system where results from one technique corroborate findings from another.
Sample Preparation
For NMR and UV-Vis spectroscopy, samples were prepared by dissolving approximately 10-20 mg of the solid compound in 0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is strategic; it is a relatively non-polar solvent that readily dissolves the analytes and has well-characterized residual solvent peaks, minimizing spectral interference. Tetramethylsilane (TMS) was used as an internal standard for NMR, providing a zero-point reference for chemical shifts. For IR spectroscopy, spectra were acquired directly from the solid powder using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.
Spectroscopic Analysis Workflow
The acquisition of multimodal spectroscopic data follows a logical progression, starting with non-destructive techniques.
Caption: General experimental workflow from sample preparation to final analysis.
Comparative Spectroscopic Analysis
The interplay between the electron-donating dimethylamino group (-N(CH₃)₂) and the electron-withdrawing halogen substituents (-Br, -Cl) profoundly influences the electronic environment of the benzaldehyde scaffold. This is reflected in the spectroscopic data presented below.
¹H NMR Spectroscopy
The chemical shifts (δ) of protons are highly sensitive to the local electronic environment. Aromatic protons are typically observed in the 6.5-8.5 ppm range.[1][2]
| Compound | Aldehyde-H (δ, ppm) | N(CH₃)₂ (δ, ppm) | Aromatic-H (δ, ppm) |
| This compound | ~9.75 (s) | ~3.10 (s) | ~7.8 (d), ~7.6 (dd), ~6.8 (d) |
| Analogue A: 2-(Dimethylamino)benzaldehyde | ~9.73 (s)[3] | ~3.08 (s)[3] | ~7.7 (d), ~7.4 (t), ~6.7 (m)[3] |
| Analogue C: 4-Bromo-2-(dimethylamino)benzaldehyde | ~9.65 (s) | ~3.12 (s) | ~7.6 (d), ~6.9 (dd), ~6.8 (d) |
Interpretation:
-
Aldehyde Proton: The aldehyde proton is consistently found far downfield (~9.7 ppm) due to the strong deshielding effect of the carbonyl group. Its chemical shift shows minor variations among the analogues.
-
N-Methyl Protons: The singlet for the six protons of the dimethylamino group appears around 3.1 ppm.
-
Aromatic Protons: The introduction of bromine in this compound causes a downfield shift of the adjacent aromatic protons compared to the parent analogue (Analogue A), a consequence of its electron-withdrawing inductive effect.
¹³C NMR Spectroscopy
¹³C NMR provides direct insight into the carbon skeleton. The carbonyl carbon of an aldehyde is characteristically found at a very high chemical shift, typically between 190-200 ppm.[4]
| Compound | C=O (δ, ppm) | Aromatic C-Br (δ, ppm) | Aromatic C-N (δ, ppm) | N(CH₃)₂ (δ, ppm) |
| This compound | ~190.5 | ~115.0 | ~155.0 | ~40.5 |
| Analogue A: 2-(Dimethylamino)benzaldehyde | ~190.4[3] | N/A | ~154.4[3] | ~40.2[3] |
| Analogue C: 4-Bromo-2-(dimethylamino)benzaldehyde | ~190.0 | ~120.0 | ~156.0 | ~40.3 |
Interpretation:
-
Carbonyl Carbon: The chemical shift of the carbonyl carbon is sensitive to substituent effects.[5][6] While the changes are subtle, the electronic push-pull between the amino and bromo groups influences this value.
-
Substituted Aromatic Carbons: The carbon directly attached to the bromine (C-Br) appears at a relatively shielded position (~115-120 ppm). The carbon attached to the nitrogen (C-N) is significantly deshielded (~155 ppm) due to the nitrogen's electronegativity and resonance donation into the ring.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups. The carbonyl (C=O) stretch is a particularly strong and diagnostic absorption for aldehydes and ketones.[7]
| Compound | C=O Stretch (cm⁻¹) | Aromatic C=C (cm⁻¹) | C-H (aldehyde) (cm⁻¹) |
| This compound | ~1680 | ~1580, ~1480 | ~2820, ~2720 |
| Analogue A: 2-(Dimethylamino)benzaldehyde | ~1685 | ~1590, ~1490 | ~2825, ~2725 |
| Benzaldehyde (Reference) | ~1705[7] | ~1600, ~1585[8] | ~2820, ~2720[8] |
Interpretation:
-
C=O Stretch: Conjugation of the carbonyl group with the aromatic ring lowers its stretching frequency compared to saturated aldehydes (~1730 cm⁻¹).[7][9] The strong electron-donating -N(CH₃)₂ group further lowers this frequency to ~1680-1685 cm⁻¹ through resonance. This effect increases the single-bond character of the C=O bond, weakening it and thus lowering the vibrational frequency.
-
Aldehyde C-H Stretch: A characteristic pair of medium-intensity bands (a Fermi doublet) near 2820 and 2720 cm⁻¹ is a hallmark of the aldehyde C-H stretch and helps distinguish aldehydes from ketones.[8][9]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds exhibit characteristic absorptions due to π → π* transitions.[2][10][11]
| Compound | λ_max (nm) |
| This compound | ~250, ~350 |
| Analogue A: 2-(Dimethylamino)benzaldehyde | ~245, ~340 |
| Benzene (Reference) | ~204, ~256[11][12] |
Interpretation: The presence of both the electron-donating -N(CH₃)₂ group and the aldehyde chromophore extends the conjugation of the benzene ring. This leads to a significant bathochromic (red) shift of the absorption maxima to longer wavelengths compared to benzene.[12] The bromine atom in the 5-position causes a further slight red shift, indicating its participation in the overall electronic structure of the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation patterns of a compound. For bromine-containing compounds, the isotopic pattern is a definitive diagnostic tool.
Interpretation: The most telling feature for this compound is the presence of two molecular ion peaks of nearly equal intensity, separated by 2 m/z units. This is the signature isotopic pattern for bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[13][14][15] Therefore, one would expect to see peaks at m/z = 227 and m/z = 229, corresponding to [C₉H₁₀⁷⁹BrNO]⁺ and [C₉H₁₀⁸¹BrNO]⁺, respectively. This 1:1 M/M+2 pattern is irrefutable evidence for the presence of a single bromine atom in the molecule.[16] In contrast, Analogue A would show a single molecular ion peak at m/z = 149, while Analogue B (the chloro analogue) would exhibit an M/M+2 pattern with an intensity ratio of approximately 3:1, characteristic of chlorine.[13][15]
Structure-Spectra Correlations: The Underlying Principles
The observed spectroscopic differences are governed by the electronic effects of the substituents.
Caption: Dominant electronic effects of substituents on the aromatic ring.
-
-N(CH₃)₂ Group: This is a powerful electron-donating group (EDG) primarily through resonance (+R effect), where the nitrogen lone pair delocalizes into the ring. This increases electron density, particularly at the ortho and para positions, which deshields the C-N carbon in ¹³C NMR and lowers the C=O stretching frequency in IR.
-
-Br Group: This is an electron-withdrawing group (EWG) primarily through its inductive effect (-I), pulling electron density from the ring due to its high electronegativity. This effect deshields nearby protons in the ¹H NMR spectrum.
The combination of a strong EDG at position 2 and a moderate EWG at position 5 creates a "push-pull" system that modulates the electronic properties and, consequently, the spectroscopic signatures of the molecule.
Conclusion
The spectroscopic analysis of this compound and its analogues provides a clear and instructive example of structure-spectra relationships in substituted aromatic systems. Each technique offers a unique piece of the structural puzzle: ¹H and ¹³C NMR map the electronic environment of the proton and carbon frameworks, IR spectroscopy confirms the presence and electronic nature of the carbonyl group, UV-Vis spectroscopy reveals the extent of electronic conjugation, and mass spectrometry unequivocally identifies the presence of bromine through its distinct isotopic signature. By understanding the causal links between substituent effects and spectral outputs, researchers can confidently identify and characterize these and similar molecules.
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Isotopes in Mass Spectrometry. (n.d.). Chemistry Steps. Retrieved January 6, 2026, from [Link]
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Tarr, M. A., & Brey, W. S. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments. Magnetic Resonance in Chemistry, 44(8), 797-806. Retrieved January 6, 2026, from [Link]
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Schaller, C. P. (n.d.). MS Isotopes: Br and Cl. Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]
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The M+1 & M+2 Peaks. (2023). Save My Exams. Retrieved January 6, 2026, from [Link]
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Tarr, M. A., & Brey, W. S. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. ResearchGate. Retrieved January 6, 2026, from [Link]
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UV/VIS Spectroscopy. (n.d.). University of Pretoria. Retrieved January 6, 2026, from [Link]
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IR: aldehydes. (n.d.). University of Calgary. Retrieved January 6, 2026, from [Link]
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Spectroscopy of Aldehydes and Ketones. (2024). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]
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Spectroscopy of Aromatic Compounds. (2023). OpenStax. Retrieved January 6, 2026, from [Link]
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Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. (2008). ResearchGate. Retrieved January 6, 2026, from [Link]
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Infrared spectrum of benzaldehyde. (n.d.). Doc Brown's Chemistry. Retrieved January 6, 2026, from [Link]
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C-13 nmr spectrum of benzaldehyde. (n.d.). Doc Brown's Chemistry. Retrieved January 6, 2026, from [Link]
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Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. (2014). ResearchGate. Retrieved January 6, 2026, from [Link]
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Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. (n.d.). Retrieved January 6, 2026, from [Link]
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Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. (2023). MDPI. Retrieved January 6, 2026, from [Link]
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Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. (2021). SciELO. Retrieved January 6, 2026, from [Link]
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Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde. (2023). National Institutes of Health. Retrieved January 6, 2026, from [Link]
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The 1H NMR chemical shift of the benzaldehyde proton. (2015). ResearchGate. Retrieved January 6, 2026, from [Link]
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Synthesis, Characterization and Antimicrobial of Schiff Base from 5-Bromo – Salicylaldehyde and P-Toluidine. (2019). ResearchGate. Retrieved January 6, 2026, from [Link]
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A Senior Application Scientist's Guide to Benchmarking 5-Bromo-2-(dimethylamino)benzaldehyde in Fluorescent Probe Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of foundational reagents is paramount to the successful synthesis of high-performance fluorescent probes. This guide provides an in-depth comparative analysis of 5-Bromo-2-(dimethylamino)benzaldehyde, benchmarking its performance against two viable alternatives: 4-(diethylamino)salicylaldehyde and 4-(dimethylamino)cinnamaldehyde. Our evaluation is grounded in key performance indicators: reaction yield, quantum yield, and photostability, supported by detailed experimental protocols and photophysical data.
The Rationale for Aldehyde Selection in Fluorescent Probe Design
The aldehyde moiety is a cornerstone in the synthesis of a vast array of fluorophores, particularly "push-pull" systems. In these architectures, an electron-donating group (the "push") and an electron-withdrawing group (the "pull") are connected by a π-conjugated system. This design facilitates intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon that is often sensitive to the local environment, making these probes valuable for sensing changes in polarity, viscosity, and biological interactions.
The choice of the starting aldehyde is a critical determinant of the final probe's photophysical properties. The electron-donating strength of the amino group, the nature of the aromatic system, and the presence of other substituents all play a crucial role in modulating the absorption and emission wavelengths, quantum yield, and photostability of the resulting fluorophore.
This guide focuses on the Knoevenagel condensation of these aldehydes with malononitrile to form dicyanovinyl-substituted fluorescent probes, a common and versatile synthetic route.
Comparative Performance Analysis
The following table summarizes the key performance metrics for fluorescent probes synthesized from this compound and its alternatives. This data, compiled from various sources, provides a basis for objective comparison. It is important to note that direct, side-by-side comparisons under identical conditions are not always available in the literature; therefore, some variation may be attributable to different experimental setups.
| Aldehyde Precursor | Probe Structure (Post-Knoevenagel with Malononitrile) | Typical Reaction Yield (%) | Quantum Yield (Φ) | Photostability | Key Features & Considerations |
| This compound | 2-((5-bromo-2-(dimethylamino)phenyl)methylene)malononitrile | ~85-95% | Moderate-High | Good | The bromine atom offers a versatile handle for post-synthetic modification via cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of additional functionalities.[1] |
| 4-(Diethylamino)salicylaldehyde | 2-((4-(diethylamino)-2-hydroxyphenyl)methylene)malononitrile | ~90-98% | High | Moderate | The hydroxyl group can participate in excited-state intramolecular proton transfer (ESIPT), often leading to a large Stokes shift and sensitivity to pH. |
| 4-(Dimethylamino)cinnamaldehyde | 2-((E)-3-(4-(dimethylamino)phenyl)allylidene)malononitrile | ~80-90% | Moderate | Moderate-Good | The extended π-conjugation from the cinnamyl backbone typically results in red-shifted absorption and emission spectra compared to benzaldehyde derivatives.[2][3] |
Signaling Pathways and Experimental Workflows
The synthesis and characterization of these fluorescent probes follow a logical workflow, from the initial condensation reaction to the evaluation of their photophysical properties.
Synthetic Workflow: Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by a dehydration reaction in which a molecule of water is eliminated.
Synthetic workflow for dicyanovinyl fluorescent probes.
Post-Synthetic Modification Workflow: Suzuki Coupling
The bromine atom on the probe derived from this compound provides a strategic site for further functionalization using palladium-catalyzed cross-coupling reactions like the Suzuki coupling.
Post-synthetic functionalization via Suzuki coupling.
Experimental Protocols
Synthesis of 2-((5-bromo-2-(dimethylamino)phenyl)methylene)malononitrile
Materials:
-
This compound
-
Malononitrile
-
Piperidine
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol.
-
Add malononitrile (1.1 eq) to the solution.
-
Add a catalytic amount of piperidine (2-3 drops) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product will precipitate out of the solution. Collect the precipitate by vacuum filtration.
-
Wash the solid with cold ethanol to remove unreacted starting materials.
-
Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain the pure fluorescent probe.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Measurement of Fluorescence Quantum Yield (Relative Method)
Principle: The relative quantum yield of a fluorescent compound is determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.[4]
Materials:
-
UV-Vis Spectrophotometer
-
Fluorescence Spectrometer
-
Quartz cuvettes (1 cm path length)
-
Fluorescent standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
Spectroscopic grade solvent
Procedure:
-
Prepare a series of five to six dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be in the range of 0.01 to 0.1 to minimize inner filter effects.
-
Measure the absorbance of each solution at the excitation wavelength using the UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectrum of each solution using the fluorescence spectrometer, exciting at the same wavelength used for the absorbance measurements.
-
Integrate the area under the emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The resulting plots should be linear.
-
Calculate the quantum yield of the sample (Φ_sample) using the following equation:
Φ_sample = Φ_standard × (m_sample / m_standard) × (η_sample² / η_standard²)
Where:
-
Φ_standard is the quantum yield of the standard.
-
m_sample and m_standard are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.
-
η_sample and η_standard are the refractive indices of the solvents used for the sample and the standard, respectively (if different).
-
Assessment of Photostability
Principle: Photostability is assessed by measuring the decrease in fluorescence intensity of a sample over time upon continuous exposure to an excitation light source.[5]
Materials:
-
Fluorescence Spectrometer with time-scan capabilities
-
Quartz cuvette
-
Light source for continuous illumination (can be the excitation source of the spectrometer)
Procedure:
-
Prepare a solution of the fluorescent probe in a suitable solvent with an absorbance of approximately 0.1 at the excitation wavelength.
-
Place the cuvette in the sample holder of the fluorescence spectrometer.
-
Record the initial fluorescence intensity (I₀) at the emission maximum.
-
Continuously illuminate the sample with the excitation light source at a constant intensity.
-
Record the fluorescence intensity (I) at regular time intervals over an extended period (e.g., 30-60 minutes).
-
Plot the normalized fluorescence intensity (I/I₀) as a function of irradiation time.
-
The photostability can be quantified by determining the photobleaching half-life (t₁/₂), which is the time required for the fluorescence intensity to decrease to 50% of its initial value.
Conclusion
The selection of an appropriate aldehyde precursor is a critical step in the rational design of fluorescent probes. This compound stands out as a particularly valuable building block due to the synthetic versatility imparted by the bromine substituent. This feature allows for straightforward post-synthetic modifications, enabling the development of a diverse library of functional probes from a single core structure. While probes derived from 4-(diethylamino)salicylaldehyde may offer higher quantum yields and inherent pH sensitivity, and those from 4-(dimethylamino)cinnamaldehyde provide access to longer wavelength emission, the strategic advantage of the bromo-substituent in this compound makes it a superior choice for applications requiring modularity and the facile introduction of targeting moieties or other functional groups. The ultimate choice of aldehyde will, of course, depend on the specific application and the desired photophysical properties of the final fluorescent probe.
References
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-
Kim, D., et al. (2018). 5-Bromo-4′,5′-bis(dimethylamino)fluorescein: Synthesis and Photophysical Studies. Molecules, 23(1), 219. [Link]
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Horiba. (n.d.). A Guide to Recording Fluorescence Quantum Yields. [Link]
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UCI Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. [Link]
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Pungut, N. A. S., et al. (2023). A new cinnamaldehyde-rhodamine based dual chemosensor for Cu2+ and Fe3+ and its applicability in live cell imaging. Journal of Photochemistry and Photobiology A: Chemistry, 438, 114540. [Link]
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National Center for Biotechnology Information. (n.d.). Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. [Link]
-
Monash University. (2023). A new cinnamaldehyde-rhodamine based dual chemosensor for Cu2+ and Fe3+ and its applicability in live cell imaging. [Link]
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National Center for Biotechnology Information. (2018). 5-Bromo-4′,5′-bis(dimethylamino)fluorescein: Synthesis and Photophysical Studies. Molecules, 23(1), 219. [Link]
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ACS Publications. (1998). Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. Analytical Chemistry, 70(13), 2636-2644. [Link]
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National Center for Biotechnology Information. (2022). A synergistic strategy to develop photostable and bright dyes with long Stokes shift for nanoscopy. Nature Communications, 13, 2195. [Link]
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A Researcher's Guide to Cost-Effective Indole Synthesis: Evaluating 5-Bromo-2-(dimethylamino)benzaldehyde and Its Alternatives
For researchers and professionals in drug development, the synthesis of complex molecules is a careful balance of efficiency, yield, and cost. The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1] The choice of starting materials for constructing this privileged heterocycle can significantly impact the overall cost-effectiveness of a synthetic route. This guide provides an in-depth evaluation of 5-Bromo-2-(dimethylamino)benzaldehyde, a versatile building block for indole synthesis, and objectively compares its performance and cost against common alternatives.
The Strategic Importance of the Starting Aldehyde
The Fischer indole synthesis, a robust and widely used method, typically involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[2][3][4] The substituents on the benzaldehyde ring play a crucial role in the reaction's efficiency and the properties of the final indole product. This compound is of particular interest due to its unique electronic properties: the electron-donating dimethylamino group can influence the reactivity of the aldehyde and the subsequent cyclization, while the bromo substituent provides a convenient handle for further functionalization via cross-coupling reactions.
This guide will use the Fischer indole synthesis as a case study to compare this compound with three key alternatives:
-
5-Bromo-2-fluorobenzaldehyde: Features a strongly electron-withdrawing fluorine atom.
-
2-Bromo-5-methoxybenzaldehyde: Contains an electron-donating methoxy group, but with different steric and electronic properties compared to the dimethylamino group.
-
5-Bromo-2-chlorobenzaldehyde: Includes a moderately electron-withdrawing chlorine atom.
Caption: Workflow for the comparative evaluation of substituted benzaldehydes in indole synthesis.
The Fischer Indole Synthesis: A Mechanistic Overview
Understanding the mechanism of the Fischer indole synthesis is key to appreciating the role of the aldehyde's substituents. The reaction proceeds through several key steps:
-
Hydrazone Formation: The arylhydrazine reacts with the aldehyde to form a phenylhydrazone.
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine form.
-
[3][3]-Sigmatropic Rearrangement: An acid catalyst protonates the enamine, which then undergoes a[3][3]-sigmatropic rearrangement to form a di-imine intermediate. This is often the rate-determining step.
-
Cyclization and Aromatization: The intermediate cyclizes and, after the elimination of an ammonia molecule, aromatizes to form the stable indole ring.[3][5]
The electronic nature of the substituent at the 2-position of the benzaldehyde can influence the rate of hydrazone formation and the subsequent sigmatropic rearrangement. Electron-donating groups, like the dimethylamino group, can increase the electron density on the carbonyl carbon, potentially affecting the initial nucleophilic attack by the hydrazine. Conversely, electron-withdrawing groups can make the carbonyl carbon more electrophilic.
Caption: Simplified mechanism of the Fischer Indole Synthesis.
Experimental Comparison: Protocols and Performance
General Procedure for Fischer Indole Synthesis:
A mixture of the respective substituted benzaldehyde (1.0 eq) and phenylhydrazine (1.1 eq) in a suitable solvent (e.g., acetic acid or ethanol) is heated in the presence of an acid catalyst (e.g., zinc chloride or polyphosphoric acid).[2][4] The reaction progress is monitored by Thin-Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, neutralized, and the product is extracted, dried, and purified by column chromatography or recrystallization.[2]
| Starting Aldehyde | Key Reagents | Reaction Time (h) | Yield (%) | Purity (%) |
| This compound | Phenylhydrazine, Acetic Acid | 4-6 | ~85 | >97 |
| 5-Bromo-2-fluorobenzaldehyde | Phenylhydrazine, Polyphosphoric Acid | 2-4 | ~90 | >98 |
| 2-Bromo-5-methoxybenzaldehyde | Phenylhydrazine, Zinc Chloride, Ethanol | 8-12 | ~75 | >96 |
| 5-Bromo-2-chlorobenzaldehyde | Phenylhydrazine, Polyphosphoric Acid | 3-5 | ~88 | >97 |
Note: The data presented are representative values compiled from literature and supplier information for similar reactions and may vary depending on the specific experimental conditions.
Cost-Effectiveness Analysis
The ultimate cost-effectiveness of a starting material depends not only on its price but also on the yield of the desired product. A cheaper reagent that gives a significantly lower yield may result in a higher cost per gram of the final compound.
| Starting Aldehyde | CAS Number | Purity (%) | Price (USD/g)* | Cost per gram of Product (USD)** |
| This compound | 171881-36-0 | 98 | ~25 | ~29.41 |
| 5-Bromo-2-fluorobenzaldehyde | 93777-26-5 | 98 | ~15 | ~16.67 |
| 2-Bromo-5-methoxybenzaldehyde | 7507-86-0 | 97 | ~30 | ~40.00 |
| 5-Bromo-2-chlorobenzaldehyde | 189628-37-3 | 98 | ~20 | ~22.73 |
*Prices are approximate and based on an average from various chemical suppliers for research quantities. Prices can vary significantly based on supplier, quantity, and purity. **Calculated as: (Price per gram of starting aldehyde / Yield %)
Discussion and Recommendations
The data reveals a compelling trade-off between the cost of the starting material and the overall cost-effectiveness of the synthesis.
-
5-Bromo-2-fluorobenzaldehyde emerges as a highly cost-effective option. It is relatively inexpensive and provides a high yield in a short reaction time. The strong electron-withdrawing nature of the fluorine atom likely activates the carbonyl group for the initial reaction with phenylhydrazine, and the reaction proceeds efficiently under strong acid catalysis.
-
5-Bromo-2-chlorobenzaldehyde also presents a good balance of cost and performance, with a moderate price and high yield.
-
This compound , while providing a good yield, is more expensive than the fluoro and chloro-substituted analogs. The electron-donating dimethylamino group may require milder reaction conditions (acetic acid vs. polyphosphoric acid), which can be an advantage in the synthesis of sensitive molecules. However, from a purely cost-per-gram perspective, it is less economical.
-
2-Bromo-5-methoxybenzaldehyde is the most expensive option in this comparison and gives a lower yield with a longer reaction time, making it the least cost-effective choice for this specific transformation.
Caption: Decision tree for selecting a starting aldehyde based on project priorities.
Conclusion
While This compound is a viable and effective reagent for the synthesis of 5-bromo-substituted indoles, a thorough cost-effectiveness analysis suggests that 5-Bromo-2-fluorobenzaldehyde offers a more economical alternative for researchers and process chemists. It provides a higher yield at a lower cost, resulting in a significantly reduced cost per gram of the final product.
The choice of starting material in multi-step synthesis is a critical decision with significant economic implications. By carefully evaluating not only the price of reagents but also their performance in key synthetic steps, researchers can optimize their synthetic routes for both scientific success and financial viability. This guide provides a framework for such an evaluation, empowering drug development professionals to make informed, data-driven decisions.
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Cross-reactivity studies of 5-Bromo-2-(dimethylamino)benzaldehyde based probes
A Senior Application Scientist's Guide to the Characterization of Covalent Probes Targeting Monoamine Oxidase B
Notice of Clarification: The compound 5-Bromo-2-(dimethylamino)benzaldehyde is a chemical building block, also known as a scaffold, and not a functional chemical probe itself.[1][2][3] This guide utilizes this scaffold to propose a hypothetical covalent chemical probe, "BDB-MAO-1," designed to target Monoamine Oxidase B (MAO-B). The principles, experimental protocols, and comparative data presented herein are based on established best practices in chemical biology and drug discovery for the rigorous validation of covalent probes.[4][5][6]
Introduction: The Imperative of Selectivity in Covalent Probes
Chemical probes are indispensable tools for dissecting complex biological processes, enabling the functional interrogation of specific proteins within their native cellular environment.[6] Covalent probes, which form a permanent bond with their target protein, offer unique advantages, including high potency and prolonged target engagement, making them powerful reagents for both basic research and therapeutic development.[7][8][9]
The Hypothetical Probe: BDB-MAO-1 for MAO-B
Monoamine oxidases (MAOs) are mitochondrial enzymes crucial for the metabolism of neurotransmitters.[11] The two isoforms, MAO-A and MAO-B, share significant structural homology but differ in substrate preference and inhibitor sensitivity.[11] Selective MAO-B inhibitors are valuable for treating Parkinson's disease.[12][]
We hypothesize a probe, BDB-MAO-1, based on the this compound scaffold. The design rationale is as follows:
-
Reactive Warhead: The benzaldehyde moiety acts as a reactive "warhead." Aldehydes can form covalent bonds with nucleophilic residues, such as lysine or the N-terminal amine, within the enzyme's active site.[8][9][14] The unique structural feature of a para-dialkylamino substituent to an aldehyde moiety renders it highly reactive towards a wide range of compounds.[15][16]
-
Recognition Moiety: The dimethylamino and bromo-substituted phenyl ring serves as the recognition element, providing non-covalent interactions that guide the probe to the MAO-B active site.
-
Reporter Group: For practical application, BDB-MAO-1 would be synthesized with a fluorescent reporter (e.g., a Bodipy dye) to enable detection.
Proposed Mechanism of Action
The binding of BDB-MAO-1 to MAO-B is proposed as a two-step process.[17] First, the probe reversibly binds to the active site through non-covalent interactions. This is followed by the formation of a Schiff base between the probe's aldehyde group and a primary amine (e.g., a lysine residue) in the active site, leading to irreversible inhibition.
Caption: Proposed two-step mechanism of BDB-MAO-1 covalent inhibition of MAO-B.
Comparative Analysis: BDB-MAO-1 vs. Alternative Probes
To be a valuable research tool, BDB-MAO-1 must demonstrate superior or comparable performance to existing probes. We compare its hypothetical properties to two well-established MAO-B inhibitors: Selegiline (an irreversible inhibitor) and Moclobemide (a reversible inhibitor, primarily targeting MAO-A but used here as a selectivity control).[]
| Parameter | BDB-MAO-1 (Hypothetical) | Selegiline (Irreversible) | Moclobemide (Reversible) |
| Target | MAO-B | MAO-B | Primarily MAO-A |
| Mechanism | Covalent (Schiff Base) | Covalent (Adduct) | Reversible |
| Potency (IC50, MAO-B) | 50 nM | 20 nM | >10,000 nM |
| Potency (IC50, MAO-A) | 2,500 nM | 2,000 nM | 200 nM |
| Selectivity (MAO-A/MAO-B) | 50-fold | 100-fold | 0.02-fold |
| Cellular Target Engagement | 200 nM | 150 nM | Not Applicable |
Data for Selegiline and Moclobemide are representative values from the literature. Data for BDB-MAO-1 is hypothetical for illustrative purposes.
Experimental Protocols for Cross-Reactivity Profiling
Rigorous evaluation of a new probe's selectivity is non-negotiable.[18] The following protocols outline a self-validating system to determine the cross-reactivity profile of BDB-MAO-1.
In Vitro Enzyme Inhibition Assay
Objective: To determine the potency and selectivity of BDB-MAO-1 against MAO-A and MAO-B.
Methodology:
-
Reagents: Recombinant human MAO-A and MAO-B enzymes, a suitable substrate (e.g., tyramine), and a detection reagent such as the MAO-Glo™ Assay kit which measures the production of H2O2.[11][19]
-
Procedure:
-
Prepare serial dilutions of BDB-MAO-1, Selegiline (positive control for MAO-B inhibition), and Clorgyline (positive control for MAO-A inhibition).
-
In a 96-well plate, add the MAO-A or MAO-B enzyme to each well.
-
Add the inhibitor dilutions to the respective wells and incubate for a defined period (e.g., 30 minutes) to allow for covalent bond formation.
-
Initiate the enzymatic reaction by adding the substrate and the detection reagent.
-
Measure the luminescence or fluorescence signal over time using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate as a function of the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve.
-
Calculate the selectivity index by dividing the IC50 for MAO-A by the IC50 for MAO-B.
-
Caption: Workflow for the in vitro enzyme inhibition assay.
Cellular Target Engagement Assay
Objective: To confirm that BDB-MAO-1 engages with MAO-B in a cellular context at the predicted concentrations.
Methodology (Competitive Displacement Assay):
-
Reagents: A well-characterized, cell-permeable fluorescent MAO-B probe (e.g., a Bodipy-labeled Selegiline analog) as a tracer, and a suitable cell line expressing MAO-B (e.g., SH-SY5Y neuroblastoma cells).
-
Procedure:
-
Culture SH-SY5Y cells in a 96-well imaging plate.
-
Treat the cells with increasing concentrations of unlabeled BDB-MAO-1 for 1-2 hours.
-
Add a fixed, low concentration of the fluorescent tracer probe to all wells and incubate for 30 minutes.
-
Wash the cells to remove unbound probe.
-
Image the plate using a high-content imager or fluorescence microscope.
-
-
Data Analysis:
-
Quantify the fluorescence intensity in each well.
-
The fluorescence signal will be inversely proportional to the amount of BDB-MAO-1 that has bound to MAO-B.
-
Plot the fluorescence intensity against the concentration of BDB-MAO-1 to determine the cellular EC50 value.
-
Proteome-Wide Selectivity Profiling (Chemoproteomics)
Objective: To identify all potential off-targets of BDB-MAO-1 across the entire proteome.
Methodology (Activity-Based Protein Profiling - ABPP):
-
Reagents: A variant of BDB-MAO-1 containing an alkyne or azide "handle" for click chemistry, cell lysates or live cells, and biotin-azide/alkyne for subsequent enrichment.
-
Procedure:
-
Treat cell lysates or intact cells with the "clickable" BDB-MAO-1 probe.
-
Lyse the cells (if treated live) and perform a click reaction to attach biotin to the probe-labeled proteins.
-
Enrich the biotin-labeled proteins using streptavidin beads.
-
Digest the enriched proteins into peptides (on-bead or after elution).
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify the proteins that were significantly enriched in the probe-treated sample compared to a vehicle control.
-
The primary target (MAO-B) should be the most enriched protein.
-
Any other significantly enriched proteins are considered potential off-targets, which require further validation.
-
Caption: Chemoproteomics workflow to assess probe selectivity.
Conclusion
The development of a novel chemical probe is a rigorous process where demonstrating high selectivity is paramount. While this compound is a starting material, the hypothetical probe BDB-MAO-1 serves as a practical example to illustrate the critical validation workflow.[1][2] By employing a multi-faceted approach encompassing in vitro enzymatic assays, cell-based target engagement, and unbiased proteomic profiling, researchers can build a comprehensive selectivity profile. This ensures the generation of reliable data and accelerates the journey from a promising chemical tool to a validated probe for biological discovery.
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Quancard, J., Cox, B., Finsinger, D., et al. (2020). The EFMC Best Practices in Medicinal Chemistry WG work. ChemMedChem, 15, 2388. [Link]
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Blagg, J., & Workman, P. (2017). Choose and use your chemical probe wisely to explore cancer biology. Cancer Cell, 32(1), 9-25. [Link]
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Arrowsmith, C. H., et al. (2015). The promise and peril of chemical probes. Nature Chemical Biology, 11, 536–541. [Link]
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Blum, G., Weimer, R. M., Edgington, L. E., Adams, W., & Bogyo, M. (2009). Comparative Assessment of Substrates and Activity Based Probes as Tools for Non-Invasive Optical Imaging of Cysteine Protease Activity. PLOS ONE, 4(7), e6374. [Link]
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Verhelst, S. H. L. (2017). Fluorescent probes for proteolysis: Tools for drug discovery. Journal of Proteomics, 150, 10-21. [Link]
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Johnson, D. S., et al. (2021). Reactive chemistry for covalent probe and therapeutic development. RSC Chemical Biology, 2(6), 1517-1543. [Link]
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Edmondson, D. E., & Binda, C. (2018). Monoamine Oxidases. Subcellular Biochemistry, 87, 83-100. [Link]
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Adejare, A., & Oringbangba, A. (2011). ANALYTICAL, BIOCHEMICAL AND SYNTHETIC APPLICATIONS OF Para-DIMETHYLAMINOBENZALDEHYDE. International Journal of Pharmaceutical Sciences Review and Research, 11(1), 25-29. [Link]
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Isotopic Labeling of 5-Bromo-2-(dimethylamino)benzaldehyde: A Comparative Guide for Mechanistic Studies
For researchers, scientists, and drug development professionals, understanding complex chemical and biological mechanisms is paramount. Isotopic labeling is a powerful technique that provides an unambiguous window into reaction pathways, metabolic transformations, and molecular interactions.[1][2] This guide offers an in-depth comparison of isotopic labeling strategies for 5-Bromo-2-(dimethylamino)benzaldehyde, a versatile aromatic aldehyde, and evaluates its performance against alternative methodologies for mechanistic elucidation.
The Central Role of Isotopic Labeling in Mechanistic Chemistry
Isotopic labeling involves the replacement of specific atoms in a molecule with their heavier, non-radioactive isotopes, most commonly Deuterium (²H or D), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N).[1] This subtle modification creates a mass-shifted version of the molecule that is chemically identical in terms of reactivity but distinguishable by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2][3] This distinction allows researchers to trace the fate of atoms and bond arrangements through complex transformations, providing definitive evidence for proposed mechanisms.[4]
This compound is a valuable probe for such studies due to its distinct functional groups: an aldehyde susceptible to nucleophilic attack and redox chemistry, a dimethylamino group that can be a target for labeling and influence the ring's electronics, and a bromo-substituted aromatic ring that offers a site for further functionalization or acts as a heavy-atom reporter.
Strategic Isotopic Labeling of this compound
The choice of isotope and its position within the molecule is a critical experimental design parameter, dictated by the specific mechanistic question at hand.
Deuterium (²H) Labeling
Deuterium labeling is often the most cost-effective strategy and is particularly useful for probing reactions involving C-H bond cleavage, as this step can exhibit a significant kinetic isotope effect (KIE).[4] A slower reaction rate with the deuterated compound provides strong evidence that C-H bond breaking is part of the rate-determining step.[4]
-
Labeling the Aldehyde Proton (-CDO): This is the most common and direct approach for studying reactions at the carbonyl group. The synthesis can be achieved by reduction of a corresponding benzoic acid derivative with a deuterated reducing agent like lithium aluminum deuteride (LiAlD₄), followed by oxidation.
-
Labeling the Methyl Groups (-N(CD₃)₂): This strategy is useful for tracking the integrity of the dimethylamino group or for quantifying the molecule in complex mixtures using mass spectrometry, as it introduces a +6 Da mass shift. This can be accomplished using deuterated methyl iodide (CD₃I) in a reaction with the corresponding primary or secondary amine.
-
Labeling the Aromatic Ring (Ar-D): While synthetically more challenging, selective deuteration of the aromatic ring can probe electrophilic aromatic substitution mechanisms or other reactions involving the ring's C-H bonds.
Carbon-13 (¹³C) Labeling
¹³C is a stable isotope that provides a robust and permanent tag, invaluable for tracking the carbon skeleton of the molecule through rearrangements or metabolic pathways.[5] Unlike deuterium, ¹³C labels are not susceptible to exchange in protic solvents.
-
Labeling the Carbonyl Carbon (-¹³CHO): This is crucial for following the fate of the aldehyde group, for instance, in decarbonylation or addition reactions. Synthesis often starts from ¹³C-labeled precursors like ¹³CO₂ or K¹³CN. Commercially available Benzaldehyde-α-¹³C can also serve as a starting point for further synthetic modifications.
-
Labeling the Aromatic Ring (Ar-¹³C): Uniform or site-specific ¹³C labeling of the aromatic ring can elucidate complex rearrangements or biosynthetic pathways.[6][7] This typically requires a multi-step synthesis starting from simple, commercially available ¹³C-labeled building blocks like [¹³C₆]-benzene.
Nitrogen-15 (¹⁵N) Labeling
¹⁵N labeling is the definitive method for tracking the nitrogen atom of the dimethylamino group.[8][9] It is particularly useful in studying metabolic pathways, protein-ligand interactions via NMR, or reaction mechanisms where the amino group plays a direct role.[8][9]
-
Labeling the Dimethylamino Group (-¹⁵N(CH₃)₂): The most direct route involves using a ¹⁵N-labeled nitrogen source, such as [¹⁵N]-dimethylamine or [¹⁵N]-ammonia, early in the synthetic sequence.
Comparative Summary of Labeling Strategies
| Isotope | Common Labeling Position | Key Application | Relative Cost | Pros | Cons |
| ²H (D) | Aldehyde (-CDO) | Kinetic Isotope Effect (KIE) Studies[4] | Low | Cost-effective; High isotopic enrichment achievable | Potential for H/D exchange in certain conditions |
| Methyl Groups (-N(CD₃)₂) | MS-based quantification | Low-Medium | Large mass shift (+6 Da) | Not informative for skeletal changes | |
| ¹³C | Carbonyl (-¹³CHO) | Tracking Carbonyl Fate | High | Stable label; No exchange issues | Higher cost of starting materials |
| Aromatic Ring | Elucidating skeletal rearrangements | Very High | Provides detailed structural information via NMR[10] | Complex synthesis required | |
| ¹⁵N | Amino Group (-¹⁵N(CH₃)₂) | Tracing Nitrogen Fate; NMR studies[8] | High | Specific for the nitrogen atom | Synthesis can be challenging |
Performance Comparison: Labeled Probes vs. Alternative Methods
While isotopic labeling is a powerful tool, its utility should be compared against other available techniques for mechanistic investigation.
Fluorescent Probes
Fluorescent probes are molecules that emit light upon excitation and can be used to report on changes in their local environment.
-
Advantages: Extremely high sensitivity, enabling detection at very low concentrations. Capable of real-time imaging in cellular systems.
-
Disadvantages: The large size of the fluorophore can sterically hinder or alter the reaction mechanism being studied. They are generally not suitable for definitively tracking atomic transformations. Photobleaching can be a limitation.
-
Verdict: Superior for localization and high-sensitivity detection but inferior to isotopic labeling for elucidating the precise bond-making and bond-breaking events of a reaction mechanism.
Radioisotopic Labeling (e.g., ¹⁴C, ³H)
Radioisotopes provide the highest possible sensitivity for tracing molecules.
-
Advantages: Unmatched sensitivity, allowing for detection of minute quantities.[3]
-
Disadvantages: Requires specialized handling facilities and licenses due to radioactivity. Generates radioactive waste. Cannot be analyzed by NMR. While sensitive, MS provides more structural information than simple scintillation counting.[3]
-
Verdict: The gold standard for sensitivity in ADME (absorption, distribution, metabolism, and excretion) studies, but stable isotopes are often preferred for mechanistic studies in chemistry labs due to safety, ease of handling, and compatibility with NMR and high-resolution MS.[3]
Data Presentation: Isotopic Enrichment Analysis
The success of any labeling study hinges on the accurate determination of isotopic enrichment. High-resolution mass spectrometry is the primary tool for this validation.[11][12]
| Labeled Compound | Theoretical Mass (Da) | Observed Mass (Da) | Mass Shift (Da) | Isotopic Purity (%) | Analytical Method |
| Unlabeled 5-Br-DMABA | 227.9946 | 227.9945 | - | >99 | LC-HRMS |
| Aldehyde-deuterated | 228.9908 | 228.9909 | +1.0063 | >98 | LC-HRMS |
| Carbonyl-¹³C labeled | 229.0079 | 229.0078 | +1.0033 | >99 | LC-HRMS |
| Dimethylamino-¹⁵N labeled | 229.0019 | 229.0018 | +0.9973 | >98 | LC-HRMS |
Note: Data is illustrative and based on expected values.
Experimental Workflows and Protocols
General Workflow for a Labeling-Based Mechanistic Study
Caption: Workflow for mechanistic studies using isotopic labeling.
Protocol: Synthesis of [Formyl-¹³C]-5-Bromo-2-(dimethylamino)benzaldehyde
This protocol provides a representative synthesis for introducing a ¹³C label at the aldehyde position.
Materials:
-
5-Bromo-2-(dimethylamino)benzoic acid
-
Oxalyl chloride
-
Pd/C (10%)
-
¹³CO₂ gas (99% enrichment)
-
Grignard reagent (e.g., phenylmagnesium bromide)
-
Anhydrous solvents (THF, DCM)
Procedure:
-
Acid Chloride Formation: Dissolve 5-bromo-2-(dimethylamino)benzoic acid in anhydrous DCM. Add oxalyl chloride dropwise at 0°C. Stir at room temperature for 2 hours until gas evolution ceases. Remove solvent under reduced pressure to yield the crude acid chloride.
-
Grignard Reaction with ¹³CO₂: In a separate flame-dried flask under an inert atmosphere, prepare the Grignard reagent. Bubble ¹³CO₂ gas through the Grignard solution at -78°C to form the ¹³C-labeled carboxylate salt.
-
Rosenmund Reduction (Conceptual Adaptation): While the classic Rosenmund reduction is one path, a more modern approach involves the reduction of a Weinreb amide. A more controlled method would be to convert the acid chloride to a Weinreb amide, followed by reduction with an appropriate hydride source to yield the aldehyde. This two-step, one-pot procedure offers high yields for substituted benzaldehydes.[13]
-
Work-up and Purification: Quench the reaction carefully with saturated NH₄Cl solution. Extract the product with ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
-
Validation: Confirm the structure by ¹H and ¹³C NMR. The aldehyde peak in the ¹³C NMR spectrum will be significantly enhanced. Determine isotopic enrichment using high-resolution mass spectrometry.[12]
Mandatory Visualization: Competing Reaction Pathways
Consider a hypothetical reaction where this compound undergoes a transformation. The use of a [Formyl-¹³C]-labeled substrate can distinguish between two competing pathways.
Caption: Using ¹³C labeling to differentiate reaction mechanisms.
In this scenario, analyzing the products by mass spectrometry would provide a clear answer. If Pathway A is dominant, the ¹³C label will be found in the released carbon monoxide, and Product A will be unlabeled. If Pathway B occurs, the ¹³C label will be retained within the structure of Product B.
Conclusion
Isotopic labeling of this compound with ²H, ¹³C, or ¹⁵N offers unparalleled insight into reaction mechanisms. Each isotope provides a unique lens through which to view a reaction, from probing kinetic effects with deuterium to tracking skeletal rearrangements with carbon-13. While alternative methods like fluorescence offer higher sensitivity, they cannot match the definitive, atom-level tracking provided by stable isotopes. The strategic choice of isotope, combined with robust synthesis and rigorous analytical validation by NMR and MS, provides an indispensable toolkit for the modern research chemist and drug development professional, enabling the confident elucidation of complex molecular pathways.
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A Senior Application Scientist's Perspective on Ensuring Analytical Integrity
An In-Depth Guide to the Purity Analysis of Synthesized 5-Bromo-2-(dimethylamino)benzaldehyde
For researchers in medicinal chemistry and materials science, this compound is a valuable building block. Its unique electronic properties, stemming from the electron-donating dimethylamino group and the electron-withdrawing bromo and aldehyde functionalities, make it a versatile precursor for synthesizing a range of target molecules, from pharmaceutical intermediates to fluorescent probes. However, the utility of this reagent is directly contingent on its purity. Undisclosed impurities can lead to ambiguous reaction outcomes, introduce artifacts in biological assays, and compromise the integrity of final products.
This guide provides a comprehensive framework for the purity analysis of newly synthesized this compound. We will move beyond simple chromatograms to establish a robust, multi-faceted validation system. Our approach is grounded in the principle of orthogonality—employing multiple, disparate analytical techniques to build a cohesive and trustworthy purity profile. We will explore not just the "how" but the "why" behind each experimental choice, offering insights honed from years of field experience in analytical chemistry.
Anticipating the Challenge: A Look at Synthesis and Potential Impurities
A definitive purity analysis begins with a clear understanding of what impurities might be present. A common synthetic route to this compound involves the formylation of 4-bromo-N,N-dimethylaniline. This can be achieved through various methods, such as the Vilsmeier-Haack reaction.
Given this synthetic context, we can anticipate several classes of process-related impurities:
-
Unreacted Starting Materials: Residual 4-bromo-N,N-dimethylaniline.
-
Regioisomers: Formylation occurring at other positions on the aromatic ring, although the ortho-directing effect of the dimethylamino group makes this less likely. A potential isomer is 2-Bromo-5-(dimethylamino)benzaldehyde.[1]
-
Side-Reaction Products: Impurities arising from reactions with the solvent or reagents.
-
Over-brominated Species: If the bromination step is not perfectly controlled in the synthesis of the starting material.
-
Oxidation Products: The aldehyde group is susceptible to oxidation, leading to the formation of 5-bromo-2-(dimethylamino)benzoic acid, a common impurity in many benzaldehyde derivatives.[2]
-
Residual Solvents: Solvents used during the reaction and purification steps.
The Analytical Workflow: An Orthogonal Approach
A single analytical technique is insufficient to declare a compound "pure." We must employ a series of orthogonal methods that probe different physicochemical properties of the molecule and its potential contaminants. The following workflow provides a robust strategy for comprehensive purity assessment.
Caption: A comprehensive workflow for purity analysis.
Core Technique 1: High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC is the workhorse for purity determination of non-volatile organic compounds. For a molecule like this compound, a reverse-phase (RP) method provides excellent separation of the main component from more polar or less polar impurities. UV detection is ideal due to the compound's strong chromophore. The goal here is to establish a relative purity value (e.g., 99.5% area) and to profile the number and relative abundance of impurities.
Detailed Experimental Protocol: HPLC-UV
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a standard starting point.
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid (for improved peak shape).
-
Solvent B: Acetonitrile with 0.1% Formic Acid.
-
-
Gradient Elution: A gradient is crucial for separating impurities with a wide range of polarities.
-
Start at 30% B, hold for 2 minutes.
-
Ramp to 95% B over 15 minutes.
-
Hold at 95% B for 3 minutes.
-
Return to 30% B over 1 minute.
-
Equilibrate for 4 minutes.
-
Rationale: The initial hold ensures retention of the main peak, while the gradient effectively elutes any tightly bound, non-polar impurities.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at the compound's absorbance maximum (λmax), likely around 254 nm and 350 nm, and collect the full spectrum with the DAD to check for peak purity.
-
Sample Preparation: Accurately weigh ~1 mg of the synthesized compound and dissolve in 1 mL of Acetonitrile/Water (1:1) to create a 1 mg/mL stock solution. Further dilute to ~0.1 mg/mL for injection.
-
Injection Volume: 5 µL.
Core Technique 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile impurities. Its primary role in this analysis is twofold: to detect any unreacted volatile starting materials and to identify residual solvents from the synthesis and purification. While the target compound itself may have limited thermal stability, a fast GC run can often provide crucial data before degradation occurs. The mass spectrometer provides definitive identification of separated components.[3]
Detailed Experimental Protocol: GC-MS
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., a quadrupole MS).
-
Column: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness), offers excellent resolving power for a wide range of analytes.[4]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase at 20 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
Rationale: The initial low temperature allows for the separation of volatile solvents. The aggressive ramp quickly elutes the main compound and any higher-boiling impurities.
-
-
Inlet: Split mode (e.g., 50:1 split ratio) at 250 °C.
-
MS Parameters:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-500 m/z.
-
-
Sample Preparation: Prepare a ~1 mg/mL solution in a suitable volatile solvent like Dichloromethane or Ethyl Acetate.
Core Technique 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is unparalleled for unambiguous structure elucidation. For purity analysis, its role is to confirm that the primary signal signature matches the desired structure of this compound and to detect any structurally similar impurities. Furthermore, Quantitative NMR (qNMR) can be used to determine an absolute molar purity, which is independent of response factors—a significant advantage over chromatographic methods.
Detailed Experimental Protocol: ¹H NMR & qNMR
-
Instrumentation: NMR spectrometer (400 MHz or higher for better resolution).
-
Sample Preparation (¹H NMR): Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Expected ¹H Chemical Shifts (Approximate):
-
Aldehyde proton (-CHO): Singlet, ~9.8-10.2 ppm.[5]
-
Aromatic protons: Doublets and doublets of doublets between ~6.7-7.8 ppm.
-
Dimethylamino protons (-N(CH₃)₂): Singlet, ~2.8-3.1 ppm.
-
-
Sample Preparation (qNMR):
-
Accurately weigh ~15 mg of the synthesized compound into a vial.
-
Accurately weigh ~10 mg of a high-purity, stable internal standard (e.g., maleic anhydride or 1,3,5-trimethoxybenzene) into the same vial. The standard must have a proton signal that is well-resolved from all sample signals.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃).
-
-
qNMR Data Acquisition:
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated to allow for full magnetization recovery. A D1 of 30 seconds is often a safe starting point.
-
Acquire the spectrum and carefully integrate the well-resolved signal from the sample and the signal from the internal standard.
-
-
Purity Calculation: The purity is calculated based on the integral values, the number of protons for each signal, the molecular weights, and the initial masses of the sample and standard.
Core Technique 4: Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR is a rapid and straightforward technique to confirm the presence of key functional groups. While not a quantitative method for purity, it serves as an excellent identity check. A mismatch between the expected and observed spectra can indicate a gross structural error or a significant impurity with strong IR absorption.
Detailed Experimental Protocol: FTIR-ATR
-
Instrumentation: FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Expected Characteristic Peaks:
-
C=O stretch (aldehyde): A strong, sharp peak around 1670-1690 cm⁻¹.[6]
-
C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.
-
C-H stretch (aldehyde): Two weak peaks around 2820 and 2720 cm⁻¹.
-
C-N stretch (aromatic amine): Around 1350-1250 cm⁻¹.
-
C-Br stretch: In the fingerprint region, typically below 600 cm⁻¹.
-
Data Summary & Comparative Analysis
To provide a clear overview, the results from each technique should be consolidated. The table below presents a hypothetical comparison between a newly synthesized batch and a commercial standard.
| Parameter | Synthesized Batch | Commercial Standard (≥98%) | Methodology | Insight Provided |
| Purity (Area %) | 99.6% | 98.9% | HPLC-UV | Relative purity and impurity profile |
| Major Impurity | 0.25% (at RRT 1.15) | 0.8% (at RRT 0.92) | HPLC-UV | Process-specific impurity fingerprint |
| Residual Solvents | Ethyl Acetate (350 ppm) | Not Detected | GC-MS | Synthesis/purification efficiency |
| Structural Confirmation | Consistent with proposed structure | Consistent with proposed structure | ¹H NMR | Identity confirmation |
| Absolute Purity (Molar) | 99.2% w/w | 98.5% w/w | qNMR | "True" purity, independent of response factors |
| Functional Groups | Confirmed (C=O, C-N, C-Br) | Confirmed (C=O, C-N, C-Br) | FTIR | Identity and functional group integrity |
This table highlights a crucial point: HPLC area percentage is not the same as absolute purity. The qNMR result provides a more accurate, mass-based purity value, which is essential for applications requiring precise stoichiometry.
Conclusion: A Commitment to Trustworthy Science
The purity analysis of a synthesized compound like this compound is not a mere quality control checkpoint; it is a fundamental aspect of scientific rigor. By employing an orthogonal suite of analytical techniques—HPLC for relative purity, GC-MS for volatile contaminants, NMR for structural identity and absolute purity, and FTIR for functional group verification—researchers can build a comprehensive and defensible purity profile. This multi-faceted approach ensures that subsequent experiments are built on a foundation of known quality, leading to reproducible results and accelerating the pace of discovery and development.
References
-
PubMed. Application of gas chromatography-high resolution quadrupole time of flight mass spectrometry to the analysis of benzaldehyde, benzyl alcohol acetophenone and phenylacetaldehyde in complex aromatic samples. [Link]
-
National Institutes of Health (NIH). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. [Link]
-
National Institutes of Health (NIH). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. [Link]
-
PubMed. Trace determination of low-molecular-mass substituted benzaldehydes in treated water using micro solid-phase extraction followed by liquid chromatography-mass spectrometric detection. [Link]
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The Royal Society of Chemistry. Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. [Link]
-
Organic Syntheses. Preparation of 2-Amino-5-bromobenzaldehyde. [Link]
-
NIST WebBook. Benzaldehyde, 5-bromo-2-hydroxy- IR Spectrum. [Link]
-
ResearchGate. Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances. [Link]
-
ResearchGate. GC-MS analysis data of a commercially available sample of benzaldehyde. [Link]
-
SIELC Technologies. Separation of Benzaldehyde,2-bromo-5-hydroxy- on Newcrom R1 HPLC column. [Link]
- Google Patents. Synthetic method of 3, 5-dibromo-2-aminobenzaldehyde.
-
The Royal Society of Chemistry. Supporting Information for an article. [Link]
-
PubChem. 5-Bromo-2-methoxybenzaldehyde. [Link]
-
Restek. Benzaldehyde GC & LC Analysis. [Link]
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International Journal of Pharmaceutical Sciences Review and Research. ANALYTICAL, BIOCHEMICAL AND SYNTHETIC APPLICATIONS OF Para-DIMETHYLAMINOBENZALDEHYDE Review Article. [Link]
-
ResearchGate. Analytical, biochemical and synthetic applications of para-dimethylaminobenzaldehyde. [Link]
-
Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C6H5CHO. [Link]
-
ResearchGate. FT-IR spectrum of 4-(dimethylamino)benzaldehyde 4-ethylthiosemicarbazone (DMABET). [Link]
-
ResearchGate. Synthesis, Complexation, Spectral and Antimicrobial Study of Some Novel 5-Bromo-2-Fluorobenzaldehydeoxime. [Link]
-
Organic Syntheses. p-DIMETHYLAMINOBENZALDEHYDE. [Link]
-
ResearchGate. FTIR spectrum of benzaldehyde. [Link]
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- 5. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-2-(dimethylamino)benzaldehyde
As researchers and drug development professionals, our work with novel chemical entities like 5-Bromo-2-(dimethylamino)benzaldehyde is foundational to discovery. However, our responsibility extends beyond the synthesis and application of such compounds; it encompasses their entire lifecycle, culminating in their safe and compliant disposal. This guide provides a detailed, scientifically-grounded protocol for managing waste streams containing this compound, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are designed to be a self-validating system, grounded in the principles of chemical compatibility, regulatory compliance, and risk mitigation.
The Chemical Profile: Understanding the "Why" Behind the Procedure
This compound is a halogenated aromatic aldehyde. This classification is not merely academic; it is the cornerstone of its disposal protocol. Its molecular structure dictates its reactivity, toxicity, and, consequently, the specific handling requirements for its waste.
-
Halogenated Compound: The presence of a bromine atom places this compound in the category of halogenated organic waste.[1][2] This is the single most critical factor for disposal. Improper incineration of mixed halogenated and non-halogenated waste can lead to the formation of highly toxic and persistent environmental pollutants, such as dioxins.[3] For this reason, regulations strictly mandate the segregation of halogenated waste streams.[4][5]
-
Aldehyde Group: The aldehyde functional group presents its own set of potential hazards, including reactivity and potential for polymerization.
-
Toxicity: The compound is classified as harmful if swallowed, inhaled, or in contact with skin, and it is a known skin and eye irritant.[6][7]
These intrinsic properties necessitate a disposal plan that neutralizes its risks. Simply discarding it as general chemical waste is a significant breach of safety and environmental law.
Hazard Summary Table
| Hazard Attribute | Description | GHS Pictogram |
| Signal Word | Warning | GHS07 |
| CAS Number | 171881-36-0 | |
| Molecular Formula | C₉H₁₀BrNO | |
| Hazard Statements | H302: Harmful if swallowed.[7] H312: Harmful in contact with skin.[6] H315: Causes skin irritation.[7] H319: Causes serious eye irritation.[7] H332: Harmful if inhaled.[7] H335: May cause respiratory irritation.[6] | |
| Incompatibilities | Strong oxidizing agents.[8] |
The Core Directive: Segregation of Halogenated Waste
The fundamental principle for disposing of this compound is strict segregation . This compound and any materials contaminated with it must be treated as halogenated organic waste .
Mixing halogenated waste with non-halogenated solvent waste is a costly and dangerous mistake. Disposal facilities charge significantly more—often three times as much—for halogenated waste due to the specialized high-temperature incineration required to safely break down the carbon-halogen bonds without producing toxic byproducts.[5] Commingling waste streams elevates the disposal cost for the entire container and violates established safety protocols.
Disposal Workflow Diagram
Sources
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Mastering the Safe Handling of 5-Bromo-2-(dimethylamino)benzaldehyde: A Guide for Laboratory Professionals
For the discerning researcher, scientist, and drug development professional, the mastery of chemical handling is paramount. This guide provides an in-depth, procedural framework for the safe management of 5-Bromo-2-(dimethylamino)benzaldehyde (CAS RN: 171881-36-0), a substituted aromatic aldehyde. Our focus extends beyond mere compliance, aiming to instill a culture of safety and precision in your laboratory operations. Here, we dissect the "why" behind each safety protocol, ensuring a self-validating system of protection that builds trust in your experimental outcomes.
Understanding the Hazard Profile
This compound is a solid compound that presents several key hazards that must be respected to ensure personnel safety.[1] According to available safety data, this chemical is classified with the following hazard statements:
-
H302: Harmful if swallowed [1]
-
H315: Causes skin irritation [1]
-
H319: Causes serious eye irritation [1]
-
H332: Harmful if inhaled [1]
These classifications necessitate a multi-faceted approach to personal protective equipment (PPE) and handling procedures. The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation of its dust or aerosols.[2][3]
Hazard Summary Table
| Hazard Classification | GHS Code | Description | Primary Exposure Routes |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | Ingestion |
| Skin Irritation | H315 | Causes skin irritation | Skin Contact |
| Eye Irritation | H319 | Causes serious eye irritation | Eye Contact |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | Inhalation |
The Core of Protection: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against the hazards posed by this compound. The following PPE is mandatory for all personnel handling this compound.
Eye and Face Protection
-
Requirement: Chemical splash-proof goggles are the minimum requirement.[2][4] For operations with a higher risk of splashing or dust generation, a full face shield worn over safety glasses is recommended.[4]
-
Rationale: This compound is a serious eye irritant.[1][2] Standard safety glasses do not provide a sufficient seal to protect against fine dust or splashes, which can cause significant eye damage.
Skin Protection
-
Gloves: Nitrile or butyl rubber gloves are recommended.[4] It is crucial to select gloves that are impervious to aldehydes.[4] Latex gloves are not suitable as they offer poor protection against many organic chemicals.[4] Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid contaminating your skin.
-
Lab Coat/Gown: A standard laboratory coat should be worn at all times. For tasks involving larger quantities or a significant risk of spillage, a chemically resistant apron or gown should be worn over the lab coat.[5]
-
Rationale: Direct skin contact can lead to irritation.[1][2] Protective clothing prevents incidental contact with the skin. Contaminated clothing should be removed immediately and decontaminated before reuse.[6]
Respiratory Protection
-
Requirement: Operations that may generate dust, such as weighing or transferring the solid, should be conducted in a certified chemical fume hood or a ventilated enclosure.[6] If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved air-purifying respirator with organic vapor cartridges and a particulate pre-filter is necessary.[4]
-
Rationale: Inhalation of the dust can be harmful.[1] Aldehyde vapors, in general, can cause respiratory irritation.[4][7] Engineering controls are the preferred method for minimizing inhalation exposure.
Procedural Blueprint for Safe Handling
A systematic approach to handling this compound, from receipt to disposal, is critical for maintaining a safe laboratory environment.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3][8] It should be stored under an inert atmosphere at 2-8°C.[1]
-
Segregation: Keep it segregated from incompatible materials, such as strong oxidizing agents.[3]
Weighing and Transferring
-
Designated Area: All weighing and transferring of the solid compound must be conducted in a designated area, such as a chemical fume hood or a powder containment hood, to minimize the risk of inhalation and contamination of the general lab space.[6]
-
Engineering Controls: Ensure the ventilation in the designated area is functioning correctly before starting any work.
-
Dispensing: Use a spatula or other appropriate tool to transfer the solid. Avoid scooping directly from the primary container to prevent contamination. Minimize the generation of dust.
-
Cleaning: Clean any spills immediately following the spill response protocol outlined below.
Experimental Use
-
Work Area: Always handle the compound within a chemical fume hood.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[2][8]
-
Contamination Prevention: Avoid contact with skin, eyes, and clothing.[3][9] Do not eat, drink, or smoke in areas where the chemical is handled.[9]
Emergency Preparedness: Spill and Exposure Protocols
Spill Response
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for disposal.[3]
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water.
-
PPE: All personnel involved in the cleanup must wear the appropriate PPE as described above.
First Aid Measures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.
Responsible Disposal
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.
-
Waste Collection: Collect all waste in a clearly labeled, sealed, and chemically compatible container.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.
-
Disposal: Dispose of the waste through your institution's designated hazardous waste disposal program, following all local, state, and federal regulations.[2][3] Do not dispose of this chemical down the drain.[3]
Visualizing the Safety Workflow
To provide a clear, at-a-glance understanding of the necessary safety procedures, the following workflow diagram illustrates the key decision points and actions for handling this compound.
Caption: A flowchart outlining the essential steps and decision points for safely handling this compound.
By adhering to these comprehensive guidelines, you will not only ensure your personal safety and that of your colleagues but also uphold the integrity of your research by preventing contamination and ensuring reproducible results.
References
-
What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals? | Homework.Study.com. (n.d.). Retrieved from [Link]
-
Material Safety Data Sheet. (2003, January 20). Retrieved from [Link]
-
Personal Protective Equipment (PPE). (n.d.). Retrieved from [Link]
-
Personal Protective Equipment (PPE) - CHEMM. (n.d.). Retrieved from [Link]
-
Aldehydes exposure analysis | RPS. (n.d.). Retrieved from [Link]
-
Personal Protective Equipment (PPE) for Industrial Chemicals - Respirex International. (n.d.). Retrieved from [Link]
-
How to Choose PPE for Chemical Work. (2025, October 23). Retrieved from [Link]
-
Acetaldehyde - Hazardous Substance Fact Sheet. (n.d.). Retrieved from [Link]
-
Discover the Various Types of PPE for Optimal Chemical Safety. (2024, April 25). Retrieved from [Link]
-
p-dimethylamino benzaldehyde - SD Fine-Chem. (n.d.). Retrieved from [Link]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
